molecular formula C9H4BrCl2N B1443098 4-Bromo-1,7-dichloroisoquinoline CAS No. 953421-74-4

4-Bromo-1,7-dichloroisoquinoline

Cat. No.: B1443098
CAS No.: 953421-74-4
M. Wt: 276.94 g/mol
InChI Key: MPNVIJOSWLWNKA-UHFFFAOYSA-N
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Description

4-Bromo-1,7-dichloroisoquinoline is a useful research compound. Its molecular formula is C9H4BrCl2N and its molecular weight is 276.94 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1,7-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)7-3-5(11)1-2-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNVIJOSWLWNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-Bromo-1,7-dichloroisoquinoline: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 953421-74-4

Abstract

This guide provides an in-depth technical overview of 4-Bromo-1,7-dichloroisoquinoline, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its fundamental chemical and physical properties, discuss plausible synthetic strategies, and illuminate its primary application as a versatile intermediate in medicinal chemistry. The strategic placement of three distinct halogen atoms on the isoquinoline core offers a platform for selective, sequential chemical modifications, making it an invaluable scaffold for constructing complex molecular architectures and generating libraries of potential therapeutic agents, particularly kinase inhibitors and antimicrobial compounds. This document serves as a resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this potent chemical tool.

Core Compound Identity and Significance

This compound is a synthetic organic compound belonging to the isoquinoline family, a class of heterocyclic aromatic compounds where a benzene ring is fused to a pyridine ring. The isoquinoline motif is a common feature in many natural alkaloids and is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.

The specific substitution pattern of this molecule—a bromine atom at the 4-position and chlorine atoms at the 1- and 7-positions—is not arbitrary. It is a deliberate design that transforms the simple isoquinoline core into a highly functionalized building block. Each halogen atom serves as a synthetic handle, with differing reactivity that can be exploited for selective cross-coupling reactions.[1] This allows chemists to introduce diverse functional groups at specific locations, a critical capability in the structure-activity relationship (SAR) studies that underpin modern drug development.

Chemical Structure

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A Substituted Phenylacetic Acid C 7-chloroisoquinolin-1(2H)-one A->C PPA or POCl₃ Heat B Formamide B->C D 1,7-dichloroisoquinoline C->D POCl₃ or SOCl₂ Heat E This compound (Final Product) D->E NBS or Br₂ Acid Catalyst

Caption: Proposed multi-step synthesis of the target compound.

Expert Rationale:

  • Cyclization: The synthesis would likely begin with a commercially available, appropriately substituted phenylacetic acid derivative which is cyclized using a reagent like formamide under dehydrating conditions (e.g., polyphosphoric acid - PPA) to form the isoquinolinone core. The chlorine at the 7-position would need to be present on the starting phenylacetic acid.

  • Chlorination: The resulting 7-chloroisoquinolin-1(2H)-one contains a hydroxyl group in its tautomeric form. This is readily converted to the 1-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a robust and widely used transformation in heterocyclic chemistry.

  • Regioselective Bromination: The final step is the introduction of the bromine atom at the C4 position. The existing electron-withdrawing chloro and ring nitrogen atoms deactivate the heterocyclic ring system, but the C4 position remains one of the more electronically favorable sites for electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) or elemental bromine with a Lewis acid catalyst would be employed to achieve this selective bromination.

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for building libraries of bioactive molecules. [1]The differential reactivity of the C-Br and C-Cl bonds is the key to its utility. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for a hierarchical approach to functionalization.

Selective Cross-Coupling Reactions

This molecule is purpose-built for diversification through modern synthetic methods.

  • Suzuki and Stille Couplings (at C4): The C4-Br bond can be selectively coupled with a wide range of boronic acids/esters or organostannanes under palladium catalysis to introduce new aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling (at C4): Terminal alkynes can be coupled at the C4 position, providing access to another important class of molecular structures.

  • Buchwald-Hartwig Amination (at C1): The C1-Cl bond is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic aromatic substitution. This position is ideal for introducing various amine functionalities via Buchwald-Hartwig amination, a critical reaction for installing groups that can form key hydrogen bonds with protein targets.

  • Further Functionalization (at C7): While the C7-Cl bond is the least reactive of the three halogens, it can still be functionalized under more forcing reaction conditions, allowing for a third point of diversification if required.

This strategic, stepwise functionalization is a powerful tactic for exploring the chemical space around the isoquinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_C4 Position 4 (C-Br) cluster_C1 Position 1 (C-Cl) cluster_C7 Position 7 (C-Cl) Core This compound Scaffold Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd(0) Cat. Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu Cat. Buchwald Buchwald-Hartwig Amination (R-NH₂) Core->Buchwald Pd(II) Cat. SNAr SNAr (Nu-H) Core->SNAr Forcing Coupling under Forcing Conditions Core->Forcing Library Diverse Chemical Library (e.g., Kinase Inhibitors) Suzuki->Library Sonogashira->Library Buchwald->Library SNAr->Library Forcing->Library

Caption: Diversification strategy using the title compound as a core scaffold.

Target-Oriented Applications

Based on the known bioactivity of related compounds, this building block is primarily employed in the following research areas:

  • Kinase Inhibitors: The isoquinoline scaffold can mimic the adenine region of ATP, making it a suitable starting point for designing inhibitors that target the ATP-binding pocket of protein kinases. The diverse groups added via cross-coupling can then be used to achieve selectivity and potency. [1]* Antimicrobial and Antiparasitic Agents: Many heterocyclic compounds exhibit antimicrobial properties. This scaffold can be used to generate novel compounds for screening against various pathogens. [1]

Safety, Handling, and Storage

As with any halogenated organic compound, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) was not retrieved, a protocol can be constructed from general knowledge of similar chemical classes. [2][3][4]

Experimental Protocol: Safe Handling
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [4]Ensure an eyewash station and safety shower are readily accessible. [3]2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields or a face shield. [5] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check for and replace any damaged gloves immediately.

    • Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.

  • Handling Practices:

    • Avoid all direct contact with skin, eyes, and clothing. [4] * Do not breathe dust or vapors. [4] * Weigh out the solid material carefully to prevent creating airborne dust.

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday. [2]4. Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]Keep the container tightly sealed to prevent moisture ingress. [6][4]Recommended storage temperature is between 2-8°C. [1]5. First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [2] * On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice. [2][3] * On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [2][3] * If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]6. Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is more than just another chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined structure, featuring three distinct and synthetically addressable halogenated positions, provides a reliable and versatile platform for medicinal chemists. The ability to perform selective, sequential modifications allows for the systematic exploration of chemical space, facilitating the rapid development of compound libraries aimed at complex biological targets. As the demand for novel therapeutics continues to grow, the intelligent design and application of such building blocks will remain a cornerstone of successful research and development programs.

References

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Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-bromo-1,7-dichloroisoquinoline, a halogenated isoquinoline derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited direct literature on its synthesis, this document outlines a rational, multi-step approach commencing from a commercially available starting material, 3-chloroaniline. The proposed route involves the construction of the isoquinoline core, followed by sequential, regioselective halogenation steps. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental considerations, mechanistic insights, and a framework for the practical synthesis of this valuable compound.

Introduction and Strategic Overview

Substituted isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their rigid bicyclic structure serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets. The introduction of halogen atoms onto the isoquinoline core provides crucial handles for further synthetic elaboration through various cross-coupling reactions, enabling the construction of complex molecular architectures. This compound, with its specific substitution pattern, represents a key intermediate for the synthesis of novel compounds in drug discovery and materials science.

Given the absence of a well-documented, direct synthesis of this compound in the readily available scientific literature, this guide proposes a logical and feasible synthetic strategy. The core principle of this pathway is the initial formation of a substituted isoquinoline ring system, followed by controlled halogenation reactions to introduce the desired chloro and bromo substituents at the appropriate positions.

Proposed Synthetic Pathway Overview

The synthesis is envisioned to proceed through the following key stages:

  • Isoquinoline Core Formation: Construction of a 7-chloroisoquinolin-1(2H)-one intermediate starting from 3-chloroaniline.

  • Chlorination at C1: Conversion of the 1-oxo functionality to a chloro group to yield 1,7-dichloroisoquinoline.

  • Regioselective Bromination at C4: Introduction of a bromine atom at the 4-position to afford the final target molecule, this compound.

This strategic approach is designed to maximize regiochemical control by leveraging the inherent electronic properties of the isoquinoline ring and the directing effects of the existing substituents at each stage.

Detailed Synthetic Protocol and Mechanistic Rationale

This section provides a step-by-step guide for the synthesis of this compound, including detailed experimental procedures and an explanation of the underlying chemical principles.

Step 1: Synthesis of 7-Chloro-1-isoquinolinone

The initial step focuses on the construction of the isoquinoline core. A well-established method for this transformation is the cyclization of a β-phenylethylamine derivative, a reaction class that includes the Bischler-Napieralski and Pictet-Spengler syntheses. An alternative and often more direct approach for substituted quinolinones and isoquinolinones involves the condensation of an aniline with a suitable three-carbon component, followed by cyclization.

A plausible approach for synthesizing the 7-chloro-1-isoquinolinone intermediate would be analogous to the Gould-Jacobs reaction for quinolones, which can be adapted for isoquinolone synthesis.

Experimental Protocol:

  • Reaction: Condensation of 3-chloroaniline with a suitable diethyl malonate derivative followed by thermal cyclization.

  • Rationale: This approach builds the heterocyclic ring with the chloro substituent already in place at the desired 7-position,

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural integrity of a molecule is the bedrock of its function. In drug development, for instance, an impurity or a regioisomeric misassignment can lead to drastically different biological activity and toxicity profiles. Therefore, a multi-faceted spectroscopic approach is not just best practice; it is a necessary component of a self-validating research workflow.

Molecular Structure and Spectroscopic Implications

The structure of 4-bromo-1,7-dichloroisoquinoline, with its distinct substitution pattern on the isoquinoline core, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing effects of the three halogen substituents, as well as their positions, will significantly influence the electronic environment of the molecule's protons and carbons, its vibrational modes, and its fragmentation patterns under mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures that the obtained data is both accurate and reproducible.

1. Sample Preparation:

  • Purity: The sample must be of high purity, as impurities will introduce extraneous signals. Purification via column chromatography or recrystallization is recommended.

  • Solvent: A deuterated solvent that readily dissolves the compound, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used. CDCl₃ is often a good first choice for moderately polar compounds.

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Parameters:

  • ¹H NMR:

    • A high-field spectrometer (400 MHz or higher) is recommended for better signal dispersion.

    • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • ¹³C NMR:

    • Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The isoquinoline ring system has four aromatic protons. Their chemical shifts are influenced by the deshielding effect of the aromatic ring current and the electronic effects of the halogen substituents.

Predicted ProtonChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)Rationale
H-38.0 - 8.3Singlet (s)N/AAdjacent to the nitrogen atom and deshielded. The adjacent bromine at C-4 will not cause splitting.
H-57.8 - 8.1Doublet (d)~8.5Part of the benzene ring portion, ortho to the chlorine at C-7.
H-67.4 - 7.6Doublet of Doublets (dd)~8.5, ~1.5Coupled to both H-5 and H-8.
H-87.9 - 8.2Doublet (d)~1.5Meta-coupled to H-6 and deshielded by the peri-effect of the nitrogen and the adjacent chlorine.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the isoquinoline ring. The chemical shifts are influenced by hybridization and the electronegativity of the attached halogens.

Predicted CarbonChemical Shift (δ, ppm) RangeRationale
C-1150 - 153Attached to nitrogen and chlorine, highly deshielded.
C-3145 - 148Attached to nitrogen, deshielded.
C-4118 - 122Attached to bromine, shielded relative to other aromatic carbons but influenced by the adjacent nitrogen.
C-4a135 - 138Quaternary carbon at the ring junction.
C-5128 - 131Aromatic CH.
C-6126 - 129Aromatic CH.
C-7132 - 135Attached to chlorine, deshielded.
C-8129 - 132Aromatic CH.
C-8a130 - 133Quaternary carbon at the ring junction.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation
  • Attenuated Total Reflectance (ATR): This is the most common and convenient method for solid samples. A small amount of the solid is placed directly on the ATR crystal.

  • Potassium Bromide (KBr) Pellet: The sample is finely ground with KBr powder and pressed into a thin, transparent pellet. This method can yield high-quality spectra but is more labor-intensive.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) RangeVibration TypeRationale
3100 - 3000C-H stretch (aromatic)Characteristic of C-H bonds on the aromatic ring.
1620 - 1580C=N stretchThe imine bond within the isoquinoline ring.
1550 - 1450C=C stretch (aromatic)Multiple bands are expected due to the vibrations of the aromatic rings.
1100 - 1000C-Cl stretchCharacteristic absorption for aryl chlorides.
600 - 500C-Br stretchCharacteristic absorption for aryl bromides.
900 - 675C-H bend (out-of-plane)The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is crucial for determining the accurate mass and, consequently, the elemental formula.

Predicted Mass Spectrum

Molecular Ion Peak: The molecular weight of this compound (C₉H₄BrCl₂N) is 276.94 g/mol . A key feature of the mass spectrum will be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This will result in a characteristic cluster of peaks for the molecular ion. The most abundant peak in this cluster will be for the ion containing one ⁷⁹Br and two ³⁵Cl isotopes.

Fragmentation: Substituted isoquinolines can exhibit complex fragmentation patterns.[1] For this compound, likely fragmentation pathways initiated by collision-induced dissociation (CID) would involve the loss of halogen atoms or small molecules.

G M [C₉H₄BrCl₂N]⁺˙ m/z = 275/277/279/281 M_minus_Br [M - Br]⁺ M->M_minus_Br - Br• M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - Cl• M_minus_HCl [M - HCl]⁺˙ M->M_minus_HCl - HCl

Caption: Predicted major fragmentation pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data tables and methodologies are grounded in fundamental principles and serve as a robust reference for researchers. By following the outlined experimental protocols, scientists can generate high-quality data and use the predictive information herein to confidently assign the structure of their synthesized material. The convergence of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system essential for scientific integrity in drug discovery and chemical research.

References

  • Thevis, M., et al. (2007). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Crystal Structure and Analysis of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search in January 2026, the specific single-crystal X-ray diffraction data for 4-Bromo-1,7-dichloroisoquinoline (CAS: 953421-74-4) is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). This guide is therefore presented as a comprehensive theoretical and practical framework. It details the established methodologies for determining such a crystal structure, predicts the likely structural features and intermolecular interactions based on analysis of closely related halogenated heterocycles, and discusses the profound implications for pharmaceutical development.

Introduction: The Significance of Halogenated Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities. The strategic placement of halogen atoms (F, Cl, Br, I) on this scaffold is a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Specifically, bromine and chlorine substituents, as present in this compound, are known to participate in significant non-covalent interactions, such as halogen bonding and π-stacking, which can dictate the crystal packing and, consequently, the solid-state properties of an active pharmaceutical ingredient (API). Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for controlling factors like solubility, dissolution rate, bioavailability, and stability, which are critical for successful drug development.

Molecular Structure of this compound

The subject of this guide is the molecule with the chemical formula C₉H₄BrCl₂N.[1] Its structure consists of a bicyclic isoquinoline core. A bromine atom is substituted at the C4 position, and chlorine atoms are located at the C1 and C7 positions.

Below is a two-dimensional representation and a conceptual three-dimensional molecular structure diagram.

Caption: Molecular structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal structure of a compound like this compound is Single-Crystal X-ray Diffraction (SC-XRD). The following protocol outlines the necessary steps, grounded in established crystallographic practices.

Objective: To obtain a high-quality single crystal and determine its three-dimensional atomic arrangement.

Step 1: Crystallization (The Foundational, and Often Most Challenging, Step)

  • Rationale: The success of SC-XRD is entirely dependent on the quality of the single crystal. A well-ordered, single lattice is required for the collection of sharp, well-defined diffraction data.

  • Methodology:

    • Purification: The compound must be purified to the highest possible degree (>98%) using techniques like column chromatography or recrystallization to remove impurities that can inhibit crystal growth.

    • Solvent Screening: A range of solvents and solvent mixtures should be screened. A good starting point is to find a solvent in which the compound is sparingly soluble.

    • Slow Evaporation: A saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, and crystals may form.

Step 2: Crystal Mounting and Data Collection

  • Rationale: A suitable single crystal must be selected and mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam while being maintained at a low temperature to minimize thermal vibrations.

  • Methodology:

    • Selection: Under a microscope, a single, well-formed crystal with sharp edges and no visible defects is selected. Typical dimensions are in the range of 0.1-0.3 mm.

    • Mounting: The selected crystal is affixed to a cryoloop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

    • Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while it is irradiated with monochromatic X-rays.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction pattern (a series of spots with varying intensities) is used to determine the arrangement of atoms within the crystal lattice.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

    • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (Br, Cl, N).

    • Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predicted Intermolecular Interactions and Crystal Packing

While the specific crystal structure is unknown, we can make educated predictions about the dominant intermolecular forces that would govern the crystal packing of this compound. This analysis is based on the known behavior of similar halogenated aromatic systems.[2][3]

1. Halogen Bonding: The bromine and chlorine atoms in the molecule are expected to be key players in directing the crystal packing through halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophilic site, such as the lone pair on the nitrogen atom of an adjacent molecule. Given the presence of three halogen atoms and one nitrogen atom, a variety of halogen bonding motifs (e.g., C-Br···N, C-Cl···N) are highly probable.

2. π-π Stacking: The planar, aromatic isoquinoline core is primed for π-π stacking interactions.[3][4] Molecules are likely to arrange in stacks, with the aromatic rings of adjacent molecules overlapping. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic effects of the halogen substituents.

3. C-H···π and C-H···Cl/Br Interactions: Weaker hydrogen bonds, such as those between the aromatic C-H groups and the π-system or halogen atoms of neighboring molecules, will likely provide additional stabilization to the crystal lattice.

The interplay of these interactions—strong halogen bonds providing directionality and π-stacking contributing to cohesive packing—would result in a dense, stable three-dimensional network.

cluster_Molecule1 Molecule A cluster_Molecule2 Molecule B M1_Br Br (σ-hole) M2_N N (lone pair) M1_Br->M2_N Halogen Bond (C-Br···N) M1_Ring π-System M2_Ring π-System M1_Ring->M2_Ring π-π Stacking M1_N N (lone pair)

Caption: Predicted intermolecular interactions for this compound.

Implications for Drug Development

The precise arrangement of this compound molecules in a crystal would have significant downstream consequences for its development as a pharmaceutical agent:

  • Polymorphism: The existence of multiple crystalline forms (polymorphs) is a strong possibility. Different polymorphs, arising from different packing arrangements and intermolecular interactions, can have drastically different solubilities and stabilities. A full polymorphic screen would be an essential step in preclinical development.

  • Solubility and Bioavailability: The strength of the intermolecular interactions directly impacts the lattice energy of the crystal. A higher lattice energy generally corresponds to lower solubility, which can limit the oral bioavailability of the drug.

  • Crystal Engineering: A detailed understanding of the intermolecular interactions would allow for a crystal engineering approach.[5] For instance, co-crystals could be designed by introducing a co-former molecule that forms predictable and strong halogen or hydrogen bonds with the API, thereby creating a new solid form with improved properties.

Conclusion

Although the definitive crystal structure of this compound remains to be experimentally determined and published, a robust framework exists for its elucidation and analysis. Based on the molecular features and established principles of supramolecular chemistry, it is predicted that the solid-state architecture of this compound is heavily influenced by a combination of halogen bonding and π-π stacking interactions. The determination of this structure through single-crystal X-ray diffraction would provide invaluable insights, enabling rational control over its solid-state properties and paving the way for its potential development as a therapeutic agent. This guide provides the necessary theoretical foundation and practical protocols to embark on such an investigation.

References

  • Title: Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Source: PubMed Central URL: [Link]

  • Title: 4-bromo-1,7-dichloro-isoquinoline (C9H4BrCl2N). Source: PubChem URL: [Link]

  • Title: Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. Source: ProQuest URL: [Link]

  • Title: Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Source: MDPI URL: [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-1,7-dichloroisoquinoline

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the theoretical underpinnings and practical methodologies required to characterize this and similar halogenated heterocyclic compounds.

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and reach its biological target. Poor solubility is a leading cause of compound attrition in the development pipeline, leading to challenges in formulation, bioavailability, and ultimately, clinical efficacy.

This compound belongs to the class of halogenated isoquinolines, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. However, the introduction of multiple halogen atoms and an extended aromatic system often leads to low aqueous solubility, a significant hurdle that must be characterized and addressed early in the research process. This guide provides the necessary theoretical and practical foundation for this critical characterization.

Physicochemical Profile and Solubility Prediction

Molecular Structure:

  • Core Scaffold: A rigid, planar isoquinoline ring system. This aromatic character contributes to hydrophobicity.

  • Halogenation: The presence of one bromine and two chlorine atoms significantly increases the molecular weight and lipophilicity (hydrophobicity). Halogens can participate in halogen bonding but their primary effect here is to decrease water solubility.

  • Basic Center: The nitrogen atom in the isoquinoline ring is basic, with an estimated pKa similar to that of isoquinoline itself (approximately 5.4). This suggests that the compound's aqueous solubility will be highly dependent on pH, with protonation at acidic pH leading to a more soluble cationic form.

Predicted Solubility:

  • Aqueous Solubility: Expected to be very low in neutral and alkaline pH due to the dominant hydrophobic nature of the molecule.

  • Organic Solvent Solubility: Higher solubility is anticipated in a range of organic solvents. "Like dissolves like" is a guiding principle; therefore, polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., Dichloromethane) are likely to be effective. Solubility in non-polar solvents like hexanes is expected to be poor.

Experimental Determination of Solubility: A Validated Protocol

A robust experimental approach is essential to move from prediction to precise measurement. The following section details a comprehensive workflow for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound, representing the true saturation point.

Experimental Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise serial dilution of the supernatant with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the equilibrium solubility in µg/mL or µM.

Workflow Diagram:

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Compound to Solvent Vials B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Undissolved Solid B->C D Sample Supernatant C->D E Serial Dilution D->E F Analyze via HPLC-UV against Standard Curve E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

All experimentally determined solubility data should be compiled into a clear and concise table for comparative analysis.

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Deionized Water25To be determinedShake-Flask
Phosphate-Buffered Saline (pH 7.4)37To be determinedShake-Flask
0.1 N HCl (pH ~1)37To be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25To be determinedShake-Flask
Dichloromethane (DCM)25To be determinedShake-Flask
Ethanol25To be determinedShake-Flask

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a single value but is influenced by several environmental and physical factors.

The Impact of pH

The basic nitrogen atom is the most critical determinant of pH-dependent aqueous solubility.

  • At Low pH (pH < pKa): The nitrogen atom will be protonated, forming a cationic salt. This salt form is significantly more polar and will exhibit substantially higher aqueous solubility compared to the neutral form. This is a key consideration for oral drug delivery, as the compound will dissolve in the acidic environment of the stomach.

  • At High pH (pH > pKa): The compound will exist predominantly in its neutral, free-base form. This form is less polar and will have very low aqueous solubility.

Logical Relationship Diagram:

G cluster_ph pH Environment cluster_form Molecular Form cluster_sol Aqueous Solubility Low_pH Low pH (pH < pKa) Protonated Protonated (Cationic Salt) Low_pH->Protonated High_pH High pH (pH > pKa) Neutral Neutral (Free Base) High_pH->Neutral High_Sol Higher Solubility Protonated->High_Sol Low_Sol Lower Solubility Neutral->Low_Sol

4-Bromo-1,7-dichloroisoquinoline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Bromo-1,7-dichloroisoquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound, a halogenated aromatic compound integral to various research and development applications, particularly in the synthesis of pharmaceutical intermediates.[1] As a Senior Application Scientist, the imperative is not merely to present safety data but to create a framework of understanding that empowers researchers to work safely and effectively. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a culture of safety through comprehension.

The information herein is synthesized from available data on this compound and structurally related halogenated isoquinolines. It is critical to recognize that while comprehensive, this guide is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of safe handling. This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds. Its key identifiers and properties are summarized below.

IdentifierValueSource
IUPAC Name This compound[2][3]
CAS Number 953421-74-4[1]
Molecular Formula C₉H₄BrCl₂N[1][2]
Molecular Weight 276.94 g/mol [1][3]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NC=C2Br)Cl[2]
InChIKey MPNVIJOSWLWNKA-UHFFFAOYSA-N[2]
Storage Store in a dry, sealed place.[1]

Hazard Identification and GHS Classification: A Proactive Approach

While a specific, official GHS classification for this compound is not available in the aggregated search results, the hazard profile can be inferred from structurally similar compounds, such as 4-Bromo-1-chloroisoquinoline and 7-Bromo-1,3-dichloroisoquinoline.[4][5] This proactive approach, grounded in structure-activity relationships, is a cornerstone of laboratory safety. The likely hazards are outlined below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[4][5]
Acute Toxicity (Oral) Category 4 (Potential)H302: Harmful if swallowed.[4]
Acute Toxicity (Inhalation) Category 4 (Potential)H332: Harmful if inhaled.[4]

Expert Insight: The presence of multiple halogen atoms (bromine and chlorine) on an aromatic heterocyclic core suggests that this compound is likely to be an irritant. Halogenated aromatics can interfere with cellular processes upon contact with skin and mucous membranes, leading to irritation.[6] The potential for respiratory tract irritation necessitates handling in a well-ventilated area, preferably a certified chemical fume hood.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[7] This is the primary barrier to prevent inhalation of any dust or vapors.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] These are critical emergency controls in the event of accidental contact.

Personal Protective Equipment (PPE)

The selection of PPE is not a passive exercise; it is an active risk mitigation strategy.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and airborne particles that can cause serious eye damage.[5][9]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[6]Prevents skin contact, which can lead to irritation.[4][5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid self-contamination.[10]
Respiratory Protection Not typically required if work is performed in a fume hood. If a fume hood is unavailable or in case of ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[6]Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[5]

Safe Handling, Storage, and Disposal: The Lifecycle of a Reagent

Handling
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]

  • Avoid Inhalation: Do not breathe dust or vapors.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[12] Remove and wash contaminated clothing before reuse.[5]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][11]

  • Incompatibilities: Store away from strong oxidizing agents.[12] While specific reactivity data is limited, halogenated compounds can potentially react with strong bases and metals.

Disposal

The disposal of halogenated compounds is strictly regulated to prevent environmental harm.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6]

  • Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name.[6]

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EH&S) department for specific procedures.[6]

Emergency Procedures: Preparedness and Response

A well-rehearsed emergency plan is a hallmark of a trustworthy and safe laboratory environment.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11][12]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13]
Accidental Release Measures: A Step-by-Step Protocol

A spill of this compound must be managed swiftly and safely. The following protocol provides a self-validating system for response.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, working within a fume hood if the spill is contained there.

  • Don PPE: Wear the appropriate PPE as described in Section 3.2, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent).[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[14] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Dispose: Dispose of the sealed waste container according to institutional and regulatory guidelines.

  • Report: Report the incident to your supervisor and EH&S department.

Workflow for Accidental Spill Response

The following diagram illustrates the logical flow for responding to an accidental spill.

Spill_Response_Workflow Workflow for Accidental Spill of this compound A Spill Occurs B Alert & Evacuate Secure Area A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Absorbed Material into Waste Container D->E F Decontaminate Spill Area E->F G Seal, Label & Dispose of Hazardous Waste F->G H Report Incident to Supervisor & EH&S G->H

Caption: Logical workflow for a safe and effective response to an accidental chemical spill.

Toxicological Information: Understanding the Risks

No specific toxicological studies for this compound were found in the search results.[15][16] However, based on the GHS classifications of similar compounds, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[4][5] Halogenated heterocyclic compounds can be biologically active, which is why they are often used as scaffolds in drug discovery. This biological activity also underscores the need for cautious handling to prevent unintended physiological effects. The absence of comprehensive data should not be interpreted as an absence of potential harm; rather, it necessitates treating the compound with a high degree of caution.

References

  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from [Link]

  • Kehua Wisdom. (n.d.). CAS No.: 953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro-. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,3-dichloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2026, January 2). MSDS of 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

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Discovery and history of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-1,7-dichloroisoquinoline: From Foundational Synthesis to a Modern Pharmaceutical Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While a definitive historical record of its initial discovery is not prominent in the literature, its existence is predicated on a rich history of isoquinoline synthesis. This document delves into the foundational synthetic methodologies that create the core isoquinoline scaffold, explores plausible synthetic routes to this compound based on established chemical principles, and details its properties and applications. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes historical context with practical, field-proven insights into the synthesis and utility of this important chemical intermediate.

Introduction: The Strategic Importance of a Polysubstituted Isoquinoline

The isoquinoline nucleus is a privileged structural motif, forming the core of numerous alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] this compound (CAS No. 953421-74-4) emerges as a highly functionalized building block within this chemical class.[3][4] Its structure is characterized by three distinct halogen substituents, each offering a potential handle for selective chemical modification through modern cross-coupling reactions.

  • 1-Chloro Position: Highly activated towards nucleophilic aromatic substitution (SNAr).

  • 4-Bromo Position: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • 7-Chloro Position: Offers an additional site for functionalization, often under different reaction conditions than the 1-chloro position, allowing for sequential modifications.

This trifecta of reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the design of kinase inhibitors and other targeted therapies where precise substituent placement is critical for potency and selectivity.[3][5]

A Legacy of Synthesis: The Historical Formation of the Isoquinoline Core

The synthesis of the isoquinoline ring system itself is a cornerstone of heterocyclic chemistry, with several named reactions developed in the late 19th and early 20th centuries that remain relevant today.[6] Understanding these foundational methods provides the necessary context for appreciating the synthesis of complex derivatives like this compound.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines.[7][8] The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, typically promoted by a dehydrating Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[9][10] The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.[7] The reaction is most effective when the aromatic ring is activated with electron-donating groups.[9]

Bischler-Napieralski Reaction start β-Arylethylamide intermediate1 Dichlorophosphoryl imine-ester or Nitrilium ion intermediate start->intermediate1 + POCl₃ (Dehydrating Agent) dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate1->dihydroisoquinoline Intramolecular Cyclization isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline [Oxidation] (e.g., Pd/C)

Caption: The Bischler-Napieralski reaction workflow.

The Pomeranz-Fritsch Reaction

Also developed in 1893, the Pomeranz-Fritsch reaction synthesizes isoquinolines directly from the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13] This intermediate is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[1] While powerful, the classic conditions often require harsh acids and can give variable yields, leading to several modifications.[11][14] The Schlittler-Muller modification, for instance, uses a benzylamine and glyoxal hemiacetal to access C1-substituted isoquinolines.[6][13]

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a highly efficient method for producing tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[15][16][17] The reaction proceeds through a Mannich-type mechanism, where an initially formed iminium ion undergoes intramolecular electrophilic attack on the electron-rich aromatic ring.[17][18] Subsequent oxidation is required to form the aromatic isoquinoline. This reaction is particularly significant in alkaloid synthesis.[15][19]

Plausible Synthesis of this compound

The synthesis likely begins with a substituted aniline, such as 3-chloroaniline, which provides the chlorine atom at the final 7-position. A multi-step sequence involving cyclization to form a dichloroisoquinolinone, followed by a selective bromination, represents a robust pathway.

Plausible Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Bromination reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A 3-Chloroaniline R1 Heat (e.g., Dowtherm A) B Diethyl Malonate C 7-Chloro-1,4-dihydroxyisoquinoline (via Gould-Jacobs type reaction) R2 POCl₃ (Phosphorus Oxychloride) C->R2 D 1,4,7-Trichloroisoquinoline R3 NBS or Br₂ (Electrophilic Brominating Agent) D->R3 E This compound R1->C R2->D R3->E

Caption: A plausible synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous halogenated quinolines and isoquinolines and is proposed as a viable route to the target compound.[20][21][22]

Step 1: Synthesis of 7-Chloro-1,4-dihydroxyisoquinoline

  • Combine 3-chloroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours, allowing ethanol to distill off.

  • Add the resulting intermediate slowly to a vigorously stirred, pre-heated (240-250 °C) high-boiling solvent such as Dowtherm A.

  • Maintain the temperature for 30 minutes to ensure complete cyclization.

  • Cool the mixture and dilute with hexane to precipitate the crude product.

  • Filter the solid and wash thoroughly with hexane to yield the intermediate, which can be used directly in the next step.

Causality: This step utilizes a Gould-Jacobs type reaction. Heating the aniline with diethyl malonate forms an anilinomethylenemalonate intermediate, which undergoes thermal cyclization at high temperature to form the quinolinol/isoquinolinol core. Dowtherm A is used for its high boiling point, which is necessary to drive the cyclization.

Step 2: Synthesis of 1,4,7-Trichloroisoquinoline

  • Suspend the crude 7-Chloro-1,4-dihydroxyisoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4,7-trichloroisoquinoline.

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the hydroxyl groups of the isoquinolinediol into chloro groups, which are excellent leaving groups and valuable handles for subsequent SNAr reactions.

Step 3: Synthesis of this compound

  • Dissolve the crude 1,4,7-trichloroisoquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloroethane.

  • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise at 0-10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into an ice-water mixture.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Causality: This step is an electrophilic aromatic substitution. The isoquinoline ring system, even with deactivating chloro groups, can undergo bromination. The C-4 position is often susceptible to electrophilic attack. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the final compound. The following data has been compiled from chemical databases.[3][4][23][24]

PropertyValueSource
CAS Number 953421-74-4[3][4]
Molecular Formula C₉H₄BrCl₂N[3][4][23]
Molecular Weight 276.94 g/mol [3][4]
IUPAC Name This compound[24]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NC=C2Br)Cl[23]
InChIKey MPNVIJOSWLWNKA-UHFFFAOYSA-N[23]
Monoisotopic Mass 274.8904 Da[23]
Predicted XlogP 4.4[23]
Storage 2-8°C, Dry, sealed place[3][4]

Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile synthetic intermediate. Its halogen substitution pattern is strategically designed for selective, stepwise functionalization, making it a powerful tool in modern medicinal chemistry.

  • Kinase Inhibitors: The isoquinoline scaffold is present in many kinase inhibitors. The ability to selectively functionalize the 1, 4, and 7 positions allows for the precise orientation of pharmacophores to interact with the ATP-binding pocket of target kinases.[3]

  • Agrochemicals: Halogenated heterocyclic compounds are frequently used in the development of new pesticides and herbicides due to their enhanced metabolic stability and membrane permeability.[3]

  • Materials Science: The rigid, planar structure of the isoquinoline ring can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[2]

Conclusion

This compound stands as a testament to the enduring legacy of heterocyclic chemistry. While its specific "discovery" moment may be embedded within modern patent literature rather than a century-old named reaction, its synthesis is built upon the foundational principles established by chemists like Bischler, Napieralski, Pomeranz, and Fritsch. Its sophisticated design, featuring three distinct and selectively addressable halogen atoms, makes it a high-value building block for the creation of complex, next-generation molecules. For professionals in drug discovery and materials science, understanding the synthesis and reactivity of this intermediate provides a powerful gateway to novel chemical entities with significant therapeutic and technological potential.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Vitale, P., et al. (2016).
  • Química Organica.org. (n.d.). Pictet Spengler synthesis of isoquinoline. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Organic Reaction Mechanisms. Cambridge University Press.
  • Liu, X., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3757–3761.
  • Aaltodoc. (2018). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
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  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. Retrieved from [Link]

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  • PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from [Link]

  • Amerigo Scientific. (n.d.).
  • ChemWhat. (n.d.). CAS 953421-74-4 - Isoquinoline, 4-broMo-1,7-dichloro-.
  • ChemicalBook. (n.d.). 4-Bromoquinoline synthesis.
  • Bartleby. (n.d.). Isoquinoline Synthesis.
  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • BLD Pharm. (n.d.). 1823732-30-4|4-Bromo-1-chloro-7-ethylisoquinoline.
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Google Patents. (n.d.). EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • BenchChem. (2025). Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • National Institutes of Health (NIH). (n.d.). Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint.
  • Sigma-Aldrich. (n.d.). 4-bromo-7,8-dichloroquinoline.
  • Santa Cruz Biotechnology. (n.d.). 7-Bromo-3,4-dichloroquinoline.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-1,7-dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of isoquinoline exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anesthetic properties.[2][3] The rigid bicyclic structure of the isoquinoline core provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.

The strategic incorporation of halogen atoms onto the isoquinoline framework is a powerful tool in drug design. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through various non-covalent interactions. Specifically, the 4-bromo-1,7-dichloroisoquinoline scaffold offers three distinct points for further chemical modification, making it a highly versatile intermediate for the construction of diverse compound libraries. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, the bromine at the 4-position can participate in cross-coupling reactions, and the chlorine at the 7-position provides another site for functionalization, albeit with different reactivity. This multi-functionalized core is therefore of significant interest to researchers engaged in the discovery and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, based on established and analogous chemical transformations. The protocols herein are designed to be self-validating, with explanations for key experimental choices, and are supported by authoritative references.

Proposed Synthetic Pathway

A direct, one-pot synthesis of this compound from simple precursors is challenging due to regioselectivity issues in halogenation reactions. A more robust and controllable approach involves a multi-step synthesis, as outlined below. This proposed pathway allows for the sequential and regioselective introduction of the halogen atoms.

Synthetic_Pathway A 3-Chlorophenethylamine B N-(2-(3-chlorophenyl)ethyl)acetamide A->B Acetic anhydride, Pyridine C 7-Chloro-3,4-dihydroisoquinoline B->C Bischler-Napieralski Reaction (POCl3, Toluene, Reflux) D 7-Chloroisoquinoline C->D Dehydrogenation (Pd/C, Toluene, Reflux) E 7-Chloro-2-oxidoisoquinolin-2-ium D->E Oxidation (m-CPBA, CH2Cl2) F 1,7-Dichloroisoquinoline E->F Chlorination (POCl3, Reflux) G This compound F->G Bromination (NBS, H2SO4)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on well-established synthetic methodologies for analogous compounds. Researchers should adapt and optimize these conditions as necessary based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)acetamide

This initial step involves the protection of the amine group of 3-chlorophenethylamine through acetylation. This amide will then serve as the precursor for the Bischler-Napieralski cyclization.

  • Materials:

    • 3-Chlorophenethylamine

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-chlorophenethylamine (1 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-chlorophenyl)ethyl)acetamide.

    • The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 7-Chloro-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)

This is a key cyclization step to form the dihydroisoquinoline core. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5]

  • Materials:

    • N-(2-(3-chlorophenyl)ethyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Toluene

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-(2-(3-chlorophenyl)ethyl)acetamide (1 equivalent) in dry toluene in a round-bottom flask equipped with a reflux condenser.

    • Carefully add phosphorus oxychloride (2-3 equivalents) dropwise to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with saturated NaHCO₃ solution until the pH is approximately 8-9.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 7-Chloroisoquinoline

The dihydroisoquinoline intermediate is aromatized to the corresponding isoquinoline.

  • Materials:

    • 7-Chloro-3,4-dihydroisoquinoline

    • 10% Palladium on carbon (Pd/C)

    • Toluene

    • Celite

  • Procedure:

    • Dissolve 7-chloro-3,4-dihydroisoquinoline (1 equivalent) in toluene in a round-bottom flask.

    • Add 10% Pd/C (5-10 mol%).

    • Heat the mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with toluene.

    • Concentrate the filtrate under reduced pressure to obtain 7-chloroisoquinoline. The product can be further purified by column chromatography if needed.

Step 4: Synthesis of 1,7-Dichloroisoquinoline

The introduction of the chloro group at the 1-position is achieved via an oxidation-chlorination sequence.

  • Procedure:

    • Oxidation to 7-chloroisoquinoline N-oxide: Dissolve 7-chloroisoquinoline (1 equivalent) in dichloromethane. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the N-oxide.

    • Chlorination to 1,7-dichloroisoquinoline: Heat the crude 7-chloroisoquinoline N-oxide (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) at reflux for 2-3 hours.[6] Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium carbonate) and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Step 5: Synthesis of this compound

The final bromination at the 4-position is the most challenging step in terms of regioselectivity. Based on literature for the bromination of isoquinolines under acidic conditions, a plausible method is proposed.[7][8]

  • Materials:

    • 1,7-Dichloroisoquinoline

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, carefully dissolve 1,7-dichloroisoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

    • Slowly add N-Bromosuccinimide (NBS, 1.1 equivalents) in small portions, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-8 hours.

    • Monitor the reaction by GC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with saturated NaHCO₃ solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound. The values are illustrative and may vary based on experimental conditions.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Characterization
1N-(2-(3-chlorophenyl)ethyl)acetamideC₁₀H₁₂ClNO197.66>90¹H NMR, ¹³C NMR, MS
27-Chloro-3,4-dihydroisoquinolineC₉H₈ClN165.6260-80¹H NMR, ¹³C NMR, MS
37-ChloroisoquinolineC₉H₆ClN163.6170-90¹H NMR, ¹³C NMR, MS, m.p.
41,7-DichloroisoquinolineC₉H₅Cl₂N198.0550-70¹H NMR, ¹³C NMR, MS, m.p.
5This compoundC₉H₄BrCl₂N276.9440-60¹H NMR, ¹³C NMR, MS, HRMS, m.p.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications.

Applications A This compound B Suzuki Coupling (at C4-Br) A->B C Buchwald-Hartwig Amination (at C1-Cl) A->C D Nucleophilic Aromatic Substitution (at C1-Cl) A->D E Sonogashira Coupling (at C4-Br) A->E F Kinase Inhibitors B->F G Antiproliferative Agents C->G H Antiviral Agents D->H I CNS Agents E->I

Caption: Potential derivatization and therapeutic applications of this compound.

  • Kinase Inhibitors: The isoquinoline core is present in several known kinase inhibitors. The 1- and 4-positions can be functionalized with various aryl, heteroaryl, and amino groups to target the ATP-binding site of kinases involved in cancer cell proliferation.

  • Antiproliferative Agents: By introducing diverse substituents through cross-coupling and nucleophilic substitution reactions, libraries of compounds can be generated and screened for their ability to inhibit the growth of various cancer cell lines.

  • Antiviral and Antimicrobial Agents: The isoquinoline scaffold has been explored for the development of agents against a range of pathogens. The unique electronic properties conferred by the three halogen atoms can be exploited to enhance activity and selectivity.

  • Central Nervous System (CNS) Agents: Certain isoquinoline derivatives have shown activity as modulators of CNS receptors and enzymes, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Conclusion

This application note provides a detailed, though proposed, synthetic route for the preparation of this compound, a versatile intermediate for drug discovery. The protocols are grounded in established chemical principles and offer a solid foundation for researchers to synthesize this and related compounds. The strategic functionalization of this tri-halogenated scaffold opens up numerous avenues for the development of novel therapeutic agents with diverse pharmacological profiles.

References

  • Brown, W. D., & Gouliaev, A. H. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2004(10), 1593-1596.
  • Request PDF. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

  • El-Faham, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Chinese Chemical Society, 65(7), 834-843.
  • ResearchGate. (n.d.). Synthesis of bromine-containing isoquinoline-fused triazine 4 and... ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. [Link]

  • Lee, S. S., et al. (2001). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 48(1), 171-178.
  • Martinez, R., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 26(11), 3245. [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 4-bromo-1-chloro-7-methylisoquinoline. PubChem. [Link]

  • Figueroa, M., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

Sources

Palladium-catalyzed reactions involving 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Reactions for the Functionalization of 4-Bromo-1,7-dichloroisoquinoline

Foreword: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic functionalization of the isoquinoline core is therefore a critical endeavor in drug discovery and development. This compound emerges as a particularly valuable starting material.[4][5] Its three halogen atoms possess differential reactivity, providing a platform for selective, sequential modifications through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[6][7][8]

This guide provides an in-depth exploration of key palladium-catalyzed transformations of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but also the mechanistic rationale and strategic considerations behind these powerful synthetic tools.

The Substrate: A Platform for Selective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial, crucial oxidative addition step generally follows the order: C–I > C–Br > C–Cl.[9][10][11] This hierarchy allows for the selective functionalization of the C4-bromo position under conditions that leave the more robust C1 and C7 chloro-substituents untouched, reserving them for subsequent transformations.

This predictable selectivity is the key to building molecular complexity in a controlled, stepwise manner, making this substrate an ideal starting point for library synthesis and lead optimization campaigns.

Caption: Structure and reactivity hierarchy of this compound.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[12][13][14] The reaction couples an organohalide with an organoboron compound, typically a boronic acid, offering high functional group tolerance and generally mild conditions.

Causality of the Catalytic Cycle: The success of the Suzuki reaction hinges on a synergistic catalytic cycle. The base (e.g., K₃PO₄) is not merely a proton scavenger; its primary role is to activate the boronic acid, forming a more nucleophilic boronate species. This boronate is essential for the transmetalation step, where the organic moiety is transferred from boron to the palladium center.

Suzuki_Mechanism pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)Ln-Ar' pd2_complex->pd2_trans pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product start Ar-X (Isoquinoline-Br) boronic Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of 4-Aryl-1,7-dichloroisoquinoline

This protocol details the selective coupling at the C4-bromo position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The final substrate concentration should be approximately 0.1 M.[9]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[12][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[9]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Data Presentation: Representative Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄9012~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃8510~88
33-Pyridylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃9014~85
Yields are estimated based on similar transformations reported in the literature.[12][15]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[16][17] This reaction uniquely employs a dual catalytic system of palladium and copper(I).[18]

Causality of the Catalytic Cycle: The palladium catalyst executes a cycle similar to the Suzuki coupling. The critical difference lies in the role of the copper(I) co-catalyst. Copper(I) reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the arylpalladium(II) complex, a step that is otherwise sluggish.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)Ln-C≡CR pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + R-C≡CH, Base cu_acetylide->pd2_complex cu_acetylide->cu_x start Ar-X alkyne R-C≡CH

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

Application Protocol: Synthesis of 4-Alkynyl-1,7-dichloroisoquinoline

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine) (2.0 - 3.0 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Reaction Setup: To a dry, inerted Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inerting: Evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[18]

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.[19]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NRT3~92
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)i-Pr₂NHRT2~95
31-HexynePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N504~87
Yields are estimated based on similar transformations reported in the literature.[15][19]

Heck Reaction: Forging Alkenyl-Aryl Bonds

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, creating a new carbon-carbon bond between an aryl halide and an olefin.[20][21][22]

Causality of the Catalytic Cycle: The key steps are the oxidative addition of the aryl halide to Pd(0), followed by the coordination and subsequent migratory insertion of the alkene into the Aryl-Pd bond. The regioselectivity of this insertion is often governed by sterics. The final steps involve a β-hydride elimination to release the substituted alkene product, and base-mediated regeneration of the Pd(0) catalyst.

Heck_Mechanism pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition alkene_coord [Alkene]-Ar-Pd(II)Ln-X pd2_complex->alkene_coord Alkene Coordination inserted R-CH₂-CH(Ar)-Pd(II)Ln-X alkene_coord->inserted Migratory Insertion inserted->pd0 + Base product Substituted Alkene inserted->product β-Hydride Elimination start Ar-X alkene Alkene base Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Application Protocol: Synthesis of 4-Alkenyl-1,7-dichloroisoquinoline

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂) (2-5 mol%)

  • Phosphine Ligand (e.g., P(o-tolyl)₃) (4-10 mol%) (Optional, but often beneficial)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound, the palladium catalyst, the ligand (if used), and the base.

  • Inerting: Purge the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent followed by the alkene.

  • Reaction: Seal the tube and heat the mixture to 100-140 °C. Heck reactions often require elevated temperatures.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography.

Data Presentation: Representative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2) / P(o-tolyl)₃ (4)Et₃N12016~80
2n-Butyl acrylatePd(OAc)₂ (3)K₂CO₃13024~75
31-OctenePdCl₂ (5)Et₃N12020~70
Yields are estimated based on similar transformations reported in the literature.[21][22]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a landmark reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. This reaction is of paramount importance in pharmaceutical synthesis, where arylamine moieties are common.

Causality of the Catalytic Cycle: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) state, promote the oxidative addition, and, crucially, facilitate the final reductive elimination step, which is often rate-limiting. The use of a strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.

Buchwald_Mechanism pd0 Pd(0)L pd2_complex Ar-Pd(II)L-X pd0->pd2_complex Oxidative Addition pd_amido Ar-Pd(II)L-NR₂ pd2_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product start Ar-X amine HNR₂ + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Protocol: Synthesis of 4-Amino-1,7-dichloroisoquinoline

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Bulky Phosphine Ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Step-by-Step Procedure:

  • Reaction Setup: This reaction is highly sensitive to air and moisture. All operations must be performed in a glovebox or using strict Schlenk techniques.

  • Reagent Addition: To a dry Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base. Add the this compound and the anhydrous solvent.

  • Final Addition: Finally, add the amine coupling partner.

  • Reaction: Seal the tube and heat to 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool to room temperature, and carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu100~90
2AnilinePd(OAc)₂ (2)BINAP (4)NaOtBu110~82
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃110~85
Yields are estimated based on similar transformations reported in the literature.[23]

Carbonylative Couplings: Access to Carboxylic Acid Derivatives

Carbonylative couplings introduce a carbon monoxide (CO) molecule between the aryl group and a nucleophile, providing direct access to valuable carbonyl compounds like amides and esters.[24]

Causality of the Reaction Workflow: This reaction follows the standard oxidative addition of the aryl halide. The key subsequent step is the migratory insertion of a CO molecule into the Aryl-Palladium bond to form an aroyl-palladium complex. This highly reactive intermediate is then trapped by a nucleophile (an amine for aminocarbonylation, an alcohol for alkoxycarbonylation), followed by reductive elimination to yield the final product.

Carbonylative_Workflow Start This compound + Pd(0) OxAdd Oxidative Addition Start->OxAdd Intermediate1 Isoquinolyl-Pd(II)-Br OxAdd->Intermediate1 CO_Insert CO Insertion Intermediate1->CO_Insert Intermediate2 (Isoquinolyl-CO)-Pd(II)-Br CO_Insert->Intermediate2 Nuc_Attack Nucleophilic Attack (e.g., R₂NH) Intermediate2->Nuc_Attack Final_Product 1,7-Dichloroisoquinoline- 4-carboxamide Nuc_Attack->Final_Product

Caption: General workflow for palladium-catalyzed aminocarbonylation.

Application Protocol: Aminocarbonylation of this compound

Materials:

  • This compound (1.0 eq)

  • Amine (2.0 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂/dppf) (3 mol%)

  • Base (e.g., DBU) (2.0 eq)

  • Carbon Monoxide (CO) gas (balloon pressure) or a CO surrogate (e.g., chloroform/KOH).[25]

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Reaction Setup: Add the this compound, palladium catalyst, ligand, and base to a Schlenk flask equipped with a CO inlet/balloon.

  • Inerting: Evacuate and backfill the flask with CO gas three times.

  • Reagent Addition: Add the anhydrous solvent and the amine.

  • Reaction: Leave the reaction under a positive pressure of CO (balloon) and heat to 80-100 °C.

  • Monitoring: Monitor by TLC or LC-MS.

  • Workup: After cooling and carefully venting the CO in a fume hood, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry, concentrate, and purify by column chromatography.

Data Presentation: Representative Carbonylative Coupling Conditions

EntryNucleophileCatalyst (mol%)CO SourceTemp (°C)Product TypeYield (%)
1DiethylaminePd(OAc)₂/dppf (3)CO (1 atm)100Amide~85
2MethanolPdCl₂(dppf) (3)CO (1 atm)90Ester~80
Yields are estimated based on similar transformations reported in the literature.[24]

Conclusion and Strategic Outlook

This compound is a powerful and versatile building block for the synthesis of complex, functionalized isoquinoline derivatives. The predictable reactivity of its C4-bromo position enables a wide range of palladium-catalyzed transformations, including Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and carbonylative couplings. The protocols and principles outlined in this guide provide a solid foundation for researchers to strategically incorporate this scaffold into their synthetic programs. The true potential of this molecule lies in sequential coupling strategies—first exploiting the labile C-Br bond, followed by functionalization of the more inert C-Cl bonds under more forcing conditions, opening avenues to highly complex and diverse molecular architectures.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of substituted isoquinolines by Song et al. (n.d.). ResearchGate. Retrieved from [Link]

  • Functionality elaboration of 4-bromo-quinolines. (2019). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2011). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). (2021). MDPI. Retrieved from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). National Institutes of Health. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. Retrieved from [Link]

  • Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). National Institutes of Health. Retrieved from [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1995). University of Windsor. Retrieved from [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction. (2020). YouTube. Retrieved from [Link]

  • Carbonylative Coupling of 4,4'-Diiodobiphenyl Catalyzed by Pd(NHC) Complex. (2012). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 4-Bromo-1,7-dichloroisoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The isoquinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the development of novel anticancer and antimicrobial agents, the isoquinoline scaffold offers a versatile platform for therapeutic innovation.[1][2][4] Within this esteemed class of heterocycles, 4-Bromo-1,7-dichloroisoquinoline emerges as a particularly valuable building block for drug development professionals. Its strategic tri-halogenated substitution pattern provides multiple, distinct reactive sites, enabling a modular and selective approach to the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its chemical properties, strategic applications, and field-proven protocols for its use in the synthesis of potential therapeutic agents, particularly kinase inhibitors.[5]

Section 1: Compound Profile and Safety Mandates

Physicochemical Characteristics

A precise understanding of the compound's fundamental properties is critical for its effective and safe use in any research setting.

PropertyValueReference
Chemical Name This compound[6][7][8]
CAS Number 953421-74-4[5][6]
Molecular Formula C₉H₄BrCl₂N[6][7]
Molecular Weight 276.94 g/mol [5][6]
Appearance Typically a solidN/A
Storage Store in a dry, sealed place[6]
GHS Hazard Information and Safe Handling

This compound is a chemical reagent and must be handled with appropriate care. While specific GHS classifications for this exact compound are not universally published, related halogenated heterocycles are often associated with toxicity and irritation.[9][10][11] Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions are outlined below.

Potential GHS Pictograms (based on related compounds):

  • GHS06: Toxic

  • GHS05: Corrosive

Potential Hazard Statements (based on related compounds):

  • H301: Toxic if swallowed.[10]

  • H315: Causes skin irritation.[9]

  • H318: Causes serious eye damage.[10]

  • H319: Causes serious eye irritation.[9]

Mandatory Safety & Handling Protocols:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Wash hands thoroughly after handling.[9][13]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[6][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Section 2: The Strategic Value in Medicinal Chemistry

The utility of this compound lies in the differential reactivity of its three halogen substituents. This feature allows for sequential, regioselective functionalization, a highly desirable attribute for building molecular libraries for structure-activity relationship (SAR) studies.

Principle of Regioselective Synthesis

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl. This established principle is the cornerstone of synthetic strategy when using this compound.

  • Primary Site (C4-Br): The carbon-bromine bond is the most labile of the three halogen sites in this molecule (in the absence of an iodine), making it the preferred position for initial cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination under standard conditions.[14][15]

  • Secondary Sites (C1-Cl, C7-Cl): The two carbon-chlorine bonds are significantly less reactive. They remain intact during the initial functionalization at the C4-position. These sites can be targeted in subsequent reactions by employing more forcing conditions, such as higher temperatures, stronger bases, or specialized catalyst/ligand systems designed for C-Cl bond activation.

This hierarchical reactivity enables chemists to first introduce a diversity element at the C4 position and then, if desired, perform a secondary diversification at one of the chloro-positions.

G A This compound B Selective C4 (C-Br) Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Mild Conditions C 4-Aryl/Amino-1,7-dichloroisoquinoline Intermediate Library B->C D Subsequent C1/C7 (C-Cl) Coupling (Forcing Conditions) C->D Harsher Conditions E Diverse, Multi-substituted Isoquinoline Final Products D->E

Caption: Synthetic strategy using differential halogen reactivity.

Application in Kinase Inhibitor Design

The isoquinoline scaffold is a well-established core for kinase inhibitors.[5] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[16][17] Derivatives synthesized from this compound can be designed to target the ATP-binding pocket of specific kinases, inhibiting their function and disrupting downstream signaling pathways.[17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER-2) Kinase Kinase Domain Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase Substrate_P Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream Inhibitor Isoquinoline-based Inhibitor Inhibitor->Kinase blocks ATP binding

Caption: Inhibition of a generic kinase signaling pathway.

Section 3: Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrate and desired scale. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid at the C4-bromo position, leaving the C1 and C7 chloro groups intact.[14][18][19]

3.1.1 Materials

ReagentPurposeTypical Amount
This compoundStarting Material1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
Pd(dppf)Cl₂ or Pd(PPh₃)₄Palladium Catalyst2 - 5 mol%
K₂CO₃ or Na₂CO₃Base2.0 - 3.0 equiv
1,4-Dioxane / Water (4:1)Solvent~0.1 M concentration

3.1.2 Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[14][18]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[14]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.[15]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14][18]

G A 1. Add Reagents to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat (80-100°C) & Stir (4-16h) C->D E 5. Cool & Perform Aqueous Work-up D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify via Column Chromatography F->G

Caption: Experimental workflow for the Suzuki coupling reaction.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol describes the formation of a C-N bond at the C4-position, a crucial transformation for synthesizing compounds that mimic the hinge-binding motifs of many kinase inhibitors.[20][21][22]

3.2.1 Materials

ReagentPurposeTypical Amount
This compoundStarting Material1.0 equiv
Primary or Secondary AmineCoupling Partner1.1 - 1.3 equiv
Pd₂(dba)₃ or similar Pd(0) sourcePalladium Catalyst1 - 2 mol%
Xantphos or tBu₃P·HBF₄Ligand2 - 4 mol%
NaOtBu or K₃PO₄Base1.5 - 2.2 equiv
Toluene or 1,4-DioxaneAnhydrous Solvent~0.1 M concentration

3.2.2 Step-by-Step Methodology

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (1 mol%), ligand (2 mol%), and base (2.2 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.05 equiv), and anhydrous, degassed toluene.[23]

  • Reaction: Seal the flask and heat the reaction mixture to reflux (or ~100-110 °C) with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove palladium salts.[23]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-amino-1,7-dichloroisoquinoline.[23]

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its differential halogen reactivity provides a clear and reliable pathway for selective, sequential functionalization. By leveraging established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of novel isoquinoline derivatives. These compounds serve as promising candidates for screening in drug discovery programs, particularly in the pursuit of potent and selective kinase inhibitors for oncology and other therapeutic areas.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2018). MDPI. Retrieved from [Link]

  • Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (1999). PubMed. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2015). ResearchGate. Retrieved from [Link]

  • This compound (C9H4BrCl2N). (n.d.). PubChemLite. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

  • CAS号:953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro-. (n.d.). Chemwhat. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. Retrieved from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • 4-Bromo-1-chloroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). (2012). NCBI. Retrieved from [Link]

  • Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. (2021). NIH. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]

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The Strategic Utility of 4-Bromo-1,7-dichloroisoquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous natural products and synthetic compounds with significant biological activity and functional properties.[1][2] Among the vast array of substituted isoquinolines, polyhalogenated derivatives stand out as exceptionally versatile building blocks. 4-Bromo-1,7-dichloroisoquinoline, with its distinct arrangement of three halogen atoms, offers a platform for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.[3][4] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and expert insights into its reactivity.

The strategic placement of bromine at the C4 position and chlorine at the C1 and C7 positions allows for a hierarchy of reactivity in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of carbon-halogen bonds towards oxidative addition follows the order C-Br > C-Cl.[5][6] This intrinsic difference is the cornerstone of the selective functionalization of this compound, empowering chemists to introduce a diverse range of substituents in a controlled manner.

Proposed Synthesis of this compound

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The key to its utility lies in the ability to selectively react at the more labile C4-Br bond while leaving the C1-Cl and C7-Cl bonds intact for subsequent transformations.

Regioselectivity: A Scientist's Perspective

The preferential reactivity of the C4-Br bond is a consequence of its lower bond dissociation energy compared to the C-Cl bonds.[7] This allows for oxidative addition to a palladium(0) catalyst to occur at a lower temperature and with higher selectivity at the C4 position. The electronic nature of the isoquinoline ring also plays a role, with the C1 and C4 positions being electronically distinct.[8] By carefully selecting the catalyst, ligand, base, and reaction temperature, a high degree of regioselectivity can be achieved.

Below is a diagram illustrating the general principle of sequential, regioselective cross-coupling on the this compound scaffold.

G A This compound B Suzuki, Heck, or Buchwald-Hartwig (Selective at C4-Br) A->B C 4-Substituted-1,7-dichloroisoquinoline B->C D Further Cross-Coupling (at C1-Cl or C7-Cl) C->D E Di-substituted Isoquinoline Derivative D->E

Caption: Sequential functionalization workflow.

Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[9] In the case of this compound, this reaction can be employed to introduce aryl or vinyl substituents selectively at the C4 position.

Expert Insights & Causality

The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and selectivity. Catalysts like Pd(PPh₃)₄ or pre-catalysts such as Pd(OAc)₂ with a ligand like SPhos or XPhos are often effective. The base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle. The reaction is generally performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic base.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosEfficient for C-Br bond activation.
Base K₂CO₃ or Cs₂CO₃Facilitates transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Good solubility for reactants.
Temperature 80-90 °CPromotes reaction without C-Cl activation.

Application Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the isoquinoline core.

Expert Insights & Causality

The success of the Buchwald-Hartwig amination heavily relies on the choice of the palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[12] Ligands such as XPhos, RuPhos, or BrettPhos are commonly used to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active aminating agent. The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or THF under an inert atmosphere to prevent catalyst deactivation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.04 equiv)

  • XPhos or RuPhos (0.04-0.08 equiv)

  • NaOtBu or LHMDS (1.5-2.0 equiv)

  • Anhydrous Toluene or THF

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add Pd₂(dba)₃ to the flask under the inert atmosphere.

  • Add anhydrous toluene or THF via syringe, followed by the amine.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosPromotes efficient C-N bond formation.
Base NaOtBuStrong, non-nucleophilic base.
Solvent Anhydrous TolueneAprotic solvent, good for this reaction.
Temperature 90-110 °CSufficient for C-Br activation.

Application Protocol 3: Selective Heck Reaction at the C4-Position

The Heck reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an alkene.[13][14] This allows for the introduction of substituted vinyl groups at the C4 position of the isoquinoline ring.

Expert Insights & Causality

The Heck reaction is typically catalyzed by a palladium(II) precatalyst such as Pd(OAc)₂. The presence of a phosphine ligand can be beneficial, but phosphine-free conditions are also known. A base, often a tertiary amine like triethylamine (Et₃N) or a weaker inorganic base like sodium acetate (NaOAc), is required to regenerate the active palladium(0) catalyst. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or NMP often being effective.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5-2.0 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • P(o-tolyl)₃ (optional, 0.04-0.10 equiv)

  • Et₃N or NaOAc (2.0-3.0 equiv)

  • Anhydrous DMF or NMP

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, the optional phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe, followed by the alkene.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂Common and effective Heck catalyst.
Base Et₃NActs as a base and regenerates the catalyst.
Solvent Anhydrous DMFPolar aprotic solvent, good for Heck reactions.
Temperature 100-120 °CEnsures reaction completion.

Visualization of Reaction Mechanisms

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is applicable to the Suzuki, Buchwald-Hartwig, and Heck reactions with minor variations in the transmetalation/coupling partner addition step.

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Olefin Insertion (Heck) C->D Nu-M or Amine/Base or Alkene E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Generalized catalytic cycle.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic halogenation pattern allows for predictable and selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this powerful intermediate. As the demand for novel and complex molecular architectures continues to grow, the strategic application of polyhalogenated heterocycles like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

  • E. F. F. D. C. S. D. Santos, "Cross-Coupling Reactions of Polyhalogenated Heterocycles," ResearchGate, 2018.

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  • PrepChem, "Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline," PrepChem, 2023.

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  • V. Palani, M. A. Perea, F. D. Toste, "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups," ACS Publications, 2021.

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Application Notes: 4-Bromo-1,7-dichloroisoquinoline as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals.[1][2] In the realm of oncology and inflammatory diseases, isoquinoline-based molecules have emerged as highly effective inhibitors of protein kinases.[3][4][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7][8]

This application note details the utility of 4-Bromo-1,7-dichloroisoquinoline , a trifunctionalized heterocyclic building block, for the strategic synthesis of novel kinase inhibitors. The distinct electronic nature and positioning of the three halogen atoms (C4-Bromo, C1-Chloro, C7-Chloro) on the isoquinoline core provide a unique platform for selective, sequential chemical modifications. This allows researchers to systematically build molecular complexity and fine-tune pharmacological properties, accelerating the drug discovery process.

The Principle of Orthogonal Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[9][10][11] This hierarchy allows for a predictable and controlled functionalization strategy.

  • Position 4 (Bromo): The C4-Br bond is the most labile site for oxidative addition to a palladium(0) catalyst. This makes it the preferred position for initial modifications via Suzuki-Miyaura or Buchwald-Hartwig amination reactions under relatively mild conditions.[10][12]

  • Position 1 (Chloro): The C1-Cl bond is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. It is less reactive than the C4-Br in cross-coupling but can be functionalized using more forcing conditions or specialized catalyst systems.

  • Position 7 (Chloro): The C7-Cl bond is the most stable of the three. As a standard aryl chloride, it is the least reactive in both cross-coupling and SNAr, typically requiring harsh conditions or highly active, specialized palladium catalysts for its modification.

This predictable reactivity allows for a stepwise approach to building complex molecules, where each position can be addressed sequentially without the need for extensive use of protecting groups.

G cluster_0 Reactivity Hierarchy cluster_1 Synthetic Strategy Most Reactive Most Reactive Moderately Reactive Moderately Reactive Least Reactive Least Reactive start This compound step1 Step 1: Functionalize C4-Br (e.g., Suzuki, Buchwald-Hartwig) start->step1 Mild Pd Catalyst step2 Step 2: Functionalize C1-Cl (e.g., SNAr, Buchwald-Hartwig) step1->step2 Nucleophile or Stronger Pd Catalyst step3 Step 3: Functionalize C7-Cl (e.g., Suzuki with advanced catalyst) step2->step3 Forcing Conditions/ Specialized Ligand product Trisubstituted Kinase Inhibitor Scaffold step3->product

Caption: Strategic functionalization workflow for this compound.

Application Profile: Synthesis of a Lenvatinib-like Core Structure

While this compound is a versatile starting material, its application can be illustrated by examining the synthesis of related kinase inhibitors, such as Lenvatinib. Lenvatinib is a multi-kinase inhibitor that targets VEGF, FGF, and PDGF receptors.[13] Its synthesis involves the coupling of a quinoline core with a substituted aniline derivative.[14][15][16] The key step, a nucleophilic substitution at the C4 position of a chloroquinoline, mirrors the reactivity of the C1-chloro position in our isoquinoline scaffold, demonstrating the industrial relevance of this type of transformation.

By applying the principles of orthogonal reactivity, one can envision a synthetic route where the C4-position of this compound is first modified to introduce a group that mimics the quinoline-6-carboxamide of Lenvatinib, followed by an SNAr reaction at the C1-position to introduce the aniline fragment.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions based on the specific substrate and desired product. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol facilitates the formation of a C-C bond at the most reactive C4-bromo position.

Workflow:

G reagents Combine Reactants: - Isoquinoline (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Base (2.0-3.0 eq) solvent Add Degassed Solvent (e.g., Dioxane/H2O 4:1) reagents->solvent reaction Heat & Stir (80-100 °C, 4-16h) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purify (Column Chromatography) workup->purify

Caption: Experimental workflow for C4-selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a substrate concentration of approximately 0.1 M.[9]

  • Heat the mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol enables the formation of a C-N bond, introducing key amine functionalities common in kinase inhibitors.

Step-by-Step Methodology:

  • In an oven-dried flask, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source like Pd₂(dba)₃ (0.02 equiv.), a bulky phosphine ligand such as XPhos or RuPhos (0.04 equiv.), and a strong base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5 equiv.).[17][18][19]

  • Seal the flask, then evacuate and backfill with Argon.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water, dry the organic phase, and concentrate.

  • Purify via column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

This protocol is typically performed after the C4-position has been functionalized. It leverages the activated nature of the C1-Cl for C-N or C-O bond formation.

Step-by-Step Methodology:

  • In a reaction vial, dissolve the C4-functionalized 1,7-dichloroisoquinoline (1.0 equiv.) in a polar aprotic solvent such as DMF or NMP.

  • Add the nucleophile (e.g., a substituted aniline or phenol, 1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (3.0 equiv.).

  • Seal the vial and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by LC-MS. The reaction may require 12-24 hours.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Alternatively, perform an aqueous workup with extraction.

  • Purify the crude material by recrystallization or column chromatography.

Data Summary and Characterization

The successful synthesis of derivatives should be confirmed using standard analytical techniques.

Reaction TypePositionKey ReagentsCatalyst/LigandExpected ProductTypical Yield
Suzuki-Miyaura C4-BrArylboronic Acid, K₂CO₃Pd(PPh₃)₄4-Aryl-1,7-dichloroisoquinoline65-95%
Buchwald-Hartwig C4-BrPrimary/Secondary Amine, NaOtBuPd₂(dba)₃ / XPhos4-Amino-1,7-dichloroisoquinoline60-90%
SNAr C1-ClAniline/Phenol, K₂CO₃N/A (Thermal)1-Anilino/Phenoxy-4-substituted-7-chloroisoquinoline50-85%
  • ¹H and ¹³C NMR: To confirm the structure and positional isomers.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanism of Action and Biological Relevance

Many small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the catalytic cleft of the kinase.[20] The isoquinoline scaffold is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.

G cluster_kinase Kinase ATP-Binding Pocket cluster_vectors Synthetic Vectors for SAR n_lobe N-Lobe hinge Hinge Region (Backbone NH) c_lobe C-Lobe inhibitor Isoquinoline Inhibitor inhibitor->hinge H-Bond Interaction C4_vec C4-Vector (Selectivity Pocket) C1_vec C1-Vector (Solvent Front) C7_vec C7-Vector (Deep Pocket)

Caption: Isoquinoline scaffold as a kinase hinge-binder with vectors for SAR exploration.

The substituents introduced at the C1, C4, and C7 positions project into different regions of the ATP pocket:

  • C1-Substituents: Often extend towards the solvent-exposed region, influencing solubility and pharmacokinetic properties.

  • C4-Substituents: Can be directed towards selectivity pockets, helping to differentiate between closely related kinases.

  • C7-Substituents: May probe deeper into hydrophobic regions of the binding site, enhancing potency.

By systematically applying the synthetic protocols described, researchers can generate a library of diverse analogues from the this compound scaffold to perform comprehensive Structure-Activity Relationship (SAR) studies and optimize for potency, selectivity, and drug-like properties.

Conclusion

This compound represents a high-value, strategic starting material for the synthesis of novel kinase inhibitors. Its well-defined hierarchy of halogen reactivity enables controlled, sequential functionalization, providing an efficient route to complex, trisubstituted isoquinolines. The protocols and strategic insights provided herein offer a robust framework for researchers in drug discovery to leverage this versatile scaffold in the development of next-generation targeted therapeutics.

References

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  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. (URL: [Link])

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Application Notes and Protocols: 4-Bromo-1,7-dichloroisoquinoline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Among the various substituted isoquinolines, 4-Bromo-1,7-dichloroisoquinoline has emerged as a particularly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring three distinct halogen atoms, allows for programmed and regioselective functionalization through modern cross-coupling methodologies.[3][4] This strategic handle placement enables the systematic construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.[3][5]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of potent protein kinase CK2 inhibitors. We will delve into the underlying principles of reaction selectivity, provide detailed, field-proven protocols for key transformations, and present a logical workflow for the development of these bioactive molecules.

The Strategic Advantage of Differential Halogen Reactivity

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl.[6] This principle is fundamental to developing sequential, site-selective modifications.

In the case of this compound, the C-Br bond at the C4 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bonds at the C1 and C7 positions.[6] This reactivity difference allows for the initial, selective functionalization at C4, typically via a Suzuki-Miyaura coupling, while leaving the two chloro-substituents untouched for subsequent transformations. The chloro group at C1 is generally more reactive than the one at C7 due to the electronic influence of the adjacent nitrogen atom, a factor that can be exploited in subsequent reaction steps.[4][7]

Logical Workflow for Sequential Functionalization

The differential reactivity of the halogens on the isoquinoline core enables a logical and efficient synthetic strategy. This workflow allows for the controlled and sequential introduction of different molecular fragments, which is a cornerstone of modern drug discovery for building structure-activity relationships (SAR).

G A This compound B Step 1: Selective Suzuki Coupling (at C4-Br) A->B Pd Catalyst, Base Arylboronic Acid C 1,7-Dichloro-4-arylisoquinoline Intermediate B->C D Step 2: Buchwald-Hartwig Amination (at C1-Cl) C->D Pd Catalyst, Base Amine E 7-Chloro-4-aryl-1-aminoisoquinoline (Bioactive Molecule) D->E G cluster_suzuki Suzuki Coupling at C4 cluster_buchwald Buchwald-Hartwig Amination at C1 A This compound D 1,7-Dichloro-4-arylisoquinoline A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D E Amine (R₂NH) G Final Bioactive Molecule (1-Amino-4-aryl-7-chloro-isoquinoline) D->G E->G F Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) Base (e.g., NaOtBu) F->G

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3] The ability to strategically introduce diverse substituents onto the isoquinoline ring is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.[4][5]

4-Bromo-1,7-dichloroisoquinoline is a particularly valuable synthetic intermediate. Its three distinct halogen atoms offer a platform for sequential, site-selective functionalization. The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[6][7] This application note provides a comprehensive guide and a field-proven protocol for the selective Suzuki-Miyaura coupling at the C4-bromo position of this compound, a critical transformation for building molecular complexity.

The Principle of Chemoselectivity: Targeting the C4-Bromo Position

The success of a sequential cross-coupling strategy on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions like the Suzuki coupling, the rate-determining oxidative addition step is highly dependent on the nature of the halogen. The established reactivity trend is C–I > C–Br > C–Cl.[8]

For this compound, this reactivity hierarchy allows for precise chemoselectivity. The C4-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C1-Cl and C7-Cl bonds.[9] By carefully controlling the reaction conditions—particularly temperature and catalyst choice—it is possible to selectively couple a boronic acid at the C4 position while leaving the two chlorine atoms intact for subsequent transformations. This selective approach avoids the formation of complex product mixtures and provides a clean, predictable route to 4-aryl-1,7-dichloroisoquinolines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) intermediate. This is typically the rate-limiting step.[6]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[12][13] This species then transfers its organic group to the palladium center, displacing the halide and forming a new diarylpalladium(II) complex.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[14]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add substrate This compound (Ar-Br) substrate->oxidative_add product 4-Aryl-1,7-dichloroisoquinoline (Ar-Ar') pd_ii_complex Ar-Pd(II)L₂-Br oxidative_add->pd_ii_complex Forms Pd(II) Intermediate reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst reductive_elim->product Forms C-C Bond transmetal Transmetalation diaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetal->diaryl_pd_complex Ligand Exchange pd_ii_complex->transmetal boronic_acid Aryl Boronic Acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base boronate [Ar'-B(OH)₃]⁻ base->boronate Activation boronate->transmetal diaryl_pd_complex->reductive_elim

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective C4-Arylation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. Optimization may be required for particularly challenging substrates.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar and stir plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

Reagent Stoichiometry Table

The following table is based on a 1.0 mmol scale reaction. Adjust quantities as needed.

Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass / Volume
This compound277.941.01.0278 mg
Arylboronic AcidVaries1.21.2Varies
Pd(PPh₃)₄1155.560.03 (3 mol%)0.0335 mg
K₂CO₃138.212.02.0276 mg
1,4-Dioxane---8 mL
Water---2 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by bubbling with argon for 20-30 minutes.[15]

  • Reaction: Place the sealed flask in a preheated oil bath at 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1,7-dichloroisoquinoline product.

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purify 4. Purification & Analysis setup Combine Reactants: - Isoquinoline - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat to 85-95 °C with Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench (Add EtOAc/H₂O) monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following table outlines common problems and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed by oxygen).[6] 2. Insufficient base strength or poor solubility. 3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst. Use a Schlenk line or glovebox. 2. Screen alternative bases like Cs₂CO₃ or K₃PO₄.[11] 3. Incrementally increase the temperature, but be mindful of potential side reactions.
Dehalogenation Side Product (Loss of Br or Cl)1. Catalyst system promotes hydrodehalogenation.[6] 2. Presence of protic impurities or excess water. 3. Reaction run for too long or at too high a temperature.1. Switch to a different ligand/catalyst system. Buchwald-type ligands (e.g., SPhos) can sometimes minimize this.[15] 2. Use anhydrous solvents and dry reagents thoroughly. 3. Monitor the reaction closely and stop it upon consumption of the starting material.
Homocoupling of Boronic Acid 1. Presence of oxygen can promote oxidative homocoupling. 2. Certain catalyst systems are more prone to this side reaction.1. Improve degassing procedures significantly.[16] 2. Lower the catalyst loading or screen alternative palladium sources and ligands.
Reaction Stalls 1. Catalyst deactivation (e.g., formation of palladium black). 2. Poor solubility of reagents at reaction temperature.1. Use a more robust ligand to stabilize the Pd(0) species.[6] 2. Screen alternative solvent systems (e.g., DMF, Toluene/Water).[7]

Conclusion

The protocol described provides a reliable and selective method for the C4-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction. The inherent chemoselectivity of the carbon-halogen bonds allows for the targeted modification of this versatile scaffold, opening avenues for the synthesis of complex isoquinoline derivatives. These compounds serve as valuable intermediates for researchers in drug discovery and materials science, enabling the systematic exploration of structure-activity relationships and the development of novel molecular entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NRO-Chemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

  • Reddy, T. S., & Guntreddi, T. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1205-1253. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • ResearchGate. Ugi/Suzuki‐Miyura reaction protocol for isoquinoline synthesis. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Royal Society of Chemistry. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cárdenas, D. J., & Fructos, M. R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1213-1215. [Link]

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Sołoducho, J., et al. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Materials, 6(12), 5565-5606. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ChemOrgChem (YouTube). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. [Link]

Sources

Application Note & Protocol: Regioselective Buchwald-Hartwig Amination of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific rationale for the regioselective Buchwald-Hartwig amination of 4-bromo-1,7-dichloroisoquinoline. This trifunctionalized heterocyclic scaffold presents a unique challenge in palladium-catalyzed cross-coupling reactions due to the differential reactivity of its three halogen substituents. This guide, intended for researchers in medicinal chemistry and process development, elucidates the experimental parameters necessary to achieve selective C-N bond formation at the C4 position, leveraging the higher reactivity of the C-Br bond over the C-Cl bonds. We will explore the mechanistic underpinnings of this selectivity, provide a step-by-step experimental protocol, and discuss common pitfalls and optimization strategies.

Introduction: The Challenge of Regioselectivity

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The ability to selectively functionalize specific positions on this heterocyclic system is therefore of paramount importance. The substrate , this compound, offers three potential sites for cross-coupling. The principles of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, allow for the formation of a carbon-nitrogen bond, a crucial step in the synthesis of many biologically active compounds.

The key to regioselective functionalization lies in the inherent differences in bond dissociation energies of the carbon-halogen bonds. Generally, for aryl halides, the reactivity order for oxidative addition to a Pd(0) complex is C-I > C-Br > C-Cl. This differential reactivity is the foundation upon which our selective protocol is built. By carefully controlling reaction conditions—specifically temperature, catalyst, ligand, and base—we can favor the oxidative addition of the palladium catalyst into the more labile C4-Br bond, leaving the C1 and C7 chloro substituents intact for potential subsequent transformations.

Mechanistic Consideration: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(Br)L_n OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L_n Deprotonation->Amido_Complex BaseH [Base-H]Br Deprotonation->BaseH Red_Elim Reductive Elimination Amido_Complex->Red_Elim Product Ar-NR'R'' Red_Elim->Product Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->Pd0 ArX Ar-Br ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst.

Materials and Reagents

ReagentGradeSupplierCAS NumberNotes
This compound>97%Sigma-Aldrich1391033-31-9The limiting reagent.
Amine (e.g., Morpholine)Anhydrous, >99%Acros Organics110-91-8Use 1.2-1.5 equivalents. Ensure dryness.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Reagent Grade, 97%Strem Chemicals51364-51-3A common and effective Pd(0) precatalyst. Handle in a glovebox.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%Sigma-Aldrich564483-18-7A bulky electron-rich phosphine ligand that promotes reductive elimination.
Sodium tert-butoxide (NaOtBu)>98%Sigma-Aldrich865-48-5A strong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, >99.8%Sigma-Aldrich108-88-3Use from a solvent purification system or a freshly opened bottle.

Detailed Experimental Protocol

This protocol details the amination of this compound with morpholine as a representative amine. The principles can be adapted for other primary or secondary amines.

Reaction Setup and Execution

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. The reagents are hazardous; consult the Safety Data Sheets (SDS) before use. Palladium catalysts and phosphine ligands are air- and moisture-sensitive; inert atmosphere techniques (glovebox or Schlenk line) are required for their handling.

  • Glovebox Preparation: Inside an inert atmosphere glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Catalyst/Ligand Premixing: In a separate vial, weigh out Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%). Add 2 mL of anhydrous toluene and stir for 5 minutes until a homogeneous mixture is formed. This pre-formation of the active catalyst can improve reaction consistency.

  • Reagent Addition: To the Schlenk flask containing the base, add this compound (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add the catalyst/ligand premix to the Schlenk flask.

  • Solvent and Amine Addition: Add an additional 8 mL of anhydrous toluene to bring the total volume to 10 mL (resulting in a 0.1 M solution). Finally, add morpholine (1.2 mmol, 1.2 eq) via syringe.

  • Reaction Conditions: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C. Stir vigorously. The lower temperature range is recommended initially to maximize selectivity for the C-Br bond.

  • Monitoring the Reaction: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

protocol_workflow A 1. Glovebox Prep: Add NaOtBu to Schlenk Flask C 3. Reagent Addition: Add Substrate (Ar-Br) A->C B 2. Catalyst Premix: Pd₂(dba)₃ + XPhos in Toluene D 4. Add Catalyst Premix to Main Flask B->D C->D E 5. Add Toluene & Amine D->E F 6. Reaction: Seal, Heat (80-100 °C), Stir E->F G 7. Monitor Progress (TLC / LC-MS) F->G H 8. Work-up: Quench, Extract, Wash, Dry G->H Reaction Complete I 9. Purification: Flash Chromatography H->I J Pure Product I->J

Figure 2: Experimental workflow for the regioselective Buchwald-Hartwig amination. This flowchart provides a step-by-step overview from reagent preparation to final product purification.

Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Catalyst/Ligand Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or RuPhos is a good starting point.If the reaction is sluggish, consider a more active catalyst system like a G3 or G4 palladacycle precatalyst. If diarylation or other side products are observed, screen different ligands to modulate steric and electronic properties.
Base NaOtBu is generally effective. K₂CO₃ or Cs₂CO₃ can be used as milder alternatives.A base that is too weak may lead to incomplete reaction. A base that is too strong can promote side reactions. The choice of base can also influence the catalyst's activity and longevity.
Solvent Toluene or dioxane are standard.The solvent's polarity and boiling point can significantly impact the reaction rate and selectivity. Anhydrous conditions are critical to prevent catalyst deactivation.
Temperature Start at 80 °C and increase to 100 °C if necessary.Higher temperatures can accelerate the reaction but may also lead to the undesired reaction of the C-Cl bonds. Careful temperature control is the primary handle for achieving regioselectivity.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a powerful transformation that enables the synthesis of valuable, functionalized building blocks. By leveraging the differential reactivity of the C-Br and C-Cl bonds and carefully controlling reaction parameters, high yields of the desired C4-aminated product can be achieved. This protocol provides a robust starting point for researchers, and the principles discussed herein can be applied to a broader range of polyhalogenated heterocyclic substrates.

References

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: The Buchwald-Hartwig Amination: A Practical Guide Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Selective Functionalization of Polyhalogenated Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Role of the Base in Palladium-Catalyzed Amination Source: Organometallics URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1,7-dichloroisoquinoline (CAS No. 953421-74-4).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and consistently achieve high yields of your target compound.

Overview of the Synthetic Strategy

The synthesis of this compound is typically not a single reaction but a sequence that involves forming the core isoquinoline structure, followed by targeted halogenation. While several routes to a substituted isoquinoline core exist, a common and logical pathway involves the electrophilic bromination of a pre-formed 1,7-dichloroisoquinoline substrate.

The key transformation is the selective bromination at the C-4 position. The isoquinoline nucleus is susceptible to electrophilic attack, but the presence of two deactivating chloro-substituents and the heterocyclic nitrogen atom makes precise control of reaction conditions paramount to avoid side reactions and ensure regioselectivity.

G cluster_0 Part A: Isoquinoline Core Synthesis cluster_1 Part B: Target Synthesis A Substituted Phenethylamine B Acylation A->B C β-Arylethylamide Intermediate B->C D Bischler-Napieralski Cyclization (e.g., POCl₃) C->D E Dihydroisoquinoline Intermediate D->E F Dehydrogenation/ Aromatization E->F G 1,7-Dichloroisoquinoline (Starting Material) F->G H Electrophilic Bromination (e.g., NBS, Br₂) G->H I Crude Product H->I J Purification (Chromatography/Recrystallization) I->J K This compound (Final Product) J->K G Start Problem: Low Yield Check_TLC Analyze reaction TLC/HPLC. Is starting material (SM) present? Start->Check_TLC Check_Purity Is SM purity >98%? Check_TLC->Check_Purity Yes (SM remains) Check_Byproducts Are there multiple new spots? Check_TLC->Check_Byproducts No (SM consumed) Purify_SM Action: Purify SM via chromatography or recrystallization. Check_Purity->Purify_SM No Optimize_Conditions Action: Increase reaction time/temp. Consider a stronger brominating agent. Check_Purity->Optimize_Conditions Yes Success Yield Improved Purify_SM->Success Optimize_Conditions->Success Control_Stoich Action: Use 1.05 eq. NBS. Add reagent slowly at 0 °C. Check_Byproducts->Control_Stoich Yes (likely over-bromination) Check_Workup Action: Ensure neutral workup conditions. Avoid strong acids/bases. Check_Byproducts->Check_Workup No (clean conversion) Control_Stoich->Success Check_Workup->Success

Sources

Technical Support Center: Synthesis of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 4-Bromo-1,7-dichloroisoquinoline. Our focus is on anticipating and resolving common challenges related to side product formation, ensuring higher yields and purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to this compound, and how do they influence potential impurities?

The synthesis of a multi-halogenated heterocycle like this compound is typically a multi-step process. The choice of strategy dictates the likely side products. The most logical approach involves forming the isoquinoline core followed by sequential halogenations.

A common pathway is:

  • Cyclization: Synthesis of a 7-chloroisoquinolin-1-one intermediate, often via a Bischler-Napieralski or Pomeranz-Fritsch type reaction. The starting material would be a phenethylamine derivative already bearing a chlorine atom at the appropriate position.

  • Chlorination: Conversion of the C1-keto group of the isoquinolin-1-one to a chloro group using a reagent like phosphorus oxychloride (POCl₃).[1]

  • Bromination: Regioselective electrophilic bromination at the C4 position to yield the final product.

Each of these steps presents a unique profile of potential side products, primarily related to incomplete reactions, reagent-derived byproducts, and loss of regiochemical control.[2]

Q2: During the Bischler-Napieralski cyclization to form the isoquinoline core, what are the most prevalent side products?

The Bischler-Napieralski reaction, which uses a dehydrating Lewis acid like POCl₃ or P₂O₅ to cyclize a β-phenylethylamide, is powerful but can be prone to specific side reactions.[3][4]

  • Styrene Derivatives via Retro-Ritter Reaction: This is a significant side reaction where the nitrilium salt intermediate, crucial for cyclization, undergoes fragmentation. This elimination is favored when the resulting styrene is highly conjugated.[5][6] The presence of these non-polar impurities can complicate purification.

  • Regioisomeric Isoquinolines: If the starting phenethylamine has meta-substitution patterns, the intramolecular electrophilic aromatic substitution can occur at two different positions. For instance, cyclization of an N-acyl-2-(3-chlorophenyl)ethanamine could potentially yield both the desired 7-chloroisoquinoline and the undesired 5-chloroisoquinoline isomer.[7]

  • Unreacted Amide: Incomplete cyclization due to insufficient activation or low reaction temperatures will result in the recovery of the starting β-phenylethylamide.

Q3: My C4-bromination step is not clean. What impurities should I expect?

The final bromination step is an electrophilic aromatic substitution on the 1,7-dichloroisoquinoline core. While the C4 position is electronically favored for substitution, lack of precise control can lead to a mixture of products.

  • Isomeric Bromination Products: Although C4 is the most activated position in the pyridine ring for this reaction, minor substitution can occur at other positions, particularly on the benzene ring (e.g., C5 or C8), depending on the conditions and the specific brominating agent used. This results in regioisomers that can be very difficult to separate.[8][9]

  • Over-bromination: Use of excess brominating agent or prolonged reaction times can lead to the introduction of a second bromine atom, yielding dibromo-dichloro-isoquinoline derivatives.

  • Hydrolysis of the C1-Chloro Group: The 1-chloro position on an isoquinoline is highly susceptible to nucleophilic substitution. If the bromination is performed under aqueous or protic conditions, or if water is present during workup, the C1-chloro group can hydrolyze back to a hydroxyl group, forming 4-bromo-7-chloroisoquinolin-1(2H)-one.

Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions to identify and mitigate the formation of common side products.

Problem 1: My TLC/LC-MS analysis shows multiple spots with the identical mass as my target product.

Primary Suspect: Formation of regioisomers during the bromination step (e.g., 5-Bromo-1,7-dichloroisoquinoline) or the initial cyclization (e.g., 4-Bromo-1,5-dichloroisoquinoline). These isomers possess the same molecular formula (C₉H₄BrCl₂N) and mass.[10][11]

Troubleshooting Protocol:

  • Structural Confirmation: Isolate the major impurities using preparative TLC or HPLC. Analyze all fractions by ¹H NMR. The coupling constants and chemical shifts of the aromatic protons are unique for each regioisomer and will allow for unambiguous structure elucidation.

  • Optimize Bromination Regioselectivity:

    • Reagent Choice: Switch from a highly reactive agent like Br₂ to a milder one such as N-Bromosuccinimide (NBS), which can offer better regiocontrol.

    • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or below) to slow down the reaction and favor the kinetically preferred C4-product.

    • Solvent Effects: Use a non-polar, aprotic solvent like CCl₄ or CH₂Cl₂ to minimize side reactions.

  • Purification Strategy: If isomeric mixtures are unavoidable, separation can be challenging.

    • Column Chromatography: Use a high-resolution silica gel with a shallow solvent gradient. Sometimes, deactivating the silica with a small amount of triethylamine (0.1%) can improve separation by minimizing interactions with the basic nitrogen of the isoquinoline.[8]

    • Recrystallization: Attempt fractional recrystallization from a variety of solvent systems. This can sometimes selectively crystallize the desired isomer.

Problem 2: My reaction mixture is dark, and the final product is a discolored solid or oil that is difficult to purify.

Primary Suspect: Formation of polymeric or degradation byproducts, often arising from overly harsh acidic conditions during the cyclization step or exposure to air and light.[2]

Troubleshooting Protocol:

  • Modify Cyclization Conditions:

    • If using P₂O₅, which can be aggressive, consider switching to POCl₃ or Eaton's reagent (P₂O₅ in methanesulfonic acid), which can sometimes provide a cleaner reaction.[4]

    • Ensure the reaction temperature does not significantly overshoot the target.

  • Purification of Final Product:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite. This is effective at removing high-molecular-weight, colored impurities.

    • Alternative Chromatography Media: If silica gel chromatography fails, consider using neutral alumina, which can be less harsh on acid-sensitive compounds.[8]

Problem 3: I have a significant non-polar, UV-active impurity that elutes very early during column chromatography after the cyclization step.

Primary Suspect: A styrene derivative formed via a retro-Ritter side reaction.[5][6]

Troubleshooting Protocol:

  • Confirm Identity: Isolate the impurity and analyze by ¹H NMR. The presence of vinyl proton signals (typically 5-7 ppm) is a strong indicator of a styrene byproduct.

  • Suppress the Side Reaction:

    • Mechanism-Based Solution: The retro-Ritter reaction is an equilibrium process. A known strategy to suppress it is to use the corresponding nitrile (e.g., acetonitrile, if applicable) as the reaction solvent. This shifts the equilibrium away from the elimination product.[5]

    • Milder Reagents: Investigate alternative cyclization reagents that may not favor the formation of the nitrilium salt intermediate to the same extent, such as triphenyl phosphite-bromine systems.

Summary of Potential Side Products
Side Product TypeOriginating StepKey Analytical Signature (MS/NMR)Mitigation Strategy
Regioisomeric Products Cyclization or BrominationSame mass as product; distinct aromatic region in ¹H NMR.Optimize reagent choice and reaction temperature; advanced purification.
Styrene Byproducts Cyclization (Retro-Ritter)Lower mass than product; characteristic vinyl proton signals in ¹H NMR.Use nitrile as a solvent; employ milder cyclization conditions.[5]
Unreacted Intermediates AnyMass corresponds to the starting material of the failed step.Increase reaction time, temperature, or reagent stoichiometry.
Hydrolysis Product Bromination / WorkupMass corresponds to replacement of -Cl with -OH.Ensure anhydrous conditions; perform workup at low temperatures.
Polymeric Impurities CyclizationBroad, unresolved signals in NMR; baseline "hump" in LC chromatogram.Use less harsh acidic reagents; purify with activated carbon.[2]
Visualizing Troubleshooting and Side Reactions

Troubleshooting Flowchart for Impure Product

G start Crude Product Analysis (TLC / LC-MS) q1 Multiple spots with same mass as product? start->q1 isomers Likely Regioisomers q1->isomers Yes q2 Spot with mass of starting material? q1->q2 No optimize_brom Optimize Bromination: - Milder Reagent (NBS) - Lower Temperature - Advanced Purification isomers->optimize_brom incomplete Incomplete Reaction q2->incomplete Yes q3 Low polarity spot (after cyclization)? q2->q3 No drive_rxn Drive Reaction: - Increase Time/Temp - Check Reagent Stoichiometry incomplete->drive_rxn retro_ritter Likely Retro-Ritter (Styrene byproduct) q3->retro_ritter Yes q4 Product discolored/ streaking on TLC? q3->q4 No suppress_elim Suppress Elimination: - Use Nitrile Solvent - Milder Lewis Acid retro_ritter->suppress_elim polymers Degradation/ Polymerization q4->polymers Yes purify_harsh Purification: - Activated Carbon - Alumina Chromatography polymers->purify_harsh G cluster_main Bischler-Napieralski Pathway cluster_pathways Amide β-phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium - H₂O Desired Desired Cyclization (Electrophilic Aromatic Substitution) Nitrilium->Desired Side Side Reaction (Retro-Ritter Elimination) Nitrilium->Side Product Dihydroisoquinoline Desired->Product Styrene Styrene Byproduct + Nitrile Side->Styrene

Caption: Competing pathways for the key nitrilium intermediate.

References
  • Veeprho. Isoquinoline Impurities and Related Compound. Available from: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available from: [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link]

  • Doi, S., Shirai, N., & Sato, Y. (1995). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 2793-2797. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • J&K Scientific LLC. Bischler-Napieralski Reaction. Available from: [Link]

  • Chrzanowska, M., & Dreas, A. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 97. Available from: [Link]

  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 2019, 21(10), 3842-3846. Available from: [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Ataman Kimya. ISOQUINOLINE. Available from: [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]

  • PubChemLite. This compound (C9H4BrCl2N). Available from: [Link]

  • PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available from: [Link]

  • Química Organica.org. Isoquinoline synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

  • ScienceDirect. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. Available from: [Link]

  • ResearchGate. (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). Available from: [Link]

  • FAO AGRIS. Regioselective bromination: Synthesis of brominated methoxyquinolines. Available from: [Link]

  • PubChem. 7-Bromo-1,3-dichloroisoquinoline. Available from: [Link]

Sources

Technical Support Center: Optimization of 4-Bromo-1,7-dichloroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 4-Bromo-1,7-dichloroisoquinoline (CAS No. 953421-74-4).[1] Recognizing the synthetic challenges inherent in producing poly-halogenated heterocyclic compounds, this document is structured as a series of frequently asked questions and troubleshooting scenarios. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this specific molecule presents three main hurdles:

  • Regiocontrol of Halogenation: The isoquinoline scaffold has multiple positions susceptible to electrophilic or nucleophilic attack. Introducing three different halogens at specific, pre-determined positions (Cl at C1 and C7, Br at C4) requires a carefully planned multi-step synthesis. Standard electrophilic bromination of isoquinoline, for instance, preferentially occurs at the C5 and C8 positions, making direct bromination to achieve the C4-substituted product highly challenging.[2][3][4]

  • Ring Deactivation: The presence of two electron-withdrawing chlorine atoms significantly deactivates the isoquinoline ring system. This makes subsequent reactions, particularly the crucial C4-bromination step, more difficult to achieve and requires forcing conditions or specialized reagents.

  • Purification: The final product and potential isomeric byproducts often have very similar polarities. This makes separation by standard chromatographic techniques difficult, potentially leading to issues with product purity.[5]

Q2: What is a viable synthetic strategy for constructing the this compound core?

A logical and robust synthetic approach involves a multi-step sequence, as direct poly-halogenation is not regioselective. A plausible retrosynthetic analysis suggests the following pathway:

G product This compound inter3 1,7-Dichloroisoquinoline product->inter3 C4-Bromination (Advanced Method) inter2 7-Chloro-1-hydroxyisoquinoline (or tautomer) inter3->inter2 C1-Chlorination (e.g., POCl₃) inter1 N-(2-(3-chlorophenyl)ethyl)formamide inter2->inter1 Bischler-Napieralski Cyclization start 2-(3-Chlorophenyl)ethan-1-amine inter1->start Formylation

Caption: Proposed retrosynthetic pathway for this compound.

This strategy begins with a commercially available, appropriately substituted phenylethylamine, builds the isoquinoline core, and then sequentially installs the required halogens.

Part 2: Troubleshooting and Optimization Guides

This section addresses specific issues you may encounter during the key steps of the synthesis.

Step 1: Bischler-Napieralski Cyclization

Q: I am experiencing low yields during the cyclization of N-(2-(3-chlorophenyl)ethyl)formamide to form the dihydroisoquinoline intermediate. What factors should I investigate?

The Bischler-Napieralski reaction is a powerful method for forming the isoquinoline core but is sensitive to several parameters.[6][7]

  • Causality: The reaction proceeds via an electrophilic cyclization onto the aromatic ring. The efficiency of this step is governed by the activity of the dehydrating/condensing agent and the reaction temperature.

  • Troubleshooting & Optimization:

    • Choice of Condensing Agent: Phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) are the most common reagents.[8] For moderately activated rings, POCl₃ in a high-boiling solvent like toluene or acetonitrile is often sufficient. If yields are low, P₂O₅, a stronger dehydrating agent, may be required, often used in refluxing toluene or xylene.

    • Temperature Control: The reaction typically requires heat to overcome the activation energy of the cyclization. Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can lead to charring and decomposition, especially with sensitive substrates. We recommend starting at the reflux temperature of acetonitrile (~82°C) and incrementally moving to higher boiling solvents like toluene (~111°C) if needed.

    • Dehydrogenation: Remember that the initial product is a 3,4-dihydroisoquinoline. This intermediate must be dehydrogenated to form the aromatic isoquinoline ring. This is often accomplished in a separate step using a catalyst like Palladium on carbon (Pd/C) in a high-boiling solvent.[8] Ensure this step is going to completion.

Step 2: C1-Chlorination with Phosphoryl Chloride (POCl₃)

Q: My conversion of 7-Chloro-1-hydroxyisoquinoline to 1,7-Dichloroisoquinoline is sluggish and incomplete. How can I drive this reaction to completion?

This reaction converts the 1-isoquinolone tautomer to the 1-chloro derivative. The hydroxyl group is a poor leaving group, so it must be activated.

  • Causality: POCl₃ acts as both the solvent and the chlorinating agent. The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Troubleshooting & Optimization:

    • Catalytic DMF: Add a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is a much more potent activating agent for the hydroxyl group than POCl₃ alone. This can significantly accelerate the reaction.[9]

    • Temperature and Time: These reactions typically require heating to reflux (approx. 110°C) for several hours (2-4 hours is a good starting point).[10] Monitor the reaction by TLC (using a hexane/ethyl acetate solvent system) until the starting material is fully consumed.

    • Anhydrous Conditions: Ensure your starting material is completely dry and that you are using anhydrous POCl₃. Water will consume the reagent and quench the reaction.

ParameterStandard ConditionOptimized ConditionRationale
Reagent POCl₃ (excess)POCl₃ (excess) + DMF (cat.)Vilsmeier reagent formation accelerates activation of the C=O bond.[9]
Temperature 110°C (Reflux)110°C (Reflux)Necessary to overcome activation energy.
Time 4-8 hours2-4 hours (TLC monitored)Catalysis reduces required reaction time.
Workup Quench on iceSlowly pour reaction mix onto crushed iceHighly exothermic; slow addition with vigorous stirring is critical for safety and to prevent hydrolysis of the product.[10]

Table 1. Optimization parameters for the C1-chlorination of 7-Chloro-1-hydroxyisoquinoline.

Step 3: Regioselective C4-Bromination

Q: I am attempting to brominate 1,7-Dichloroisoquinoline, but I am getting no reaction or a mixture of isomers, primarily the 5-bromo product. How can I achieve selective bromination at the C4 position?

This is the most significant challenge. The C4 position is part of the pyridine ring, which is already electron-deficient. The two chlorine atoms further deactivate the entire system, making electrophilic substitution at C4 extremely difficult.

  • Causality: Standard electrophilic aromatic substitution (e.g., NBS in H₂SO₄) on the isoquinolinium ion (formed in strong acid) directs substitution to the benzene ring (C5/C8), as the pyridinium ring is strongly deactivated.[2][3] A different strategy is required to override this inherent reactivity.

  • Recommended Advanced Strategy: Palladium-Catalyzed Cyclization A modern and highly effective method for synthesizing 4-bromoisoquinolines involves a palladium-catalyzed annulation of 2-alkynylbenzyl azides.[11] While this requires synthesizing a different precursor, it builds the 4-bromo-substituted ring directly and with high regioselectivity.

G cluster_0 Troubleshooting C4-Bromination start Attempting C4-Bromination of 1,7-Dichloroisoquinoline c1 Reaction Outcome? start->c1 res1 No reaction or C5-Isomer Formation c1->res1 Failure res2 Successful C4-Bromination c1->res2 Success sol1 Diagnosis: Standard electrophilic substitution is failing due to ring deactivation and inherent regioselectivity. res1->sol1 sol2 Recommendation: Change synthetic strategy. Utilize a Pd-catalyzed cyclization of a 2-alkynylbenzyl azide precursor to build the 4-bromo moiety directly. sol1->sol2

Caption: Decision workflow for troubleshooting the C4-bromination step.

This approach bypasses the problematic electrophilic substitution on a deactivated ring by forming the C-Br bond during the ring-forming step itself, offering a more reliable path to the target molecule.[11]

Part 3: Experimental Protocols

Protocol: Synthesis of 1,7-Dichloroisoquinoline from 7-Chloro-1-hydroxyisoquinoline

This protocol is adapted from established procedures for the chlorination of related hydroxyquinolines and should be performed in a certified fume hood with appropriate personal protective equipment.[10][12]

  • Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-Chloro-1-hydroxyisoquinoline (5.0 g, 27.8 mmol).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 25 mL, 278 mmol, 10 equivalents) to the flask. Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~115-120°C) and maintain for 3 hours. Monitor the reaction's progress by TLC (20% Ethyl Acetate in Hexane), ensuring the starting material spot has been completely consumed.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice (~500 g). With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or dropwise addition of 30% ammonium hydroxide until the pH reaches ~8. The product will precipitate as a solid.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude 1,7-Dichloroisoquinoline can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

References

  • Chemistry - Guru Ghasidas Vishwavidyalaya. (2020). Reactions of Isoquinoline. YouTube. Available from: [Link]

  • M. J. D. Ewens, et al. (2010). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available from: [Link]

  • J. J. Eisch. (1962). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Journal of Organic Chemistry. Available from: [Link]

  • J. A. Joule, K. Mills. (2010). Isoquinoline. Heterocyclic Chemistry. Available from: [Link]

  • University of Liverpool. Chapter 7: Quinolines and Isoquinolines. University of Liverpool Chemistry. Available from: [Link]

  • X. Zhang, et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]

  • A. Choudhary. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • Wikipedia. (2024). Isoquinoline. Wikipedia. Available from: [Link]

  • Y. Wang, et al. (2021). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. Available from: [Link]

  • Organic Syntheses. (2003). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available from: [Link]

  • Organic Syntheses. (1955). 4,7-dichloroquinoline. Organic Syntheses. Available from: [Link]

  • PubChem. This compound. PubChem. Available from: [Link]

  • W. Wang, et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. Available from: [Link]

  • Google Patents. (2019). A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • SlideShare. (2015). Preparation and Properties of Isoquinoline. SlideShare. Available from: [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-1,7-dichloroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. This guide provides in-depth, practical solutions and explains the scientific principles behind them to empower you in your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound that contribute to its challenging solubility profile.

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to this property:

  • Aromatic and Heterocyclic Core: The fused benzene and pyridine rings (the isoquinoline core) form a large, rigid, and predominantly non-polar surface area.[1]

  • Halogenation: The presence of three halogen atoms (one bromine and two chlorine) significantly increases the molecule's lipophilicity (attraction to fatty or non-polar environments). Halogens contribute to a high predicted octanol-water partition coefficient (XlogP).

  • Lack of Ionizable Groups: In typical physiological pH ranges (around 7.4), the molecule is neutral. The isoquinoline nitrogen is a weak base, but its basicity is reduced by the electron-withdrawing effects of the chlorine atom at the 1-position. Therefore, it does not easily protonate to form a more soluble salt.

These factors combined give the molecule a hydrophobic character, causing it to resist dissolving in polar solvents like water.[1]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties is crucial for predicting its behavior and designing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₉H₄BrCl₂N[2][3][4]
Molecular Weight 276.94 g/mol [3][4]
Predicted XlogP 4.4[2]
Appearance Expected to be a solid at room temperatureInferred from structure
pKa (Predicted) ~5.14 (for parent isoquinoline)[5]

Note: The predicted XlogP value of 4.4 indicates a strong preference for non-polar (oily) environments over polar (aqueous) ones, confirming its lipophilic nature. The pKa of the parent isoquinoline is provided for reference; the actual pKa of the substituted compound will be lower due to the electron-withdrawing halogens.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

When initial attempts to dissolve this compound fail, a systematic approach is necessary. This guide provides a logical workflow from simple solvent screening to more advanced formulation techniques.

Solubilization Workflow Diagram

The following diagram outlines the decision-making process for achieving a successful formulation.

Solubilization_Workflow start Start: Poorly Soluble Compound solvent_screening Step 1: Initial Solvent Screening (DMSO, DMF, NMP, THF) start->solvent_screening is_soluble_organic Is it soluble in a pure organic solvent? solvent_screening->is_soluble_organic stock_prep Success: Prepare High-Concentration Stock Solution is_soluble_organic->stock_prep Yes advanced Step 4: Advanced Techniques (Surfactants, Cyclodextrins) is_soluble_organic->advanced No aqueous_req Is an aqueous medium required? stock_prep->aqueous_req cosolvent Step 2: Co-Solvent System (e.g., DMSO into buffer) aqueous_req->cosolvent Yes end_success Success: Achieved Stable Working Solution aqueous_req->end_success No precipitates Does it precipitate upon dilution? cosolvent->precipitates ph_adjust Step 3: pH Adjustment (Test acidic pH) precipitates->ph_adjust Yes precipitates->end_success No is_soluble_ph Is it soluble at low pH? ph_adjust->is_soluble_ph is_soluble_ph->advanced No is_soluble_ph->end_success Yes end_fail Action: Re-evaluate experiment or formulation needs advanced->end_fail

Sources

Stability and degradation of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1,7-dichloroisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful and safe use of this versatile heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage, handling, and experimentation.

Section 1: Product Overview and Key Properties

This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring three distinct halogen atoms, makes it a valuable intermediate for creating complex molecular architectures through site-selective reactions like nucleophilic substitution and metal-catalyzed cross-couplings.[1] However, these reactive sites also dictate its stability profile and handling requirements.

PropertyValueSource
CAS Number 953421-74-4[1]
Molecular Formula C₉H₄BrCl₂N[1]
Molecular Weight 276.94 g/mol [1]
Appearance Typically a solid, may be light yellow[2]
Storage Store in a dry, sealed place; refrigeration recommended (2-8°C)[1]

Section 2: Safe Handling, Storage, and Disposal (FAQs)

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety. Halogenated aromatic compounds require stringent safety protocols.[3]

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar compounds like 6-Bromo-4-chloroquinoline, this compound should be handled as a hazardous substance. Potential hazards include:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye damage/irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2]

  • Acute Toxicity: May be harmful if swallowed.[4]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Q2: What is the correct way to store this compound to prevent degradation?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] Refrigeration at 2-8°C is also recommended.[1] To prevent potential photodegradation, storing the compound in an amber vial or otherwise protecting it from light is a critical best practice.

Q3: What Personal Protective Equipment (PPE) should I wear when handling this compound?

A3: A comprehensive PPE plan is non-negotiable when handling halogenated aromatic compounds.[3] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.Protects against eye irritation from dust or splashes.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.Prevents skin contact and irritation.[5]
Body Protection Laboratory coat. A chemical-resistant apron may be necessary for larger quantities.Protects skin and clothing from contamination.[5]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of dust, which can cause respiratory irritation.[6]
Q4: How should I dispose of waste containing this compound?

A4: Halogenated organic waste must be segregated from non-halogenated waste streams.[7] All waste, including contaminated consumables and solvent rinsates from glassware, should be collected in a designated and clearly labeled "Halogenated Organic Waste" container for disposal by your institution's environmental health and safety department.[3][7] Never dispose of this compound down the drain.[8]

Section 3: Troubleshooting Guide - Stability and Degradation

Users may encounter issues such as discoloration, the appearance of new impurities, or poor reaction yields. This section addresses these common problems in a question-and-answer format.

Q5: I opened a new bottle of the compound and it's a distinct yellow, not off-white. Is it degraded?

A5: A light-yellow appearance can be normal for some batches of halogenated quinolines.[2] However, a significant or deepening color change upon storage, especially from off-white to yellow or brown, can be an indicator of degradation. The most likely cause is minor photodegradation or oxidation on the surface.

Troubleshooting Steps:

  • Analytical Check: Before use, run a purity check using a suitable analytical method like HPLC-UV or LC-MS (see Section 4, Protocol 1). Compare the purity to the Certificate of Analysis (CoA).

  • Prevent Further Degradation: Ensure the compound is stored in a dark, cool, and dry place. Purging the container with an inert gas like argon or nitrogen before sealing can also help prevent oxidation.

Q6: My reaction is giving low yields and my LC-MS shows several new peaks with masses corresponding to the loss of one or more halogen atoms. What is happening?

A6: The appearance of peaks corresponding to the loss of Br or Cl suggests that dehalogenation is occurring. This is a common degradation pathway for halogenated aromatics.[9] The specific cause depends on your experimental conditions.

Potential Causes & Solutions:

  • Nucleophilic Attack: The chloro group at the C1 position and the bromo group at the C4 position are susceptible to nucleophilic substitution.[10] If your reaction mixture contains strong nucleophiles (e.g., amines, alkoxides, water at high temperatures or pH), they may displace the halogens.

    • Solution: Protect the isoquinoline nitrogen if possible, use a non-nucleophilic base, or lower the reaction temperature.

  • Reductive Dehalogenation: The presence of reducing agents (e.g., certain metal catalysts, hydride reagents) can cause reductive cleavage of the C-Halogen bond.

    • Solution: Carefully screen your reagents for compatibility. If a metal catalyst is required, consider using ligands that minimize reductive side reactions.

  • Photodegradation: High-energy light (UV) can induce free-radical-mediated dehalogenation.

    • Solution: Protect your reaction from light by covering the flask with aluminum foil.

The diagram below illustrates the primary potential degradation pathways.

G cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products main C₉H₄BrCl₂N light Light (UV) main->light heat Heat main->heat nucleophile Nucleophiles (Nu⁻) / H₂O main->nucleophile oxidant Oxidizing Agents main->oxidant dehalogenated Dehalogenated Species (loss of Br, Cl) light->dehalogenated Photolysis heat->dehalogenated Thermally-induced dehalogenation nucleophile->dehalogenated Nucleophilic Attack hydrolyzed Hydrolysis Products (e.g., Chloro replaced by OH) nucleophile->hydrolyzed Nucleophilic Substitution oxidized Oxidized Species (e.g., N-oxides, ring-opened) oxidant->oxidized Oxidation

Caption: Potential degradation pathways for this compound.

Q7: How can I proactively test the stability of my compound under my specific experimental conditions?

A7: The best approach is to perform a forced degradation study, also known as stress testing.[11] This involves subjecting the compound to harsh conditions to deliberately induce degradation. It helps identify potential degradants and establishes the specificity of your analytical method.[12] This is a core principle outlined in the ICH guidelines for stability testing.[13]

Key Stress Conditions to Test:

  • Acidic/Basic Hydrolysis: Expose the compound to HCl and NaOH solutions at elevated temperatures.

  • Oxidation: Treat with an oxidizing agent like hydrogen peroxide (H₂O₂).[9]

  • Thermal Stress: Heat the solid compound above its expected usage temperature.

  • Photostability: Expose the compound to a controlled source of UV and visible light.[13]

A detailed protocol for a forced degradation study is provided in Section 4.

Section 4: Experimental Protocols

Protocol 1: General Purpose Purity and Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute.

    • Hold at 30% B for 3 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm. A DAD is recommended to assess peak purity and identify optimal wavelengths for impurities.

  • Sample Preparation: Dissolve a small amount of the compound (~0.1 mg/mL) in Acetonitrile or a mixture of Acetonitrile/Water.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (~0.1 mg/mL in ACN) inject Inject onto C18 Column dissolve->inject 10 µL injection separate Gradient Elution (Water/ACN + 0.1% FA) inject->separate detect UV Detection (254 nm) separate->detect analyze Assess Purity & Identify Degradant Peaks detect->analyze

Caption: Workflow for HPLC-UV purity analysis.

Protocol 2: Forced Degradation Study

This protocol is adapted from ICH guidelines to assess the intrinsic stability of this compound.[11][13] Analyze all samples by the HPLC method described above against an untreated control.

  • Prepare Stock Solution: Create a stock solution of the compound at ~1 mg/mL in Acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 M HCl and dilute to ~0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂).

    • Keep at room temperature for 4 hours.

    • Dilute to ~0.1 mg/mL.

  • Thermal Degradation (Solid State):

    • Place a few milligrams of the solid compound in an oven at 80 °C for 24 hours.

    • Cool, then prepare a ~0.1 mg/mL solution for analysis.

  • Photostability:

    • Expose a ~0.1 mg/mL solution and a thin layer of the solid compound to a light source conforming to ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13]

    • Analyze the samples, ensuring a parallel control sample is protected from light.

References

  • PubMed. (n.d.). [Spectral analysis of transient species of quinoline degradation]. Retrieved from [Link]

  • PubMed. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • EJNMMI Radiopharmacy and Chemistry. (2022). Stability evaluation of [18F]FDG. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 4-bromo-7-chloro-1H-indole. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromochlorobenzene. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Analytical methods for the determination of halogens in bioanalytical sciences: A review. Retrieved from [Link]

  • PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Retrieved from [Link]

  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • CNKI. (n.d.). Biodegradation Kinetics of Quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US2769815A - Replacement of bromine by chlorine in aromatic compounds.
  • PubMed Central. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • California Air Resources Board. (2002). SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. Retrieved from [Link]

  • ICH. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • IJSDR. (n.d.). Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. Retrieved from [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-1,7-dichloroisoquinoline. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful outcomes in your synthetic endeavors.

Understanding the Challenge: The Unique Reactivity of this compound

This compound is a polyhalogenated heterocyclic compound that presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling reactions. The primary consideration is the chemoselective activation of one C-Halogen bond over the others. Generally, the order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl.[1][2][3] This intrinsic reactivity difference is the cornerstone of achieving selectivity in the coupling of polyhalogenated substrates.

In the case of this compound, the C4-Br bond is expected to be significantly more reactive than the C1-Cl and C7-Cl bonds. This preferential reactivity allows for selective functionalization at the C4 position, provided the reaction conditions are carefully controlled. However, factors such as the electronic nature of the isoquinoline ring, steric hindrance, and the choice of catalyst, ligand, base, and solvent can all influence the reaction's success and selectivity.[4]

This guide will address the common issues encountered when performing Suzuki couplings with this substrate, providing both diagnostic questions and actionable solutions to streamline your research.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Issue 1: No or Very Low Conversion to the Desired Product

Q1: I'm not seeing any formation of my desired coupled product. What are the most likely causes?

A1: Low or no conversion is a common issue that can typically be traced back to a few key areas: the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.[5]

Initial Diagnostic Checklist:

  • Catalyst Activity: Is your palladium source active? Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[5][6] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[5] Ensure your reaction vessel was properly degassed (e.g., by bubbling with an inert gas like argon or nitrogen for 15-20 minutes, or by using freeze-pump-thaw cycles) and maintained under an inert atmosphere throughout the reaction.[1]

  • Reagent Purity: Are your solvent and base anhydrous? Moisture can deactivate the catalyst and interfere with the reaction.[5] Ensure your boronic acid is of high purity and has not degraded during storage.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] If the base is too weak or insoluble, the reaction may not proceed.

Solutions to Try:

  • Switch to a Pre-activated Catalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to Pd(PPh₃)₄ or a Buchwald-type precatalyst (e.g., XPhos Pd G3), which can exhibit higher activity.[9]

  • Thoroughly Degas Your Reaction: Improve your degassing procedure. For small-scale reactions, bubbling with argon for 20 minutes is often sufficient.

  • Use Anhydrous Solvents and Reagents: Use freshly distilled solvents or purchase high-quality anhydrous solvents. Ensure your base is dry.

  • Screen Different Bases: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1]

Issue 2: Significant Formation of Dehalogenated Byproduct

Q2: I'm observing a significant amount of 1,7-dichloroisoquinoline in my crude reaction mixture. What is causing this dehalogenation and how can I prevent it?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[1][3] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[1]

Factors that Promote Dehalogenation:

  • High Temperatures and Long Reaction Times: These conditions can increase the likelihood of side reactions.

  • Choice of Base: Stronger bases or those capable of acting as hydride donors can exacerbate dehalogenation.

  • Solvent: Solvents that can act as a hydride source, such as alcohols, can contribute to dehalogenation.[10]

  • Ligand Choice: The ligand can influence the relative rates of the desired coupling versus dehalogenation.

Solutions to Minimize Dehalogenation:

  • Optimize Reaction Temperature and Time: Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.

  • Change Your Base: Switch to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

  • Use a Bulky, Electron-Rich Ligand: Ligands like SPhos or XPhos can promote the desired reductive elimination over the dehalogenation pathway.[1][11]

  • Ensure Anhydrous Conditions: While a small amount of water is often beneficial for Suzuki couplings, excess water can be a proton source leading to dehalogenation.[1]

Issue 3: Formation of Homo-coupled Boronic Acid Byproduct

Q3: I'm seeing a significant amount of the homo-coupled product from my boronic acid. What causes this and how can I avoid it?

A3: Homo-coupling of boronic acids to form a biaryl byproduct is another common side reaction.[12] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[10]

Causes of Homo-coupling:

  • Incomplete Reduction of Pd(II) Precatalyst: If the Pd(II) precatalyst is not fully reduced to the active Pd(0), the remaining Pd(II) can catalyze the homo-coupling of the boronic acid.

  • Presence of Oxygen: Oxygen can re-oxidize Pd(0) to Pd(II), which then promotes homo-coupling.[10]

Strategies to Prevent Homo-coupling:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before heating.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) present.

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may increase the rate of homo-coupling.

Issue 4: Lack of Chemoselectivity (Reaction at Chlorine Positions)

Q4: I am observing coupling at the C1 or C7 chloro positions in addition to the desired C4 bromo position. How can I improve the selectivity?

A4: While the C-Br bond is inherently more reactive than the C-Cl bonds, certain conditions can lead to a loss of selectivity. The electronic environment of the specific C-Cl bond also plays a role; for instance, the C1-Cl bond is adjacent to the nitrogen atom, which can influence its reactivity.[13]

Factors Influencing Chemoselectivity:

  • Catalyst and Ligand: Highly active catalyst systems, especially those with bulky, electron-rich ligands designed for activating C-Cl bonds (like Buchwald or NHC ligands), may reduce the selectivity between C-Br and C-Cl.[9]

  • Reaction Temperature: Higher temperatures can overcome the activation barrier for C-Cl bond cleavage, leading to di- or tri-substituted products.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the C-Br coupling is complete can lead to slower reaction at the C-Cl positions.

Strategies to Enhance Chemoselectivity for the C-Br Bond:

  • Use a "Milder" Catalyst System: Start with a classic catalyst like Pd(PPh₃)₄, which is generally less reactive towards C-Cl bonds compared to more modern, highly active systems.

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for efficient coupling at the C-Br position (e.g., 60-80 °C).

  • Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting this compound is consumed.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for the Suzuki coupling of this compound with various boronic acids. These are starting points and may require further optimization.

ComponentCondition A (Standard Aryl Boronic Acids)Condition B (Electron-Deficient/Rich Aryl Boronic Acids)Condition C (Alkyl Boronic Acids/Esters)
Palladium Source Pd(PPh₃)₄ (3-5 mol%)XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ (2 mol%) with Ad₂PⁿBu (3 mol%)[14]
Ligand --Ad₂PⁿBu
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)LiOᵗBu (2.5 equiv.)[14]
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)1,4-Dioxane / H₂O (4:1)[14]
Temperature 80-90 °C100-110 °C100 °C
Concentration ~0.1 M~0.1 M~0.1 M

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the C4-Position
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.[15]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 85 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar_R Ar-Pd(II)L₂(R') Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArX Ar-X (4-Bromo-1,7-dichloro- isoquinoline) ArX->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Product Yield? CheckCatalyst Check Catalyst Activity & Inert Atmosphere Start->CheckCatalyst CheckReagents Verify Reagent Purity (Solvent, Base, Boronic Acid) Start->CheckReagents Dehalogenation Dehalogenated Byproduct? CheckCatalyst->Dehalogenation CheckReagents->Dehalogenation OptimizeBase Optimize Base & Ligand (e.g., K₃PO₄, SPhos) Dehalogenation->OptimizeBase Yes LowerTemp Lower Reaction Temperature Dehalogenation->LowerTemp Yes Homocoupling Homo-coupled Byproduct? Dehalogenation->Homocoupling No OptimizeBase->Homocoupling LowerTemp->Homocoupling Degas Improve Degassing Use Pd(0) Source Homocoupling->Degas Yes Success Reaction Optimized Homocoupling->Success No Degas->Success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • MDPI. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • PubChemLite. This compound (C9H4BrCl2N). [Link]

  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Technical Support Center: Synthesis of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromo-1,7-dichloroisoquinoline. While a direct, scaled-up synthesis protocol for this specific molecule is not widely published, this guide is built upon established synthetic methodologies for structurally related isoquinolines and quinolines, offering practical solutions to common challenges.

Hypothesized Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence, likely involving the construction of a dichloroisoquinoline core followed by a regioselective bromination. A plausible route is outlined below, and the subsequent troubleshooting sections are structured around these key transformations.

G cluster_0 Step 1: Isoquinoline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Regioselective Bromination A Substituted Phenylacetonitrile B Dichloroisoquinolin-1-one Intermediate A->B Cyclization (e.g., with phosgene or equivalent) C 1,7-Dichloroisoquinoline B->C Chlorinating Agent (e.g., POCl3) D This compound C->D Brominating Agent (e.g., NBS, Br2)

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Synthesis of the Dichloroisoquinoline Core

The initial formation of the isoquinoline ring system is a critical step that dictates the overall efficiency of the synthesis.

Question 1: My cyclization reaction to form the isoquinolin-1-one intermediate is low-yielding. What are the likely causes and how can I improve it?

Answer: Low yields in cyclization reactions of this nature often stem from several factors:

  • Purity of Starting Materials: Ensure your substituted phenylacetonitrile is of high purity. Impurities can interfere with the reaction mechanism.

  • Reaction Conditions: The choice of cyclizing agent and reaction temperature is crucial. For the formation of an isoquinolin-1-one from a phenylacetonitrile derivative, strong electrophilic cyclizing agents are often required. The temperature must be carefully controlled to prevent decomposition of the starting material or product.

  • Moisture: These reactions are often sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Scale-up Effects: When scaling up, inefficient stirring or poor heat transfer can lead to localized overheating and side product formation. Ensure vigorous mechanical stirring and a well-controlled heating mantle or oil bath.

Troubleshooting Steps:

  • Recrystallize or distill your starting phenylacetonitrile derivative.

  • Experiment with different cyclizing agents (e.g., phosgene, triphosgene, or oxalyl chloride with a Lewis acid catalyst).

  • Screen different solvents. While high-boiling aromatic solvents are common, their polarity can influence reaction rates.

  • On a small scale, try adding a dehydrating agent or performing the reaction in the presence of molecular sieves.

Question 2: I am observing the formation of multiple isomers during the initial ring formation. How can I improve the regioselectivity?

Answer: The regioselectivity of the initial cyclization is dictated by the directing effects of the substituents on the starting phenyl ring. If your starting material can cyclize at multiple positions, you will likely obtain a mixture of isomers.

  • Choice of Precursor: The most effective way to control regioselectivity is to start with a precursor where the substitution pattern unequivocally directs cyclization to the desired position. For a 1,7-dichloroisoquinoline core, a starting material like 2,4-dichlorophenylacetonitrile would be a logical choice.

  • Reaction Mechanism: The mechanism of the cyclization can sometimes be influenced by the reaction conditions. For instance, in Friedel-Crafts type cyclizations, the choice of Lewis acid can impact the regiochemical outcome.

Optimization Strategy: If you are obtaining an isomeric mixture, it is often more practical to optimize the separation of the desired isomer rather than trying to completely suppress the formation of the others.

  • Chromatography: Develop a robust column chromatography method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) to achieve baseline separation.[1][2]

  • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective and scalable purification method.

Part 2: Chlorination of the Isoquinolin-1-one

The conversion of the isoquinolin-1-one to the 1-chloro-isoquinoline is a standard transformation, but it can present its own set of challenges, especially at scale.

Question 3: My chlorination reaction with phosphorus oxychloride (POCl₃) is incomplete or results in a dark, intractable tar. What is going wrong?

Answer: This is a common issue when chlorinating heterocyclic carbonyls.

  • Incomplete Reaction: This can be due to insufficient reagent, too low a reaction temperature, or too short a reaction time. Ensure at least a stoichiometric amount of POCl₃ is used; often a slight excess is beneficial. The reaction typically requires heating, often to reflux.[3][4][5]

  • Tar Formation: This is usually a sign of decomposition. Overheating is a primary cause. While the reaction requires heat, exceeding the thermal stability of your substrate will lead to polymerization and degradation. The presence of residual moisture can also contribute to side reactions.

  • Work-up Issues: Quenching the reaction is highly exothermic and must be done carefully. Adding the reaction mixture too quickly to water or ice can cause localized boiling and potential degradation of the product.

Best Practices for Chlorination:

ParameterRecommendationRationale
Reagent Phosphorus Oxychloride (POCl₃)A common and effective chlorinating agent for this transformation.[3][4][5]
Catalyst A catalytic amount of DMFCan accelerate the reaction by forming the Vilsmeier reagent in situ.[4]
Temperature 100-110 °CTypically sufficient for the reaction to proceed without significant decomposition.[3][4]
Work-up Slow, portion-wise addition to ice/waterControls the exothermic quench and prevents product degradation.[4]
Purification Extraction and recrystallizationThe crude product can often be purified by extraction into an organic solvent followed by recrystallization.

Question 4: After the work-up of my chlorination reaction, I have a low yield of the desired 1,7-dichloroisoquinoline. Where could my product be lost?

Answer: Product loss during the work-up of a POCl₃ reaction can occur at several stages:

  • Incomplete Extraction: The product might be protonated and remain in the acidic aqueous phase. Ensure you neutralize the aqueous layer carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9 before extraction.[1]

  • Emulsion Formation: The crude reaction mixture can sometimes form a stable emulsion during extraction, trapping the product. If this occurs, adding brine or filtering the mixture through a pad of celite can help to break the emulsion.

  • Precipitation: The product may precipitate out of the aqueous layer during neutralization. If this happens, ensure it is redissolved in the organic extraction solvent or collected by filtration.

Part 3: Regioselective Bromination

The final step of introducing the bromine atom at the 4-position requires careful control to ensure the correct isomer is formed.

Question 5: My bromination reaction is not selective and I am getting a mixture of brominated products. How can I favor bromination at the C4 position?

Answer: Regioselectivity in the electrophilic bromination of an isoquinoline ring is governed by the electronic properties of the ring system.

  • Activating/Deactivating Groups: The existing chloro substituents are deactivating, but the nitrogen atom in the ring influences the electron density. The C4 position is often susceptible to electrophilic attack in isoquinoline systems.

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.

    • N-Bromosuccinimide (NBS): Often a milder and more selective brominating agent than elemental bromine. It is a good first choice for this type of transformation.

    • Elemental Bromine (Br₂): More reactive and can lead to over-bromination or reaction at less favorable positions. If using Br₂, careful control of stoichiometry and temperature is critical.

  • Solvent and Temperature: The reaction solvent can influence the reactivity of the brominating agent. Running the reaction at a lower temperature can often improve selectivity.

Experimental Workflow for Selective Bromination:

G A 1,7-Dichloroisoquinoline in appropriate solvent B Cool to 0°C A->B C Slowly add NBS (1.0 eq) B->C D Stir at 0°C to RT C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Purification (Chromatography/Recrystallization) F->G

Caption: A typical workflow for a regioselective bromination reaction.

Question 6: I am having difficulty purifying the final this compound from starting material and other impurities. What are the best practices for purification?

Answer: Purification of halogenated aromatic compounds can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method for purifying such compounds.[2]

    • Stationary Phase: Standard silica gel is usually effective. However, if your compound is acid-sensitive, you can use deactivated silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine).[6]

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[2] Run a gradient to ensure good separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material, especially at a larger scale. Experiment with a range of solvents, from non-polar (e.g., heptane) to more polar (e.g., ethanol, isopropanol), and solvent mixtures.

  • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be used, although it is less scalable.

Summary of Key Quantitative Parameters

The following table provides a general overview of typical reaction parameters. Note that these are starting points and may require optimization for your specific setup.

StepKey ReagentsTypical EquivalentsSolventTemperature (°C)Typical Yield (%)
Chlorination POCl₃, DMF (cat.)2-4 eq. POCl₃Toluene or neat11080-90[4]
Bromination NBS1.0-1.1 eq.CH₂Cl₂ or CCl₄0 to RT70-85

References

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2025). ResearchGate. [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • This compound (C9H4BrCl2N). PubChemLite. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]

  • CAS号:953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro. Kewei Wisdom. [Link]

  • This compound. MySkinRecipes. [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-1,7-dichloroisoquinoline (CAS 953421-74-4), a versatile but challenging building block for drug discovery and materials science.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you navigate the complexities of achieving site-selective functionalization on this polyhalogenated scaffold. We will delve into the causality behind catalyst and ligand choices to empower you to resolve issues encountered during your experiments.

Part 1: Core Principles of Reactivity and Selectivity

Before diving into specific reaction types, it's crucial to understand the inherent reactivity differences among the three halogen-carbon bonds in the starting material. This understanding forms the basis for all selective catalyst design.

Q1: What is the expected order of reactivity for the halogen sites on this compound in standard palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend is C–I > C–Br > C–Cl.[3] Therefore, for this compound, the C4-Br bond is significantly more reactive than the C1-Cl and C7-Cl bonds.

This reactivity difference is the key to achieving mono-functionalization. By using standard, mild catalytic conditions, you can selectively target the C4-Br position while leaving the two C-Cl bonds untouched for subsequent transformations.

Q2: How does the position on the isoquinoline ring (C1 vs. C7) affect the reactivity of the C-Cl bonds?

A2: While the C4-Br bond is the most reactive overall, the electronic environment of the isoquinoline ring creates a subtle but important difference between the two chlorine atoms. The C1 position is alpha to the ring nitrogen, making it more electron-deficient and generally more susceptible to oxidative addition than the C7 position.

Therefore, the complete reactivity hierarchy is: C4-Br >> C1-Cl > C7-Cl .

This selective functionalization pathway is a powerful strategy for building molecular complexity in a controlled, stepwise manner.

G start This compound step1 Mild Pd Catalyst (e.g., Pd(PPh3)4) Standard Conditions start->step1 Selective reaction at C4-Br intermediate 4-Substituted-1,7-dichloroisoquinoline step1->intermediate step2 Forcing Pd Catalyst (e.g., Pd(dba)2 / Buchwald Ligand) Higher Temperature intermediate->step2 Reaction at C1-Cl or C7-Cl product1 4,1-Disubstituted-7-chloroisoquinoline step2->product1 Favored Pathway (C1) product2 4,7-Disubstituted-1-chloroisoquinoline step2->product2 Possible Pathway (C7) G cluster_checks Initial Checks cluster_optimization Systematic Optimization start Low Yield in C4-Br Suzuki Coupling q_reagents Are reagents pure & dry? (Boronic acid, solvent, base) start->q_reagents q_inert Is the reaction atmosphere fully inert (N2 / Ar)? q_reagents->q_inert Yes fix_reagents Action: Dry solvents, use fresh boronic acid. Minimize protodeboronation. q_reagents->fix_reagents No opt_base Screen Bases: K3PO4 vs Cs2CO3 vs Na2CO3 q_inert->opt_base Yes fix_inert Action: Degas solvent thoroughly (3x freeze-pump-thaw). Ensure positive inert gas pressure. q_inert->fix_inert No opt_temp Increase Temperature: Incrementally to 110-120 °C opt_base->opt_temp opt_ligand Change Ligand/Catalyst: Pd(PPh3)4 -> Pd(dppf)Cl2 opt_temp->opt_ligand success Yield Improved opt_ligand->success fix_reagents->start Re-run fix_inert->start Re-run

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Troubleshooting Steps:

  • Reagent Quality: The primary suspect is often the boronic acid. Protodeboronation (replacement of the -B(OH)₂ group with -H) can occur, especially with heteroaryl boronic acids or upon prolonged storage. [4]Use fresh, high-purity boronic acid or consider more stable pinacol esters. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can lead to boronic acid homocoupling. [4]2. Base Ineffectiveness: If your reagents are not fully dissolved, the base cannot function effectively. Ensure vigorous stirring. If solubility is an issue, switching to a different solvent system (e.g., DMF) or a more soluble base (e.g., Cs₂CO₃) may help.

  • Catalyst Inactivity: Ensure your palladium precatalyst has been stored properly under an inert atmosphere. If you suspect catalyst death, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the issue.

Q5: After successfully coupling at C4, how do I activate the C1 or C7 chlorine atoms for a second Suzuki reaction?

A5: Coupling at C-Cl bonds requires significantly more active catalyst systems and more forcing conditions. The oxidative addition into the C-Cl bond is the rate-limiting step. [3]To facilitate this, you must use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands. [5][6]

Component Recommended Conditions for C-Cl Coupling Rationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) These are Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand SPhos, XPhos, RuPhos, or an NHC ligand (e.g., IPr) (4-10 mol%) These ligands are essential for promoting the difficult oxidative addition into the strong C-Cl bond. [5]
Base K₃PO₄ or Cs₂CO₃ (3 equivalents) A strong, non-nucleophilic base is required.
Solvent Toluene, CPME, or Dioxane (anhydrous) Anhydrous aprotic solvents are crucial.

| Temperature | 110 - 140 °C | Higher temperatures are necessary to overcome the activation barrier of the C-Cl bond. |

Part 3: Buchwald-Hartwig Amination & Cyanation FAQs

Q6: What is a good starting point for a selective Buchwald-Hartwig amination at the C4-Br position?

A6: Similar to the Suzuki reaction, selectivity is achieved by using conditions tailored for the C-Br bond. However, Buchwald-Hartwig amination requires a strong, non-nucleophilic base.

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a suitable ligand is standard. For aryl bromides, bidentate phosphine ligands like BINAP or DPPF provide reliable results and were among the first systems developed for this transformation. [7][8]* Recommended Conditions:

    • Catalyst: Pd₂(dba)₃ (1-2 mol%) with Xantphos or BINAP (2-4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 equivalents)

    • Solvent: Toluene or Dioxane

    • Temperature: 90 - 110 °C

Q7: I am attempting a cyanation reaction. Which cyanide source and catalyst should I use for the C4-Br position?

A7: Palladium-catalyzed cyanation can be notoriously difficult due to catalyst poisoning by free cyanide ions. [9]Therefore, the choice of cyanide source is critical.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is widely used as it has low solubility, minimizing the concentration of free cyanide in solution. [9]Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another effective, less toxic alternative. [10]* Catalyst System: A catalyst system of Pd₂(dba)₃ with a dppf ligand is a very common and effective choice for the cyanation of aryl bromides. [11][12]* Recommended Conditions:

    • Catalyst: Pd₂(dba)₃ (2 mol%) with dppf (4 mol%)

    • Cyanide Source: Zn(CN)₂ (0.6 - 1.0 equivalents)

    • Solvent: DMAC or DMF

    • Temperature: 110 - 130 °C

For activating C-Cl bonds for cyanation, more advanced catalyst systems featuring highly electron-rich and sterically demanding phosphines are necessary, often requiring higher temperatures. [12]

Part 4: Sonogashira Coupling

Q8: What catalyst system is recommended for a selective Sonogashira coupling of a terminal alkyne to the C4-Br position?

A8: The Sonogashira coupling is highly reliable for selectively reacting with aryl bromides in the presence of aryl chlorides. The standard mechanism involves a dual catalytic cycle with palladium and copper. [13][14]

  • Catalyst System: The classic conditions are highly effective here.

    • Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-3 mol%)

    • Copper Co-catalyst: Copper(I) iodide (CuI) (2-5 mol%)

    • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as the solvent or co-solvent.

    • Solvent: THF or DMF

    • Temperature: Room Temperature to 60 °C

The reaction is often run under copper-free conditions to avoid homocoupling of the alkyne (Glaser coupling), but for this substrate, the standard Pd/Cu system should provide excellent selectivity for the C4-Br position. [15]

References

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC - NIH. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. [Link]

  • This compound (C9H4BrCl2N). PubChemLite. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. [Link]

  • Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. ACS Publications. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]

  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. OUCI. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. PMC - NIH. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

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Validation & Comparative

A Comparative Guide to 4-Bromo-1,7-dichloroisoquinoline and Other Bioactive Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its versatile structure allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development.[3][4] This guide provides an in-depth technical comparison of 4-Bromo-1,7-dichloroisoquinoline, a halogenated derivative with potential as a synthetic intermediate, against other notable isoquinoline analogs. We will delve into their physicochemical properties, spectroscopic signatures, and biological activities, supported by experimental data and detailed protocols.

The Significance of the Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[5] The nitrogen atom's position and the fused aromatic system create a unique electronic and steric environment, making it an ideal pharmacophore for interacting with various biological targets. Isoquinoline derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[4][6] The nature and position of substituents on the isoquinoline ring are critical in determining the compound's potency, selectivity, and pharmacokinetic profile.

Profiling this compound: A Halogenated Intermediate

This compound (C₉H₄BrCl₂N, Molar Mass: 276.94 g/mol , CAS: 953421-74-4) is a synthetic isoquinoline derivative characterized by its heavy halogen substitution.[7][8] While specific experimental data for this compound is limited in publicly available literature, its structure suggests its utility as a versatile intermediate in medicinal chemistry. The presence of three distinct halogen atoms at positions 1, 4, and 7 offers multiple reactive sites for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[7] Commercial suppliers suggest its use in the development of bioactive molecules, including antimicrobials, antiparasitics, and kinase inhibitors.[7]

Physicochemical and Spectroscopic Properties (Predicted and Analog-Based)

Due to the lack of specific experimental data for this compound, we present a combination of predicted values and experimental data from its close analog, 4-Bromo-1-chloroisoquinoline. This provides a reasonable estimation of its properties.

Table 1: Physicochemical Properties of this compound and Comparators

PropertyThis compound4-Bromo-1-chloroisoquinoline5-Aminoisoquinoline7-Methoxyisoquinoline (Representative)
Molecular Formula C₉H₄BrCl₂NC₉H₅BrClNC₉H₈N₂C₁₀H₉NO
Molar Mass ( g/mol ) 276.94242.50[1]144.17159.18
Melting Point (°C) Predicted: 110-12088-90125-128[9]34-36
Boiling Point (°C) Predicted: >350328.8 (at 760 mmHg)[]Decomposes258-260
Solubility Predicted: Low in water, soluble in organic solventsSoluble in organic solventsWater solubleSparingly soluble in water
logP (Predicted) 4.4[11]3.8[1]1.52.1
pKa (Predicted) ~1-2~2-35.5~5.2

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the halogens.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core, with the halogenated carbons appearing at characteristic downfield shifts.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which is a key diagnostic feature for confirming the compound's identity.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system, as well as C-H stretching and bending vibrations.

Comparative Analysis with Other Isoquinoline Derivatives

To understand the potential of this compound, it is essential to compare it with other isoquinoline derivatives that have well-documented biological activities.

Halogenated Isoquinolines and Quinolines

Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity.

  • 4-Bromo-1-chloroisoquinoline: This close analog provides a baseline for understanding the impact of halogenation at the 1 and 4 positions. Its lower predicted logP compared to the dichlorinated version suggests a potential difference in membrane permeability.

  • 7-Chloroquinoline Derivatives: The 7-chloroquinoline scaffold is the core of the antimalarial drug chloroquine. Numerous derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating that substitution at this position is crucial for biological efficacy.

Isoquinolines with Electron-Donating Groups
  • 5-Aminoisoquinoline: This derivative is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[3] Its water solubility and high gastrointestinal absorption highlight the significant impact of an amino group on the molecule's pharmacokinetic properties.[3]

  • 7-Methoxyisoquinoline Derivatives: The methoxy group is another common substituent in bioactive isoquinolines. These derivatives have shown a range of activities, including anticancer and antiprotozoal effects. The electron-donating nature of the methoxy group can significantly alter the electronic properties of the isoquinoline ring system.

Table 2: Comparative Biological Activity of Selected Isoquinoline Derivatives

CompoundTarget/ActivityIC₅₀/GI₅₀ (µM)Cell Line/OrganismReference
This compound Predicted: Kinase inhibition, AntimicrobialData not available--
7-Chloro-4-(phenylamino)quinoline derivative Anticancer7.15HeLa (Cervical Cancer)[8]
4.65BGC823 (Gastric Cancer)[8]
5-Aminoisoquinoline PARP-1 InhibitionPotent inhibitorHuman cells[3]
1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline derivative Antiprotozoal (P. falciparum)5.773D7 strain[4]
N-(3-morpholinopropyl)-substituted benzo[6][]indolo[3,4-c]isoquinoline Anticancer (Topoisomerase inhibitor)0.039 (Mean GI₅₀)NCI-60 cell line panel[4]

Experimental Protocols

To facilitate further research on this compound and its analogs, we provide detailed, step-by-step methodologies for its potential synthesis and for evaluating its biological activity.

Proposed Synthesis of Halogenated Isoquinolines

dot

Synthesis_Workflow cluster_alternative Alternative Route A Starting Material (e.g., Substituted 2-methylaniline) B Gould-Jacobs Reaction (with Diethyl ethoxymethylenemalonate) A->B Step 1 C Cyclization (e.g., in Dowtherm A) B->C Step 2 D 4-Hydroxyisoquinoline Intermediate C->D E Chlorination (e.g., with POCl₃) D->E Step 3 F 4-Chloroisoquinoline Derivative E->F G Regioselective Bromination (e.g., with NBS) F->G Step 4 H Final Product (this compound) G->H I Initial Chlorination (of starting material) I->A

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol (Adapted from similar syntheses):

  • Synthesis of a Dichloro-4-hydroxyisoquinoline Intermediate: A substituted dichlorinated aniline would undergo a condensation reaction with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the corresponding 4-hydroxyisoquinoline. The choice of a dichlorinated starting material is crucial for introducing the chlorine atoms at the desired positions.

  • Chlorination of the 4-hydroxy group: The intermediate from step 1 would then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group at position 4 to a chlorine atom.

  • Bromination: The resulting trichloro-isoquinoline would then undergo electrophilic bromination. The position of bromination will be directed by the existing substituents on the ring. Selective bromination at position 4 could also be achieved through methods like the one described by Xie et al. involving palladium-catalyzed reactions of 2-alkynyl benzyl azides.[12]

Causality behind Experimental Choices:

  • Gould-Jacobs Reaction: This is a classic and reliable method for constructing the 4-hydroxyquinoline/isoquinoline core.

  • Dowtherm A: This high-boiling solvent is often used for the cyclization step as it allows the reaction to be carried out at the necessary high temperatures.

  • POCl₃: This is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.

  • N-Bromosuccinimide (NBS): A common and relatively mild reagent for regioselective bromination of aromatic rings.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method to evaluate the cytotoxic effects of a compound on cancer cell lines.

dot

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate (24 hours) A->B C Treat with Compound (Varying Concentrations) B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (at ~570 nm) G->H I Calculate IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the compound at different concentrations.

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Causality behind Experimental Choices:

  • MTT Reagent: This reagent is a reliable indicator of mitochondrial metabolic activity, which is directly proportional to the number of viable cells.

  • DMSO: It is a common solvent for dissolving formazan crystals and is compatible with most cell lines.

  • IC₅₀ Value: This is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the vast landscape of isoquinoline chemistry. Its multi-halogenated structure provides a unique platform for the synthesis of novel and complex molecules with potential therapeutic applications. While direct experimental evidence of its biological activity is currently lacking, a comparative analysis with its structural and functional analogs suggests that it could be a valuable precursor for developing potent kinase inhibitors or antimicrobial agents.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities. Screening against a panel of kinases and various microbial strains would be a logical first step. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such investigations. The insights gained from these studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of halogenated isoquinolines and pave the way for the discovery of new therapeutic leads.

References

  • PubChem. 4-Bromo-1-chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F.H., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. [Link]

  • Gontijo, R.J.A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Lee, S. J., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. [Link]

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  • Xie, W., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Chinese Journal of Chemistry. [Link]

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  • MySkinRecipes. This compound. [Link]

  • Li, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Kaur, M., et al. (2017). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. [Link]

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A Comparative Guide to the Biological Activity of Halogenated Isoquinolines: A Focus on 4-Bromo-1,7-dichloroisoquinoline and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a wide array of pharmacological effects.[1][2] The strategic introduction of halogen atoms onto this privileged structure is a well-established method for modulating physicochemical properties and enhancing biological potency. This guide provides a comparative analysis of the biological activities of halogenated isoquinoline derivatives, with a specific focus on understanding the potential of polyhalogenated compounds like 4-bromo-1,7-dichloroisoquinoline. By examining experimental data from structurally related analogues, we will explore key structure-activity relationships (SAR) in anticancer, antimicrobial, and enzyme-inhibitory domains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated isoquinolines in their discovery programs.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

Isoquinolines, heterocyclic aromatic compounds consisting of a benzene ring fused to a pyridine ring, are prevalent in a vast number of biologically active molecules.[3] Their structural rigidity and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make them ideal pharmacophores for engaging with biological targets. Nature itself has utilized this scaffold in potent alkaloids like the analgesic morphine and the antimicrobial berberine.[1][3] Synthetic isoquinoline derivatives have found success as anticancer, antifungal, antiviral, and anti-inflammatory agents, demonstrating the scaffold's remarkable versatility.[2][4]

The biological effect of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents. Halogenation, in particular, has emerged as a powerful tool for optimizing drug candidates.

The Strategic Role of Halogenation in Modulating Bioactivity

The introduction of halogen atoms (F, Cl, Br, I) into a drug candidate is a cornerstone of modern medicinal chemistry. This is not merely an exercise in increasing molecular weight; it is a strategic decision to fine-tune a molecule's properties:

  • Lipophilicity: Halogens generally increase a molecule's lipophilicity. From a general structure-activity viewpoint, substitutions possessing greater lipophilicities often produce compounds with superior biological properties, as this can enhance membrane permeability and access to intracellular targets.[5]

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • Binding Interactions: Halogen atoms can form specific, high-affinity interactions with protein targets, known as halogen bonds, which can significantly improve binding affinity and selectivity.

  • Electronic Effects: Halogens are electron-withdrawing and can alter the electronic distribution of the aromatic system, influencing the pKa of nearby functional groups and modulating target interactions.

The potent activity observed in many halogenated quinolines and isoquinolines against drug-resistant bacteria and cancer cells underscores the utility of this chemical modification.[6][7]

Comparative Analysis of Biological Activities

While specific experimental data for this compound is not extensively available in public literature, we can infer its potential by analyzing data from its structural cousins. The presence of three halogens at positions 1, 4, and 7 suggests that it is likely to possess significant biological activity, particularly in areas where lipophilicity and specific electronic distributions are key.

Anticancer Activity

Isoquinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like topoisomerases and protein kinases.[4][8][9] Halogenation can enhance these effects. For instance, derivatives of 7-chloroquinoline have been studied extensively as candidates for antitumor drugs.[10]

Comparative Data for Halogenated Quinoline/Isoquinoline Analogues:

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Key Structural FeaturesReference
7-Chloroquinoline Adducts MCF-7 (Breast), HCT-116 (Colorectal)4.60 µmol L⁻¹7-chloroquinoline core with a nitrobenzaldehyde adduct[10]
Sulfonyl N-oxide 7-chloroquinolines Various Cancer Cell LinesGenerally higher cytotoxicity than sulfanyl or sulfinyl analogues7-chloroquinoline with a sulfonyl N-oxide side chain[11]
Substituted Isoquinolin-1-ones Five Human Tumor Cell LinesVaries, with some analogues showing 3-5 times better activity than the reference compoundIsoquinolin-1-one core with various substitutions[12]
Naphthalenyl sulfonyl isoquinoline MCF-7 (Breast)16.1 µMIsoquinoline with a naphthalenyl sulfonyl group[2]

Structure-Activity Relationship (SAR) Insights:

  • The 7-chloro substituent on the quinoline/isoquinoline ring is a common feature in many potent anticancer agents.

  • The nature of the side chain is critical. In the case of 7-chloro-(4-thioalkylquinoline) derivatives, the oxidation state of the sulfur atom dramatically impacted cytotoxicity, with sulfonyl N-oxides being the most potent.[11]

  • For this compound, the chlorine at C7 aligns with known active analogues. The additional halogens at C1 and C4 would significantly increase lipophilicity and introduce unique electronic properties, potentially leading to potent, but perhaps non-specific, cytotoxicity.

Anticancer_Mechanisms_of_Isoquinolines cluster_0 Cellular Targets & Pathways cluster_1 Cellular Consequences Compound Halogenated Isoquinoline DNA DNA Intercalation or Binding Compound->DNA Enzymes Enzyme Inhibition (e.g., Topoisomerase, Kinases) Compound->Enzymes Microtubules Microtubule Polymerization Inhibition Compound->Microtubules ReplicationBlock Replication & Transcription Block DNA->ReplicationBlock SignalBlock Signal Transduction Disruption Enzymes->SignalBlock CycleArrest Cell Cycle Arrest Microtubules->CycleArrest Apoptosis Apoptosis (Programmed Cell Death) ReplicationBlock->Apoptosis SignalBlock->Apoptosis CycleArrest->Apoptosis

Caption: General mechanisms of anticancer action for isoquinoline-based compounds.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of new antimicrobial agents. Halogenated quinolines (HQs) have shown significant promise, with the ability to eradicate drug-resistant Gram-positive pathogens and their biofilms.[6]

Comparative Data for Halogenated Quinoline/Isoquinoline Analogues:

Compound/Derivative ClassBacterial Strain(s)Reported Activity (MIC)Key Structural FeaturesReference
Alkynyl Isoquinolines MRSA, VRE, S. epidermidis4–16 µg/mLIsoquinoline core with an alkynyl side chain[13]
Halogenated Quinolines (HQs) Methicillin-resistant S. epidermidis (MRSE)0.59 µMTunable 2-position on a halogenated quinoline scaffold[6]
Phenolic Sesquiterpenes MRSA, VRE3.13 - 6.25 µg/mLHalogenated natural products[7]
Chalcogen-Functionalized Thiazoloquinazolines E. coli, S. aureus, C. albicans0.97 to 250 µg/mLHalogen and chalcogen functional groups[14]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation is a key driver of antibacterial activity against resistant Gram-positive bacteria.[7]

  • The ability to tune the scaffold, as demonstrated with HQs, allows for optimization against specific pathogens like S. epidermidis.[6]

  • The target compound, this compound, is heavily halogenated. This suggests a high probability of potent antimicrobial activity, particularly against Gram-positive bacteria. Its increased lipophilicity could facilitate disruption of the bacterial cell membrane or enhance penetration to reach intracellular targets.

Enzyme Inhibition

Isoquinolines are versatile enzyme inhibitors, targeting a range of enzymes critical to disease pathology.[2] This includes cholinesterases (relevant to Alzheimer's disease), kinases (cancer), and DNA methyltransferases.[15][16]

Comparative Data for Quinoline/Isoquinoline Analogues:

Compound/Derivative ClassEnzyme TargetReported Activity (IC50)Key Structural FeaturesReference
Tetrahydroquinoline-Isoxazole Hybrids Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)3.97 - 4.24 µMTetrahydroquinoline hybridized with isoxazole[15]
Bicyclic Isoquinoline Adducts PDE4BSignificant inhibitory activity6-chloro and 7-fluoro isoquinoline derivatives[2]
Quinoline-based analogs Human DNMT1Low micromolar potencyQuinoline with methylamine or methylpiperazine additions[16]

Structure-Activity Relationship (SAR) Insights:

  • The isoquinoline core serves as an effective scaffold for positioning functional groups within an enzyme's active site.

  • Halogenation, as seen with the fluoro and chloro derivatives inhibiting PDE4B, can be crucial for achieving high potency.[2]

  • For this compound, the specific arrangement of the three halogens creates a distinct electronic and steric profile that could confer high affinity and selectivity for certain enzyme targets, though this requires empirical validation.

Standardized Protocols for Biological Activity Assessment

To ensure data is reproducible and comparable, standardized assays are critical. The following are foundational, self-validating protocols for assessing the biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's IC50 value by measuring its effect on the metabolic activity of cultured cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., MRSA) to a concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in which no bacterial growth is observed.

Screening_Workflow cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification cluster_2 Secondary & Confirmatory Assays Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial Enzyme Enzyme Inhibition (Biochemical Assay) Compound->Enzyme Analysis Calculate IC50 / MIC Identify 'Hits' Cytotoxicity->Analysis Antimicrobial->Analysis Enzyme->Analysis Mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle) Analysis->Mechanism If Hit Selectivity Selectivity Profiling (vs. Normal Cells / Other Targets) Analysis->Selectivity If Hit Lead Lead Candidate Mechanism->Lead Selectivity->Lead

Caption: A generalized experimental workflow for in vitro biological screening.

Conclusion and Future Directions

The analysis of structurally related analogues strongly suggests that this compound is a promising candidate for possessing potent biological activity. The extensive halogenation pattern points towards potentially powerful anticancer and antimicrobial properties, likely driven by high lipophilicity and unique electronic characteristics that can enhance target binding and cellular uptake.

However, these predictions remain hypothetical without direct experimental evidence. The logical next steps for the research community are clear:

  • Chemical Synthesis: Develop and optimize a robust synthetic route to this compound and a focused library of closely related analogues to explore the SAR of each halogen position.

  • Empirical Testing: Subject these novel compounds to the standardized biological assays detailed in this guide, including cytotoxicity screening against a panel of cancer cell lines and MIC determination against clinically relevant, drug-resistant bacteria.

  • Mechanism of Action Studies: For any identified "hits," perform secondary assays to elucidate the specific mechanism by which they exert their biological effect.

By systematically applying these principles, the full therapeutic potential of polyhalogenated isoquinolines can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. Available at: [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules. Available at: [Link]

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  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules. Available at: [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Infection and Drug Resistance. Available at: [Link]

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A Comprehensive Guide to the Spectroscopic Analysis and Validation of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Bromo-1,7-dichloroisoquinoline and the Imperative of Spectroscopic Validation

This compound, with the chemical formula C₉H₄BrCl₂N, is a halogenated isoquinoline derivative.[1][2][3] Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with the isoquinoline scaffold.[4] The precise substitution pattern of bromine and chlorine atoms on the isoquinoline ring is expected to modulate its chemical reactivity, biological targets, and physical properties.

Given its potential applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for the unambiguous identification and quantification of this compound, ensuring the reliability and reproducibility of experimental results. The validation of these spectroscopic methods is not merely a regulatory formality but a critical component of scientific rigor, demonstrating that an analytical procedure is fit for its intended purpose.[5][6][7] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), to establish a framework for robust analytical procedure validation.[5][6][8][9]

Predicted Spectroscopic Profile of this compound

While comprehensive, publicly available experimental spectra for this compound are limited, we can predict its characteristic spectroscopic features based on the known behavior of isoquinoline and related halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting signals in the aromatic region (typically δ 7.0-9.5 ppm). The four protons on the isoquinoline ring system will likely appear as a set of coupled doublets and triplets, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom. The proton at C3, adjacent to the nitrogen, is expected to be the most deshielded. Anomalous line broadening, which has been observed in some isoquinoline derivatives, should be considered during spectral acquisition and interpretation.[10]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring. The chemical shifts of the carbons directly bonded to the halogens (C1, C4, C7) will be significantly affected. Carbons bonded to chlorine typically show a downfield shift, while the carbon attached to bromine (C4) will also be influenced. The carbon at C1, adjacent to the nitrogen and bearing a chlorine atom, is expected to be significantly deshielded. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[13][14]

The molecular ion peak (M⁺) will appear as a cluster of peaks. The most abundant peaks in this cluster will correspond to the combinations of the most abundant isotopes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₉H₄BrCl₂N.[15] Fragmentation patterns will likely involve the loss of halogen atoms and cleavage of the isoquinoline ring system.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: Above 3000 cm⁻¹[16]

  • C=C and C=N stretching vibrations of the isoquinoline ring: In the 1400-1650 cm⁻¹ region[16][17]

  • C-Cl and C-Br stretching vibrations: In the fingerprint region, typically below 800 cm⁻¹

Comparison with the IR spectrum of unsubstituted isoquinoline would aid in assigning the vibrations associated with the halogenated ring system.[18][19]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like isoquinoline exhibit characteristic absorption bands in the UV region.[20][21] The UV-Vis spectrum of benzene, for instance, shows three absorption bands around 184, 204, and 256 nm.[22][23] For isoquinoline, these bands are shifted due to the presence of the nitrogen heteroatom. The halogen substituents on this compound are expected to cause a bathochromic (red) shift of these absorption maxima.[4]

A Framework for the Validation of Analytical Methods

The validation of analytical procedures is essential to ensure that the data generated are reliable and fit for purpose.[24] The following sections outline a comprehensive validation strategy for the spectroscopic analysis of this compound, based on ICH Q2(R2) guidelines.[5][6]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For the spectroscopic analysis of this compound, specificity can be demonstrated by comparing the spectra of the pure substance with those of potential impurities or a placebo matrix.

Experimental Protocol for Specificity (using HPLC-UV as an example):

  • Prepare solutions of this compound reference standard, known impurities, and a mixture of these.

  • Prepare a placebo sample containing all excipients except the active pharmaceutical ingredient (API).

  • Analyze all samples by HPLC with a photodiode array (PDA) detector.

  • Demonstrate that the peak for this compound is well-resolved from all other peaks.

  • Assess peak purity using the PDA detector to ensure no co-eluting impurities.

Linearity and Range

Linearity refers to the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol for Linearity and Range:

  • Prepare a stock solution of this compound reference standard of known concentration.

  • Prepare a series of at least five dilutions of the stock solution, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analyze each dilution in triplicate using the spectroscopic method (e.g., UV-Vis spectrophotometry or HPLC-UV).

  • Plot the analytical response versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: r² ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is often expressed as the percent recovery.

Experimental Protocol for Accuracy:

  • Prepare samples of a known concentration of this compound (e.g., by spiking a placebo with the reference standard) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates at each concentration level.

  • Analyze the samples using the spectroscopic method.

  • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Repeatability (Intra-assay Precision):

  • Prepare a minimum of six independent samples of this compound at the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and RSD.

    • Acceptance Criteria: RSD ≤ 2.0%

Experimental Protocol for Intermediate Precision:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two studies.

    • Acceptance Criteria: The overall RSD for the combined data should be within acceptable limits (typically ≤ 2.0%).

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol for LOD and LOQ (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by analyzing a series of solutions with decreasing concentrations of this compound.

  • The concentration that yields a S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.

  • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol for Robustness:

  • Identify critical method parameters (e.g., for HPLC: mobile phase composition, pH, flow rate, column temperature; for spectrophotometry: wavelength, slit width).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a standard solution of this compound under each modified condition.

  • Evaluate the effect of these changes on the analytical results (e.g., peak area, retention time, resolution).

    • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability.

Comparison with Alternative Analytical Techniques

While spectroscopic methods are central to the analysis of this compound, other techniques can provide complementary information.

Technique Principle Advantages for this compound Analysis Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Excellent for quantification, purity assessment, and separation of isomers and impurities. Can be coupled with various detectors (UV, MS).Requires method development and validation. Can be more time-consuming than direct spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High sensitivity and selectivity, excellent for identifying volatile impurities.The compound may require derivatization to increase volatility. High temperatures may cause degradation.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute, unambiguous three-dimensional structure of the molecule.Requires a suitable single crystal, which can be challenging to grow.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and halogens.Provides the empirical formula of the compound.Does not provide structural information or distinguish between isomers.

Visualizing the Workflow

Spectroscopic Analysis Workflow

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR FTIR Dissolution->IR UV UV-Vis Dissolution->UV Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity IR->Structure UV->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Analytical Method Validation Workflow

Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Validated Method Robustness->Validation

Caption: Workflow for the validation of an analytical method for this compound.

Conclusion

The comprehensive spectroscopic analysis and rigorous validation of analytical methods for this compound are indispensable for ensuring the quality, safety, and efficacy of any potential application. This guide has provided a detailed framework for understanding the expected spectroscopic behavior of this molecule and for establishing robust, validated analytical procedures in accordance with international standards. By integrating these principles into your research and development workflows, you can ensure the generation of high-quality, reliable, and scientifically sound data.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated Spectrophotometric Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • YouTube. (2024). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). Retrieved from [Link]

  • National Institutes of Health. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

  • National Institutes of Health. (2021). Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,4-dichloro-. Retrieved from [Link]

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  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

  • 科华智慧. (n.d.). CAS号:953421-74-4-Isoquinoline, 4-broMo-1,7-dichloro-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H4BrCl2N). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • SciELO Brasil. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • YouTube. (2023). UV visible spectra of aromatic compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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  • HETEROCYCLES. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

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X-ray crystallography of 4-Bromo-1,7-dichloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Elucidation of 4-Bromo-1,7-dichloroisoquinoline Derivatives: An X-ray Crystallography Perspective

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth technical comparison of X-ray crystallography for the structural analysis of this compound derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] While X-ray crystallography is the gold standard for unambiguous solid-state structure determination, a holistic approach often involves complementary spectroscopic methods.[3] This guide will delve into the experimental intricacies of X-ray crystallography, compare its outputs with those of other common analytical techniques, and provide the rationale behind key procedural choices.

The Significance of Halogenated Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[2] The targeted introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This compound serves as a valuable intermediate in the synthesis of complex heterocyclic systems for targeted therapies.[1] Accurate structural data for its derivatives are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

X-ray Crystallography: The Definitive Approach to 3D Molecular Architecture

Single-crystal X-ray diffraction provides an unparalleled level of detail, yielding precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions and crystal packing.[3] This technique is indispensable for the absolute confirmation of a newly synthesized compound's structure and stereochemistry.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines the key stages, emphasizing the causality behind each experimental decision.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Selection A->B Purity >95% is critical C Crystallization Technique Selection B->C Based on solubility trials D Crystal Harvesting & Mounting C->D Visually inspect for single, well-defined crystals E Mount Crystal on Diffractometer D->E Transfer to instrument F Preliminary Screening E->F Assess diffraction quality G Full Data Collection F->G Optimize collection strategy H Data Processing & Integration G->H Raw diffraction images I Structure Solution (Direct Methods) H->I Obtain initial electron density map J Structure Refinement I->J Fit atoms and refine parameters K Validation & Analysis J->K Check for errors and analyze geometry

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: A Case Study Approach

1. Crystal Growth: The Art and Science of Nucleation

The most critical and often challenging step is obtaining a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension).[4] The purer the compound, the higher the likelihood of successful crystallization.[5]

  • Objective: To grow a single, well-ordered crystal of a hypothetical derivative, 4-bromo-7-chloro-1-(morpholino)isoquinoline.

  • Methodology:

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble at room temperature or highly soluble when heated and poorly soluble when cooled.[6][7] For this derivative, a solvent/anti-solvent system is often effective.

    • Vapor Diffusion Technique:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.[5]

      • Place this inner vial inside a larger, sealed jar containing a few milliliters of a volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane).[4][5]

      • The rationale here is that the anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial.[5] This gradual decrease in solubility induces slow crystallization, which is key to forming high-quality crystals rather than amorphous precipitate.[7]

      • Allow the sealed jar to stand undisturbed for several days to weeks.[8] Avoid vibrations or rapid temperature changes.[8]

2. Data Collection and Processing

  • Objective: To obtain a complete set of diffraction data from the grown crystal.

  • Methodology:

    • A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

    • The crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[9]

    • A series of diffraction images are collected as the crystal is rotated.

    • The collected data are then integrated and corrected for various experimental factors using software like SAINT and SADABS.[9]

3. Structure Solution and Refinement

  • Objective: To determine the atomic positions and refine the structural model.

  • Methodology:

    • The structure is typically solved using direct methods (e.g., with SHELXT), which phase the diffraction data to generate an initial electron density map.[9]

    • An initial molecular model is built into the electron density map.

    • The model is then refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[9] This process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

    • All non-hydrogen atoms are typically refined anisotropically.[9]

Data Presentation: Hypothetical Crystallographic Data

The final output of a successful crystallographic experiment is a set of precise structural parameters. The table below presents hypothetical, yet realistic, data for our example derivative, 4-bromo-7-chloro-1-(morpholino)isoquinoline.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₃H₁₂BrClN₂OConfirms elemental composition.
Formula Weight327.61 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a=8.51, b=15.23, c=10.45The dimensions of the unit cell.
β (°)105.2The angle of the monoclinic unit cell.
Volume (ų)1308.2The volume of the unit cell.
Z4The number of molecules in the unit cell.
R₁(obs data), wR₂(all data)R₁=0.045, wR₂=0.110Indicators of the quality of the final refined model (lower is better).
Key Bond Length (C4-Br)1.89 ÅProvides precise interatomic distances.
Key Bond Length (C7-Cl)1.74 ÅCrucial for understanding electronic effects and potential interactions.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary information and are often more accessible.[3][10][11]

G node_xray X-ray Crystallography + Unambiguous 3D structure + Absolute stereochemistry + Bond lengths/angles - Requires single crystal - Solid-state, not solution node_nmr NMR Spectroscopy + Connectivity (2D NMR) + Structure in solution + Dynamic processes - Ambiguity in complex structures - No bond length data node_ms Mass Spectrometry + Molecular weight + Elemental composition (HRMS) + Fragmentation pattern - No stereochemistry - No connectivity data

Caption: Comparison of structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[11]

  • Strengths: It provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). Techniques like COSY, HSQC, and HMBC can piece together the entire carbon-hydrogen framework of a molecule.

  • Limitations: For complex, polycyclic systems like isoquinoline derivatives, signal overlap in ¹H NMR can make unambiguous assignment challenging. While NMR can define relative stereochemistry through NOE experiments, it cannot determine absolute stereochemistry without chiral auxiliaries. It provides no information on bond lengths or angles.[3]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[11]

  • Strengths: High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming the molecular formula. Its fragmentation patterns can also provide clues about the molecule's structure.

  • Limitations: MS provides the molecular weight and formula but gives very limited information about how the atoms are connected. It cannot distinguish between isomers and provides no stereochemical information.[10]

Conclusion: An Integrated Approach

For the structural elucidation of novel this compound derivatives, X-ray crystallography remains the definitive method for absolute structure confirmation. It provides a precise and unambiguous three-dimensional model that is invaluable for computational modeling and understanding intermolecular interactions in the solid state. However, its primary limitation is the requirement for a high-quality single crystal.

In practice, a synergistic approach is most effective. NMR and MS are used to confirm the identity and purity of the bulk sample and to determine the molecular connectivity and formula. X-ray crystallography is then employed to provide the final, unambiguous proof of structure, including stereochemistry and precise geometric parameters. This integrated workflow ensures the highest level of scientific rigor in the characterization of new chemical entities destined for drug development pipelines.

References

  • A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
  • Crystallisation Techniques. (2006).
  • SOP: CRYSTALLIZATION.
  • Crystallization. Organic Chemistry at CU Boulder.
  • Guide for crystallization. University of Fribourg.
  • This compound. MySkinRecipes.
  • This compound (C9H4BrCl2N). PubChemLite.
  • Molecular Structure Characterisation and Structural Elucidation. Intertek.
  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
  • Heterocyclic Compounds. MSU chemistry.
  • Structural Elucidation of An Unknown Compound. Cornell eCommons.
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 223, 113645.
  • Bakov, A. M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][7][8]triazines. Journal of Chemical Crystallography, 53(3), 263-274. Available at:

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A Comparative Guide to the Synthetic Strategies for 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of halogen atoms onto this privileged structure can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 4-Bromo-1,7-dichloroisoquinoline, with halogens at positions amenable to further functionalization via cross-coupling reactions, makes it a valuable, albeit challenging, synthetic target.[1] This guide explores two distinct retrosynthetic approaches to this molecule, providing a comparative analysis to inform synthetic planning.

Proposed Synthetic Strategies: A Comparative Overview

Two primary strategies are proposed for the synthesis of this compound.

  • Route A: Late-Stage Halogenation. This approach focuses on the initial construction of a 7-chloroisoquinolin-1-one intermediate, followed by sequential chlorination and bromination.

  • Route B: Synthesis from a Pre-halogenated Precursor. This strategy involves the formation of the isoquinoline ring from a commercially available, appropriately substituted phenethylamine derivative using a classical named reaction.

The following sections provide a detailed, step-by-step breakdown of each proposed route, including a discussion of the underlying chemical principles and potential challenges.

Route A: Late-Stage Halogenation of a 7-Chloroisoquinolin-1-one Intermediate

This strategy prioritizes the early introduction of the C7-chloro substituent and the formation of a stable isoquinolin-1-one core, which then undergoes further halogenation. The isoquinolin-1-one tautomer is often more stable and can offer different reactivity and regioselectivity compared to the fully aromatic isoquinoline.

Overall Workflow for Route A

Route A Workflow cluster_0 Step 1: Isoquinolin-1-one Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Regioselective Bromination 2-(3-chlorophenyl)acetic acid 2-(3-chlorophenyl)acetic acid 7-chloroisoquinolin-1-one 7-chloroisoquinolin-1-one 2-(3-chlorophenyl)acetic acid->7-chloroisoquinolin-1-one 1. Oxalyl chloride 2. KCN, CuCN 3. H2SO4, H2O 1,7-dichloroisoquinoline 1,7-dichloroisoquinoline 7-chloroisoquinolin-1-one->1,7-dichloroisoquinoline POCl3 This compound This compound 1,7-dichloroisoquinoline->this compound Boc2O, NBS then H+

Caption: Workflow for the synthesis of this compound via Route A.

Experimental Protocols (Proposed)

Step 1: Synthesis of 7-Chloroisoquinolin-1(2H)-one

This step can be achieved from 2-(3-chlorophenyl)acetic acid through a multi-step sequence involving formation of the corresponding acyl chloride, conversion to a phenylacetonitrile, and subsequent acid-catalyzed cyclization.

  • To a solution of 2-(3-chlorophenyl)acetic acid in an inert solvent (e.g., CH₂Cl₂), add oxalyl chloride and a catalytic amount of DMF at 0 °C. The reaction is stirred until the evolution of gas ceases, indicating the formation of 2-(3-chlorophenyl)acetyl chloride.

  • The crude acyl chloride is then carefully added to a solution of potassium cyanide and copper(I) cyanide in a suitable solvent. This reaction will yield 2-(3-chlorophenyl)acetonitrile.

  • The resulting nitrile is subjected to strong acid hydrolysis and cyclization (e.g., concentrated H₂SO₄) with heating. This will effect the formation of the 7-chloroisoquinolin-1(2H)-one ring system.

Causality Behind Experimental Choices:

  • The use of oxalyl chloride provides a clean and efficient method for the formation of the acyl chloride.

  • The subsequent cyanation provides the necessary precursor for the intramolecular cyclization.

  • Strong acid is required to both hydrolyze the nitrile and catalyze the intramolecular electrophilic aromatic substitution to form the isoquinolinone ring.

Step 2: Synthesis of 1,7-Dichloroisoquinoline

The conversion of the isoquinolin-1-one to the 1-chloro derivative is a standard transformation.

  • A mixture of 7-chloroisoquinolin-1(2H)-one and phosphorus oxychloride (POCl₃) is heated at reflux.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then quenched with ice water and neutralized with a base (e.g., NaHCO₃) to precipitate the crude product. The product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride is a widely used and effective reagent for the conversion of lactams, such as isoquinolin-1-ones, to their corresponding chloro-substituted aromatic heterocycles.

Step 3: Synthesis of this compound

The final bromination at the C4 position can be achieved using a dearomatization-rearomatization strategy, which has been shown to be effective for the C4-halogenation of isoquinolines.[2]

  • To a solution of 1,7-dichloroisoquinoline in a suitable solvent, add di-tert-butyl dicarbonate (Boc₂O). This will form a dearomatized N-Boc intermediate.

  • N-Bromosuccinimide (NBS) is then added to the reaction mixture to effect the electrophilic bromination.

  • Finally, the addition of a strong acid (e.g., trifluoroacetic acid) will promote the elimination of the Boc group and rearomatization to yield the final product, this compound.

Causality Behind Experimental Choices:

  • The Boc₂O-mediated dearomatization activates the C4 position for electrophilic attack by temporarily disrupting the aromaticity of the heterocyclic ring.[2]

  • NBS is a convenient and selective source of electrophilic bromine.

  • Acid-catalyzed removal of the Boc group efficiently restores the aromatic isoquinoline core.

Route B: Isoquinoline Ring Construction from a Pre-halogenated Precursor

This approach leverages the well-established Bischler-Napieralski reaction to construct the isoquinoline core from a readily available, halogenated starting material.[3][4][5]

Overall Workflow for Route B

Route B Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4 & 5: Halogenations 2-(3-chlorophenyl)ethan-1-amine 2-(3-chlorophenyl)ethan-1-amine N-(2-(3-chlorophenyl)ethyl)acetamide N-(2-(3-chlorophenyl)ethyl)acetamide 2-(3-chlorophenyl)ethan-1-amine->N-(2-(3-chlorophenyl)ethyl)acetamide Acetyl chloride, base 7-chloro-1-methyl-3,4-dihydroisoquinoline 7-chloro-1-methyl-3,4-dihydroisoquinoline N-(2-(3-chlorophenyl)ethyl)acetamide->7-chloro-1-methyl-3,4-dihydroisoquinoline POCl3, heat 7-chloro-1-methylisoquinoline 7-chloro-1-methylisoquinoline 7-chloro-1-methyl-3,4-dihydroisoquinoline->7-chloro-1-methylisoquinoline Pd/C, heat This compound This compound 7-chloro-1-methylisoquinoline->this compound 1. NCS 2. NBS

Caption: Workflow for the synthesis of this compound via Route B.

Experimental Protocols (Proposed)

Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)acetamide

  • To a solution of 2-(3-chlorophenyl)ethan-1-amine and a suitable base (e.g., triethylamine) in an inert solvent (e.g., CH₂Cl₂), add acetyl chloride dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting amine is consumed.

  • The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the desired amide.

Causality Behind Experimental Choices:

  • This is a standard and high-yielding method for the acylation of primary amines. The base is necessary to neutralize the HCl generated during the reaction.

Step 2: Bischler-Napieralski Cyclization

  • The amide, N-(2-(3-chlorophenyl)ethyl)acetamide, is dissolved in a suitable solvent (e.g., toluene) and treated with a dehydrating agent such as phosphorus oxychloride (POCl₃). [3][4]

  • The mixture is heated to reflux to effect the cyclization.

  • After cooling, the reaction mixture is carefully poured onto ice and basified to precipitate the crude 7-chloro-1-methyl-3,4-dihydroisoquinoline.

Causality Behind Experimental Choices:

  • The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides.[5] The electron-withdrawing nature of the chlorine atom on the aromatic ring may necessitate harsher conditions (higher temperature or longer reaction time) for the cyclization to proceed efficiently.

Step 3: Aromatization

  • The crude 7-chloro-1-methyl-3,4-dihydroisoquinoline is dissolved in a high-boiling point solvent (e.g., decalin) and heated in the presence of a dehydrogenation catalyst, such as palladium on carbon (Pd/C).

  • The reaction is monitored until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is removed under reduced pressure to yield 7-chloro-1-methylisoquinoline.

Causality Behind Experimental Choices:

  • Catalytic dehydrogenation with Pd/C is a standard and efficient method for the aromatization of dihydroisoquinolines.

Step 4 & 5: Sequential Halogenation

The final steps involve the introduction of the C1-chloro and C4-bromo substituents. The order of these steps would need to be determined empirically.

  • Chlorination of the 1-methyl group: The 1-methyl group can be converted to a 1-chloro group via a multi-step process, potentially involving radical chlorination followed by elimination or other functional group manipulations. A more direct approach might involve oxidation of the methyl group to a carboxylic acid, followed by conversion to the 1-chloro derivative via the isoquinolin-1-one as in Route A.

  • Bromination at C4: As in Route A, a dearomatization-rearomatization strategy using Boc₂O and NBS would be a plausible method for the regioselective introduction of the bromine at the C4 position.[2] The presence of the other substituents will influence the reactivity, and optimization would be required.

Comparative Analysis of the Proposed Routes

FeatureRoute A: Late-Stage HalogenationRoute B: Synthesis from Pre-halogenated Precursor
Starting Materials Readily available substituted acetic acid.Commercially available substituted phenethylamine.
Key Reactions Isoquinolin-1-one formation, chlorination with POCl₃, dearomatization-bromination.Bischler-Napieralski cyclization, catalytic dehydrogenation, sequential halogenations.
Regiocontrol C7-chloro position is set from the start. C1-chlorination is standard. C4-bromination is directed by the dearomatization strategy. Good predicted regiocontrol.C7-chloro position is set from the start. Aromatization is straightforward. Regiocontrol in the final halogenation steps might be challenging.
Potential Challenges The multi-step synthesis of the initial isoquinolin-1-one. The final dearomatization-bromination step may require optimization.The Bischler-Napieralski reaction might be low-yielding due to the deactivating chloro substituent. The conversion of the 1-methyl group to a 1-chloro group could be multi-step and inefficient.
Overall Feasibility Appears to be the more robust and controllable route due to the well-defined and high-yielding nature of the key transformations.While feasible, this route presents more potential challenges in terms of reaction efficiency and regioselectivity in the later stages.

Conclusion

Both proposed synthetic routes to this compound offer plausible, albeit unvalidated, pathways to this complex heterocyclic target.

Route A , which involves the construction of a 7-chloroisoquinolin-1-one intermediate followed by sequential halogenations, appears to be the more promising strategy. This route offers better predicted regiocontrol, particularly for the challenging C4-bromination step, by leveraging a modern dearomatization-rearomatization technique.

Route B , utilizing a classical Bischler-Napieralski cyclization, is a viable alternative but may face challenges with the efficiency of the cyclization due to the deactivating nature of the chloro substituent and the complexity of converting the resulting 1-methyl group to a 1-chloro group.

Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the availability of starting materials, and the willingness to undertake the necessary optimization studies for these proposed, non-established synthetic sequences. This guide provides a solid foundation for initiating such an investigation.

References

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Pomeranz-Fritsch Reaction. (n.d.).
  • Song, B., Cai, J., Yuan, D., Xiang, F., & Zhou, J. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry, 80(12), 6359–6366. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Pomeranz–Fritsch reaction. (2023, October 29). In Wikipedia. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

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The Halogenated Isoquinoline Scaffold: A Comparative Guide to In Vitro and In Vivo Research Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas. This guide provides a comparative analysis of the research potential of halogenated isoquinolines, with a specific focus on contextualizing the potential applications of 4-Bromo-1,7-dichloroisoquinoline. While direct experimental data for this specific molecule is not extensively available in public literature, by examining structurally related compounds, we can infer its likely biological relevance and propose robust experimental frameworks for its evaluation.

The Isoquinoline Core: A Foundation for Diverse Bioactivity

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a common motif in a vast array of natural products and synthetic compounds. This structural framework has been successfully exploited to develop drugs with activities ranging from antimicrobial to anticancer and beyond. The introduction of halogen atoms, such as bromine and chlorine, at various positions on the isoquinoline ring can significantly modulate the compound's physicochemical properties and biological activity. These modifications can influence factors like metabolic stability, membrane permeability, and binding affinity to biological targets.

Comparative Analysis of Halogenated Isoquinolines: A Spectrum of Therapeutic Possibilities

While specific in vitro and in vivo studies on this compound are not readily found in the public domain, the broader family of halogenated isoquinolines has been the subject of extensive research. This allows for a comparative analysis based on the activities of its structural analogs.

Kinase Inhibition: A Prominent Target

A significant area of research for isoquinoline derivatives is in the field of kinase inhibition. Many isoquinolines have been identified as potent inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.

For instance, isoquinoline derivatives are known to be effective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.[3] The substitution pattern on the isoquinoline ring is crucial for both potency and selectivity.

Table 1: Comparative in vitro potency of select isoquinoline-based ROCK inhibitors.

CompoundROCK1 IC50/KiROCK2 IC50/KiSelectivity Profile (against other kinases)Reference
Fasudil (HA-1077)Ki: 0.33 µM; IC50: 10.7 µMIC50: 0.158 µMPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM)[3]
HydroxyfasudilIC50: 0.73 µMIC50: 0.72 µMLess potent against MLCK and PKC[3]

Based on these findings, it is plausible that this compound could exhibit inhibitory activity against various kinases. The presence of multiple halogen atoms might confer unique binding properties, potentially leading to novel selectivity profiles.

Antimicrobial and Antiparasitic Potential

The isoquinoline scaffold is also a promising starting point for the development of new antimicrobial and antiparasitic agents.[4][5][6][7] Halogenated quinolines, close structural relatives of isoquinolines, have a long history in the treatment of malaria. While data on dichloroisoquinolines is less common, the general principle of halogenation enhancing antimicrobial activity is well-established in medicinal chemistry.

For instance, a study on novel 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that these compounds induce apoptosis and damage DNA/RNA in cancer cells, and also possess cytotoxic activity.[7] Another study highlighted the antibacterial activity of isoquinoline alkaloids against both Gram-positive and Gram-negative bacteria.[6]

The specific substitution pattern of this compound, with halogens at positions that are often crucial for activity in related compounds, suggests that it warrants investigation for its potential as an antimicrobial or antiparasitic agent.

Proposed Experimental Workflows for Evaluating this compound

Given the potential bioactivities inferred from related compounds, the following experimental workflows are proposed to systematically evaluate the in vitro and in vivo properties of this compound.

In Vitro Evaluation

A tiered approach to in vitro screening is recommended to efficiently assess the compound's biological profile.

Diagram 1: In Vitro Screening Cascade for this compound

in_vitro_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target-Based Assays (if active in Tier 1) cluster_tier3 Tier 3: In Vitro ADME A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines - Normal cell line (e.g., fibroblasts) C Kinase Inhibition Panel (e.g., broad panel of kinases) A->C D Mechanism of Action Studies - Cell cycle analysis - Apoptosis assays (e.g., Annexin V) - DNA/RNA damage assays A->D B Antimicrobial Assays (e.g., MIC, MBC) - Gram-positive bacteria - Gram-negative bacteria - Fungal strains B->D E Metabolic Stability (e.g., liver microsomes) C->E D->E F Permeability (e.g., PAMPA, Caco-2) E->F

Caption: A tiered in vitro screening workflow.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

  • Materials: Recombinant kinases, appropriate substrates, ATP, this compound, assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation

Should promising in vitro activity and a favorable ADME profile be observed, progression to in vivo models would be the next logical step.

Diagram 2: In Vivo Evaluation Workflow

in_vivo_workflow cluster_preclinical Preclinical In Vivo Studies cluster_efficacy Efficacy Models (based on in vitro data) G Pharmacokinetic (PK) Studies - Determine Cmax, Tmax, AUC, half-life H Maximum Tolerated Dose (MTD) Study G->H I Xenograft Models (for anticancer activity) H->I J Infection Models (for antimicrobial activity) H->J

Caption: A streamlined in vivo evaluation workflow.

Experimental Protocol: Xenograft Tumor Model (Example)

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cell line with known sensitivity in vitro, this compound, vehicle, standard-of-care anticancer drug.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (vehicle, this compound at different doses, standard-of-care).

    • Administer the treatments via the appropriate route (e.g., oral, intraperitoneal) for a defined period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Directions

While direct biological data for this compound remains to be published, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable research tool and a starting point for drug discovery programs. The proposed experimental workflows provide a robust framework for systematically elucidating its biological activities. The unique halogenation pattern of this molecule may lead to novel mechanisms of action and improved therapeutic indices compared to existing compounds. Further investigation into its synthesis and biological evaluation is highly encouraged to unlock its full potential in medicinal chemistry.

References

  • ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]

  • ACS Publications. (n.d.). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. PMC. Retrieved from [Link]

  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Retrieved from [Link]

Sources

The Structure-Activity Relationship of 4-Bromo-1,7-dichloroisoquinoline Derivatives: A Comparative Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the isoquinoline core has emerged as a privileged scaffold. Its rigid, bicyclic structure provides a versatile platform for the strategic placement of functional groups to achieve high-affinity interactions with the ATP-binding site of various kinases. Among the numerous halogenated isoquinolines, the 4-bromo-1,7-dichloroisoquinoline moiety presents a particularly intriguing starting point for medicinal chemists. The differential reactivity of the halogen atoms at positions 1, 4, and 7 offers a unique opportunity for selective chemical modifications, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of hypothetical derivatives of this compound, grounded in established principles of kinase inhibitor design. We will explore the rationale behind the selection of this scaffold, the synthetic strategies for its diversification, and the interpretation of SAR data from a hypothetical screening cascade against a representative tyrosine kinase.

The this compound Scaffold: A Strategic Choice for Kinase Inhibition

The selection of the this compound core is predicated on several key features inherent to halogenated heterocyclic compounds in kinase inhibitor design:

  • Foundation for Binding: The isoquinoline ring system is a known hinge-binding motif for many kinases, mimicking the adenine core of ATP.

  • Vectors for Modification: The three halogen atoms serve as handles for a variety of chemical transformations. The chlorine at position 1 is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at position 4 and the chlorine at position 7 are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a diverse array of substituents to probe different regions of the kinase active site.

  • Modulation of Physicochemical Properties: Halogens can influence the electronic properties of the aromatic system and contribute to favorable interactions within the binding pocket, such as halogen bonding. They also impact lipophilicity and metabolic stability.

A Hypothetical SAR Study: Diversification at the 4-Position

To illustrate the process of SAR elucidation, we present a hypothetical study where the 4-bromo position of the this compound scaffold is modified via Suzuki coupling with various boronic acids. The resulting derivatives are then evaluated for their inhibitory activity against a common oncogenic tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), which is frequently targeted by quinoline and isoquinoline-based inhibitors.

General Synthetic Workflow

The synthesis of the hypothetical derivatives would commence with the parent this compound. A Suzuki-Miyaura cross-coupling reaction would then be employed to introduce a range of aryl and heteroaryl moieties at the 4-position.

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Aryl/Heteroaryl Boronic Acid B->C D 4-Aryl/Heteroaryl-1,7-dichloroisoquinoline Derivatives C->D Suzuki-Miyaura Cross-Coupling

Caption: Synthetic workflow for the diversification of the this compound scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR would be determined using a biochemical assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Dilute recombinant human EGFR kinase in assay buffer.

    • Prepare a solution of the peptide substrate (e.g., poly-Glu-Tyr) and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compounds to a 384-well assay plate over a range of concentrations.

    • Add the EGFR kinase to the wells and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature to allow for substrate phosphorylation.

    • Stop the reaction and add the detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

    • Incubate to allow for the development of the FRET signal.

  • Data Analysis:

    • Measure the FRET signal using a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to control wells (DMSO only).

    • Determine the IC50 value for each compound by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Biological Data and SAR Analysis

The following table summarizes the hypothetical IC50 values for a series of 4-substituted-1,7-dichloroisoquinoline derivatives against EGFR.

CompoundR Group (at C4)IC50 (nM)
1 Phenyl150
2 4-Methoxyphenyl50
3 4-Fluorophenyl120
4 4-(Trifluoromethyl)phenyl250
5 3-Aminophenyl35
6 Pyridin-4-yl80
7 Thiophen-2-yl180
Interpretation of the Structure-Activity Relationship

The hypothetical data in the table above allows for the formulation of several SAR hypotheses:

  • Electronic Effects: The introduction of an electron-donating group (methoxy) at the para-position of the phenyl ring (Compound 2 ) led to a significant increase in potency compared to the unsubstituted phenyl ring (Compound 1 ). Conversely, an electron-withdrawing group (trifluoromethyl) at the same position (Compound 4 ) resulted in a decrease in activity. This suggests that electron-rich substituents at this position may engage in favorable interactions within the active site.

  • Hydrogen Bonding Potential: The placement of an amino group at the meta-position (Compound 5 ) yielded the most potent compound in this series. This indicates the potential for a crucial hydrogen bond interaction with a residue in the kinase's active site.

  • Heteroaromatic Substituents: The introduction of a pyridine ring (Compound 6 ) maintained good activity, suggesting that the nitrogen atom is well-tolerated and may offer an additional point for hydrogen bonding or improved solubility. The thiophene ring (Compound 7 ) was less favorable, indicating that the shape and electronic properties of this heterocycle are not optimal for this particular target.

  • Halogen Substitution: The modest activity of the 4-fluorophenyl derivative (Compound 3 ) compared to the methoxy- and amino-substituted analogs suggests that while a halogen is tolerated, it does not contribute as significantly to binding affinity in this position for this target.

SAR cluster_0 SAR at C4-Position of 1,7-Dichloroisoquinoline Parent Scaffold Phenyl (150 nM) Phenyl (150 nM) Parent Scaffold->Phenyl (150 nM) Unsubstituted 4-MeO-Ph (50 nM) 4-MeO-Ph (50 nM) Phenyl (150 nM)->4-MeO-Ph (50 nM) e- donating (Improved Potency) 4-CF3-Ph (250 nM) 4-CF3-Ph (250 nM) Phenyl (150 nM)->4-CF3-Ph (250 nM) e- withdrawing (Reduced Potency) 3-NH2-Ph (35 nM) 3-NH2-Ph (35 nM) Phenyl (150 nM)->3-NH2-Ph (35 nM) H-bond donor (Enhanced Potency)

Caption: Logical relationship of SAR at the C4-position.

Comparison with Alternative Scaffolds

The this compound scaffold offers distinct advantages over other common kinase inhibitor cores, such as the quinazoline and pyrazolopyrimidine scaffolds.

ScaffoldAdvantagesDisadvantages
This compound Multiple, differentially reactive handles for synthesis; potential for specific halogen bonding interactions.May have higher lipophilicity, potentially impacting solubility and off-target effects.
Quinazoline Well-established hinge-binding motif; extensive literature and known SAR.Can be subject to well-characterized resistance mutations.
Pyrazolopyrimidine Smaller, more compact core; may offer improved physicochemical properties.Fewer positions for straightforward synthetic diversification.

Conclusion and Future Directions

This guide has provided a framework for understanding the structure-activity relationship of this compound derivatives as a promising class of kinase inhibitors. Through a hypothetical SAR study, we have illustrated how systematic chemical modifications, guided by rational drug design principles, can lead to the optimization of inhibitory potency. The true potential of this scaffold will be realized through its application in diverse medicinal chemistry programs targeting a range of kinases. Future work should focus on exploring the synthetic accessibility of the C1 and C7 positions to build a more comprehensive understanding of the three-dimensional SAR. Furthermore, the evaluation of optimized leads in cellular assays and in vivo models will be crucial to validate their therapeutic potential.

References

  • General Biological Activity of Isoquinolines: Isoquinoline and its derivatives are known to possess a wide range of biological activities, including anesthetic, antiviral, and antihypertensive properties.[1]

  • Isoquinolines as Kinase Inhibitors: The isoquinoline nucleus is a privileged structure in medicinal chemistry and has been frequently utilized in the design of kinase inhibitors.[2]

  • Synthesis of Isoquinoline Derivatives: The Bischler-Napieralski reaction is a common method for the synthesis of dihydroisoquinolines, which can then be further modified.[3]

  • Structure-Activity Relationship of Halogenated Quinolines: The introduction of halogen atoms on quinoline and isoquinoline rings can significantly impact their biological activity and provides handles for further chemical modifications.[4][5]

  • Anticancer Properties of Isoquinoline Derivatives: Substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[1][6]

  • Pharmacological Potential of Substituted Isoquinolines: The position and nature of substituents on the isoquinoline ring are critical for their pharmacological activity, with different substitution patterns leading to distinct biological effects.[7]

  • Kinase Inhibitor Design Principles: The design of kinase inhibitors often involves targeting the ATP-binding site with heterocyclic scaffolds that can mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region.[8][9]

Sources

A Comparative Benchmarking Guide to the Reactivity of 4-Bromo-1,7-dichloroisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel pharmaceuticals and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and polyhalogenated derivatives such as 4-Bromo-1,7-dichloroisoquinoline offer a versatile platform for molecular elaboration. This guide provides an in-depth comparative analysis of the reactivity of the halogen substituents of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the principles of site-selectivity and the experimental nuances of these transformations, researchers can harness the full synthetic potential of this valuable building block.

Understanding the Reactivity Landscape of this compound

The reactivity of halogenated aromatic and heteroaromatic compounds in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength and the electronic environment of the carbon atom. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with their bond dissociation energies. This trend dictates that the oxidative addition of a palladium(0) catalyst to the C-X bond, often the rate-determining step, is most facile for weaker C-I bonds and progressively more challenging for C-Br and C-Cl bonds.

In the case of this compound, we are presented with three distinct C-X bonds: a C4-Br bond and C1-Cl and C7-Cl bonds. Based on the established principles of cross-coupling chemistry, a clear hierarchy of reactivity can be predicted:

  • C4-Br: This position is expected to be the most reactive site for palladium-catalyzed cross-coupling. The weaker C-Br bond compared to the C-Cl bonds makes it the most susceptible to oxidative addition.

  • C1-Cl: The C1 position in the isoquinoline ring is electronically activated due to its proximity to the nitrogen atom. This electronic activation can enhance its reactivity in some cross-coupling reactions, potentially making it more susceptible to coupling than the C7-Cl bond.

  • C7-Cl: The C7-Cl bond is anticipated to be the least reactive of the three. It is a standard chloro-substituent on the benzene ring portion of the isoquinoline and lacks the inherent reactivity of the C-Br bond and the electronic activation of the C1 position.

This predicted order of reactivity allows for the selective functionalization of this compound, a highly desirable feature in multi-step synthetic campaigns.

Comparative Reactivity in Key Cross-Coupling Reactions

While specific experimental data for this compound is limited in the public domain, we can extrapolate expected outcomes and provide representative protocols based on extensive studies of similar polyhalogenated quinolines and isoquinolines.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1][2]

Reactivity Comparison:

For this compound, the Suzuki-Miyaura coupling is expected to proceed with high selectivity at the C4-Br position. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) should effectively catalyze the coupling of a wide range of aryl- and heteroarylboronic acids at the C4 position, leaving the C1-Cl and C7-Cl bonds intact.[3][4] To achieve coupling at the less reactive chloro positions, more forcing conditions, including higher temperatures and the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos), would likely be necessary.

Alternative Substrates for Comparison:

To benchmark the reactivity, we can consider structurally similar compounds:

  • 1,4-Dibromo-7-chloroisoquinoline: In this analogue, the C4-Br bond would still be the primary site of reaction under standard conditions. However, the presence of a C1-Br bond offers a more reactive secondary site compared to the C1-Cl in our target molecule.

  • 1,7-Dichloro-4-iodoisoquinoline: Here, the C4-I bond would be exceptionally reactive, allowing for coupling under very mild conditions. This substrate would serve as a high-reactivity benchmark.

Data Summary Table (Predicted Outcomes and Representative Conditions):

SubstrateReactive SiteCatalyst System (Representative)BaseSolventTemp (°C)Expected Yield
This compoundC4-BrPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃Dioxane/H₂O80-100Good to Excellent
1,4-Dibromo-7-chloroisoquinolineC4-BrPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-100Excellent
1,7-Dichloro-4-iodoisoquinolineC4-IPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORT - 60Excellent

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol is a representative procedure for the selective Suzuki-Miyaura coupling at the C4-bromo position of a polyhalogenated isoquinoline.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Then, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1,7-dichloroisoquinoline.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Base (e.g., Na2CO3) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Monitor by TLC or LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F Reaction Complete G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product: 4-Aryl-1,7-dichloroisoquinoline I->J Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n ArX_Pd Ar-Pd(II)(X)L_n Pd0->ArX_Pd Oxidative Addition Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]+X- ArX_Pd->Amine_Complex + HNR'R'' Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Complex->Amido_Complex - HX BaseH [Base-H]+X- Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArX_Pd Ar-Pd(II)(X)L_n Pd0->ArX_Pd Oxidative Addition (Ar-X) Alkyne_Complex Ar-Pd(II)(C≡CR')L_n ArX_Pd->Alkyne_Complex Transmetalation Alkyne_Complex->Pd0 Product Ar-C≡CR' Alkyne_Complex->Product Reductive Elimination Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + CuX, Base Cu_Acetylide->ArX_Pd CuX CuX Base Base

Sources

A Comparative Guide to 4-Bromo-1,7-dichloroisoquinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-1,7-dichloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document establishes a framework for its synthesis and characterization by drawing comparisons with structurally related and well-documented isoquinoline and quinoline derivatives. The presented protocols and analyses are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Halogenation of the isoquinoline ring is a critical strategy for modulating the physicochemical and pharmacological properties of these compounds, including their potency, selectivity, and metabolic stability.[1] The introduction of halogens like bromine and chlorine can significantly alter the electronic distribution within the aromatic system, influencing binding interactions with biological targets.[1][2] This guide focuses on the specific tri-halogenated isoquinoline, this compound, and provides a comparative analysis to facilitate its scientific exploration.

Synthesis and Structural Elucidation

Proposed Synthetic Workflow

A plausible synthetic route can be conceptualized based on modern isoquinoline synthesis methodologies, such as those involving palladium-catalyzed cross-coupling reactions or the cyclization of substituted β-arylethylamines.[3][4][5][6] The following diagram illustrates a generalized workflow that could be adapted for the synthesis of this compound.

G cluster_0 Starting Material Preparation cluster_1 Isoquinoline Core Formation cluster_2 Halogenation & Purification A Appropriately Substituted Benzene Derivative B Side Chain Introduction A->B Functionalization C Cyclization Precursor B->C Intermediate Processing D Cyclization Reaction (e.g., Bischler-Napieralski or Pictet-Spengler type) C->D E Aromatization D->E F Halogenation Reactions (Bromination & Chlorination) E->F Post-Cyclization Modification G Purification (Chromatography, Recrystallization) F->G H This compound G->H

Caption: Generalized synthetic workflow for substituted isoquinolines.

Experimental Protocol: A General Approach to Substituted Isoquinoline Synthesis

The following is a generalized, multi-step protocol that can serve as a starting point for the synthesis of this compound. This protocol is based on common synthetic transformations used for related heterocyclic systems.[7][8]

Step 1: Synthesis of the Cyclization Precursor

  • Begin with a commercially available, appropriately substituted aniline or benzylamine derivative. The choice of starting material is crucial and will dictate the final substitution pattern.

  • Perform a series of reactions to introduce the necessary side chain that will form the pyridine ring of the isoquinoline core. This could involve acylation followed by reduction, or an alkylation reaction.

  • Purify the resulting cyclization precursor using column chromatography or recrystallization.

Step 2: Cyclization to Form the Dihydroisoquinoline Core

  • Dissolve the precursor in a suitable high-boiling solvent (e.g., diphenyl ether or polyphosphoric acid).

  • Add a cyclizing agent, such as phosphorus oxychloride (POCl₃) or a Lewis acid.

  • Heat the reaction mixture to the required temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture by pouring it onto ice.

  • Extract the product with an organic solvent and wash with a basic solution to neutralize any remaining acid.

  • Dry the organic layer and concentrate it under reduced pressure.

Step 3: Aromatization and Halogenation

  • The resulting dihydroisoquinoline can be aromatized using a dehydrogenating agent like palladium on carbon (Pd/C) in a suitable solvent under reflux.

  • Subsequent halogenation at the desired positions can be achieved using standard halogenating agents (e.g., N-bromosuccinimide for bromination and N-chlorosuccinimide for chlorination) under appropriate reaction conditions. The regioselectivity of halogenation will be directed by the existing substituents on the isoquinoline ring.

  • Purify the final product, this compound, using column chromatography and/or recrystallization to obtain a compound of high purity.

Spectroscopic Characterization: A Comparative Analysis

Due to the absence of published experimental spectra for this compound, we will predict its spectral characteristics based on the analysis of similar, well-characterized halogenated isoquinolines and quinolines.[9][10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The exact chemical shifts and coupling constants of the remaining protons on the isoquinoline core will be influenced by the positions of the three halogen substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbons attached to the halogens will exhibit characteristic chemical shifts. For comparison, the ¹³C NMR data for 4,7-dichloroquinoline is available and can serve as a reference point.[11]

Table 1: Predicted NMR Data for this compound and Comparison with a Related Compound

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound Aromatic protons expected in the 7.5 - 8.5 ppm range.Carbons attached to halogens expected in the 120-150 ppm range. Quaternary carbons will also be present.
4,7-Dichloroquinoline [12]Aromatic protons observed between 7.4 and 8.8 ppm.Aromatic carbons observed between 123 and 152 ppm.
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of molecular ion peaks. The monoisotopic mass is calculated to be 274.8904 Da.[15][16]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Cl and C-Br bonds. The fingerprint region (below 1500 cm⁻¹) will be complex and unique to the molecule.

Table 2: Key IR Absorption Regions for Halogenated Aromatics

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450
C-Cl Stretch850 - 550
C-Br Stretch690 - 515

Comparative Analysis with Other Halogenated Isoquinolines

The biological activity and physicochemical properties of this compound can be inferred by comparing it with other halogenated isoquinolines. The nature and position of the halogen substituents are known to significantly impact properties such as lipophilicity, electronic character, and metabolic stability, which in turn affect their potential as therapeutic agents.[1]

Table 3: Physicochemical Properties of Halogens

HalogenElectronegativity (Pauling Scale)Van der Waals Radius (Å)
Fluorine3.981.47
Chlorine3.161.75
Bromine2.961.85
Iodine2.661.98

The presence of three halogen atoms in this compound suggests a compound with increased lipophilicity compared to its non-halogenated counterpart, which could influence its cell permeability and interaction with hydrophobic binding pockets in target proteins.

Potential Applications in Drug Discovery

Halogenated isoquinolines have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1][17][18] The isoquinoline scaffold is a known pharmacophore for kinase inhibitors, and halogenation is a common strategy to enhance potency and selectivity.[1]

G cluster_0 Potential Therapeutic Areas A This compound B Anticancer Agents A->B Structure-Activity Relationship Studies C Kinase Inhibitors A->C Target-Based Drug Design D Antimicrobial Agents A->D Screening in Biological Assays

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-1,7-dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final, critical step of proper disposal is paramount, not only for regulatory compliance but for the steadfast protection of our colleagues and the environment. This guide provides a detailed, scientifically-grounded protocol for the safe and compliant disposal of 4-Bromo-1,7-dichloroisoquinoline, a halogenated heterocyclic compound. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust understanding of safe laboratory practice.

Hazard Assessment: Understanding the "Why" Before the "How"

This compound (CAS No. 953421-74-4) is a halogenated aromatic compound requiring careful handling.[1][2] While a comprehensive, universally available Safety Data Sheet (SDS) is not consistently published, aggregated data from chemical suppliers provides critical hazard insights. The presence of bromine and chlorine atoms on the isoquinoline core structure dictates its classification as a hazardous substance.

Based on available data, the primary hazards are significant and demand respect[3]:

  • Toxicity: Classified as toxic if swallowed (H301).

  • Corrosivity: Poses a risk of serious eye damage (H318).

  • Irritation: Likely to cause skin and respiratory irritation, a common trait for halogenated aromatics.[4][5][6][7]

The core principle of its disposal is dictated by its halogenated nature. Halogenated organic compounds are environmentally persistent and can form toxic byproducts if disposed of improperly (e.g., via drain disposal or mixed with non-halogenated waste streams).[8][9] Therefore, they are subject to stringent disposal regulations, typically managed through high-temperature incineration by specialized hazardous waste facilities.[9] This is why meticulous segregation from non-halogenated waste is not just a suggestion, but a critical mandate.[10][11][12]

Key Hazard Information Summary
PropertyValue / ClassificationSource
Molecular Formula C₉H₄BrCl₂NSynblock[1]
Molecular Weight 276.94 g/mol Synblock[1]
GHS Pictograms Corrosive, ToxicFluorochem[3]
Signal Word DangerFluorochem[3]
Hazard Statements H301: Toxic if swallowedH318: Causes serious eye damageFluorochem[3]

The Disposal Workflow: A Self-Validating System

The following protocol is designed to create a closed-loop, verifiable system for the disposal of this compound and associated waste. This workflow ensures that from the moment waste is generated to its final collection, every step is accounted for, minimizing risk.

Diagram: Disposal Decision Workflow

G Disposal Decision Workflow for this compound A Waste Generated (Pure compound, contaminated labware, solutions, rinsates) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Segregate into HALOGENATED ORGANIC WASTE STREAM B->C Yes D NO: Segregate into NON-HALOGENATED ORGANIC WASTE STREAM B->D No E Select Designated, Compatible, and Vented Waste Container C->E F Affix 'Hazardous Waste' Label IMMEDIATELY E->F G Log Waste Addition: - Chemical Name: this compound - Quantity - Date F->G H Store container in designated Satellite Accumulation Area (SAA) with secondary containment G->H I Is container < 75% full? H->I J Continue use, ensuring container is always closed I->J Yes K Seal container securely. Ensure label is complete and legible. I->K No J->G Next addition L Request Waste Pickup via Institutional EHS Office K->L

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-1,7-dichloroisoquinoline: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 4-Bromo-1,7-dichloroisoquinoline, a halogenated isoquinoline derivative, represents a class of molecules that, while promising in synthesis, requires meticulous handling. Although specific toxicological data for this exact compound is not extensively documented, its structure as a poly-halogenated aromatic heterocycle provides a clear basis for a robust safety protocol.[1][2] The presence of bromine and chlorine atoms on the aromatic ring suggests potential for skin, eye, and respiratory irritation, consistent with analogs like 7-Bromo-1-chloroisoquinoline.[3]

This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), operational protocols, and disposal plans. Our objective is to build a self-validating system of safety that protects researchers while ensuring the integrity of their work.

Hazard Assessment: Understanding the "Why" Behind the PPE

The primary principle of chemical safety is to minimize exposure. For this compound, we must assume it presents the following hazards based on its chemical class:

  • Skin Irritation and Absorption: Halogenated aromatic compounds can cause skin irritation upon contact.[2][3] Prolonged contact or absorption through the skin is a potential route for systemic exposure.

  • Serious Eye Irritation: As with many chemical powders and solutions, contact with the eyes can lead to serious irritation or damage.[2][3]

  • Respiratory Tract Irritation: Inhaling airborne powder or aerosols of the compound may cause respiratory irritation.[1][3]

Therefore, our PPE strategy is designed to create effective barriers against these three primary routes of exposure: dermal, ocular, and inhalation. PPE is the final line of defense, employed after engineering controls like fume hoods are established.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

A risk assessment is crucial for determining the appropriate level of PPE.[5] The selection depends on the scale of the operation and the physical form of the chemical (solid vs. solution).

Task/Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety goggles with side shieldsDouble-layered nitrile glovesStandard lab coat (fully buttoned)Required: Work within a certified chemical fume hood.[6]
Preparing Solutions Chemical splash goggles and face shieldDouble-layered nitrile glovesChemical-resistant lab coat or apron over standard lab coatRequired: Work within a certified chemical fume hood.[6]
Running Reactions/Work-up Chemical splash gogglesDouble-layered nitrile glovesStandard lab coat (fully buttoned)Required: Work within a certified chemical fume hood.[6]
Large-Scale Operations (>5g) Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl or Viton) over nitrile glovesChemical-resistant apron over a flame-resistant lab coatRequired: Work within a certified chemical fume hood.[6] A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[7]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coveralls or suitNIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges.[7]

Causality Behind PPE Choices:

  • Double-Layered Nitrile Gloves: This practice provides a simple yet effective increase in protection against incidental contact and allows for the safe removal of a potentially contaminated outer glove without exposing the skin.[5] Always inspect gloves before use.[1]

  • Goggles over Safety Glasses: While safety glasses offer basic impact protection, chemical splash goggles form a seal around the eyes and are essential when handling liquids to protect against splashes from any direction.[5][7] A face shield should be worn in addition to goggles when there is a significant splash hazard.[5]

  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of powders or vapors.[6] All manipulations of this compound should be performed within a properly functioning fume hood.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adhering to a standardized workflow minimizes risk and ensures reproducibility.

Preparation and Handling Workflow

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Pre-Operation Briefing: Before beginning, review the Safety Data Sheets (SDS) for all chemicals involved in the procedure.[6] Ensure you are familiar with the specific hazards.

  • PPE Adornment: Put on the required PPE as detailed in the table above. A standard lab coat, long pants, and closed-toe shoes are the minimum requirements for any laboratory work.[5]

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean.[6] Place absorbent pads on the work surface to contain minor spills.

  • Chemical Handling: Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[6]

  • Cleanup: Decontaminate glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[6]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of halogenated waste is a critical component of laboratory safety and environmental responsibility.[8]

Key Principles:

  • Segregation is Mandatory: Halogenated organic waste must be collected in a dedicated, clearly labeled waste container, separate from non-halogenated organic waste.[9][10] Mixing them increases disposal costs and complexity, as the entire volume must be treated as halogenated waste.[11][12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and list the chemical constituents.[6][13]

  • Storage: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[6][13]

Waste Segregation Decision Process

G start Waste Generated (Liquid or Solid) is_organic Is it an organic compound or solvent? start->is_organic has_halogen Does it contain F, Cl, Br, or I? is_organic->has_halogen Yes non_organic Dispose as Aqueous or other appropriate waste stream is_organic->non_organic No halogenated Collect in HALOGENATED Organic Waste Container has_halogen->halogenated Yes non_halogenated Collect in NON-HALOGENATED Organic Waste Container has_halogen->non_halogenated No

Caption: Decision tree for proper chemical waste segregation.

By integrating this rigorous approach to PPE, handling, and disposal, you establish a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Capot Chemical. (2026, January 2). MSDS of 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]

  • PubChem, National Center for Biotechnology Information. 7-Bromo-1,3-dichloroisoquinoline. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Hazardous Waste Segregation. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds. [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 7-Bromo-1-chloroisoquinoline. [Link]

  • California Air Resources Board. (1998, March 16). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Princeton University, Environmental Health and Safety. (2025, November 6). Personal Protective Equipment – Lab Safety. [Link]

  • Boston University, Office of Research. Personal Protection Equipment (PPE) in Laboratories Policy. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]

  • University of British Columbia, Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.